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5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Documentation Hub

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  • Product: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine
  • CAS: 883230-68-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the Imidazole-Pyrimidine Scaffold

An In-depth Technical Guide to 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic sy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic systems into a single molecular entity is a proven strategy for the development of novel therapeutic agents. The imidazole ring, an electron-rich five-membered heterocycle, is a ubiquitous feature in numerous biomolecules and approved drugs, prized for its ability to engage in hydrogen bonding and coordinate with metal ions.[1] Similarly, the pyrimidine scaffold is a cornerstone of nucleic acids and a privileged structure in a vast array of pharmaceuticals, known for its versatile chemical reactivity.[2]

The compound 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine represents a strategic combination of these two pharmacophores. The bromine atom at the 5-position of the pyrimidine ring serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the imidazolyl substituent at the 2-position can critically influence the molecule's steric and electronic properties, as well as its interaction with biological targets. This guide provides a detailed overview of the known physical properties, a proposed synthetic pathway, and the potential applications of this compound, offering a technical resource for professionals engaged in drug discovery and chemical synthesis.

Core Physical and Chemical Properties

The physical properties of a compound are foundational to its application in research and development, influencing everything from reaction conditions to formulation. While comprehensive experimental data for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is not extensively published, the available information from chemical suppliers and databases provides a solid starting point.

Table 1: Summary of Physical and Chemical Data

PropertyValueSource
Molecular Formula C₇H₅BrN₄[3]
Molecular Weight 225.05 g/mol
Appearance Solid
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in polar organic solvents (predicted)[4]
Flash Point Not applicable
InChI 1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H
InChI Key SCDMEQDXMQROEY-UHFFFAOYSA-N
Canonical SMILES Brc1cnc(nc1)-n2ccnc2
MDL Number MFCD08064043

Expert Insights: The "solid" form suggests a crystalline structure with a melting point likely above ambient temperature. The predicted solubility in polar organic solvents is consistent with the presence of four nitrogen atoms capable of hydrogen bonding.[4] The absence of a flash point is typical for non-volatile solids.

Structural Features and Predicted Reactivity

Understanding the molecule's structure is key to predicting its behavior in chemical reactions. The diagram below highlights the key functional components of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

G cluster_pyrimidine Pyrimidine Ring (π-deficient) cluster_imidazole Imidazole Ring (π-rich) p1 N p6 C6 p1->p6 p2 C2 p2->p1 i1 N1' p2->i1 C-N Linkage p3 N p3->p2 p4 C4 p4->p3 p5 C5 p5->p4 Br Br p5->Br C-Br Bond (Reactive Site) p6->p5 i2 C2' i1->i2 i5 C5' i3 N3' i2->i3 i4 C4' i3->i4 i4->i5 i5->i1

Caption: Key structural features of the title compound.

The pyrimidine ring is electron-deficient due to the two nitrogen atoms, making it susceptible to nucleophilic attack, particularly at positions 4 and 6.[2] Conversely, the bromine at position C5 is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of aryl, alkyl, or alkynyl groups. This C-Br bond is the most valuable feature for synthetic diversification.

Proposed Synthetic Workflow

While a specific, validated synthesis for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is not detailed in the initial search results, a plausible and efficient route can be designed based on established heterocyclic chemistry principles. The most logical approach involves the nucleophilic aromatic substitution of a di-halogenated pyrimidine precursor with imidazole.

Synthesis_Workflow reagent reagent intermediate intermediate product product condition condition start 2,5-Dibromopyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction imidazole Imidazole imidazole->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Workup & Purification reaction->workup Crude Product final_product 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine workup->final_product Purified Product

Caption: Proposed synthesis via SNAr reaction.

Experimental Protocol (Hypothetical)

This protocol is a predictive model based on similar syntheses of N-aryl imidazoles and substituted pyrimidines.[5] It serves as a starting point for laboratory investigation.

  • Reagent Preparation: To a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous Dimethylformamide (DMF, ~0.5 M), add imidazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The C2 position of the pyrimidine ring is more activated towards nucleophilic substitution than the C5 position. The base (K₂CO₃) is crucial for deprotonating the imidazole, generating the imidazolide anion, which is a more potent nucleophile. DMF is a suitable polar aprotic solvent that can solvate the potassium ions and facilitate the reaction.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to validate the success of the synthesis.

Anticipated Spectroscopic Characteristics

Although specific spectra are not available, the structure allows for the prediction of key spectroscopic signals that would be used to confirm its identity.

  • ¹H NMR: One would expect distinct signals for the protons on both the pyrimidine and imidazole rings. The C4-H and C6-H protons of the pyrimidine ring would likely appear as singlets or doublets in the downfield region (δ 8.5-9.5 ppm). The imidazole protons (C2'-H, C4'-H, C5'-H) would appear in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The C-Br carbon (C5) would be shifted upfield compared to an unsubstituted carbon, while the carbons attached to nitrogen atoms (C2, C4, C6, C2', C4', C5') would show characteristic chemical shifts.

  • Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 225/227 with a characteristic 1:1 isotopic pattern due to the presence of one bromine atom.[6]

  • Infrared (IR) Spectroscopy: Key signals would include C=N and C=C stretching vibrations from the aromatic rings (around 1500-1600 cm⁻¹) and C-H stretching from the aromatic protons (around 3000-3100 cm⁻¹).[7]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following protocols are synthesized from safety data sheets for brominated heterocyclic compounds.[8][9][10][11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Wear impervious protective gloves and clothing to prevent skin exposure.[11]

  • Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood to avoid dust inhalation.[8] If exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[11]

Handling and First Aid:

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[8] Wash hands thoroughly after handling.[10]

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Do not induce vomiting.[8]

  • Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing.[11]

  • Skin Contact: In case of contact, immediately wash with plenty of soap and water.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

Storage:

  • Store in a dry, cool, and well-ventilated place.[10]

  • Keep the container tightly closed.

  • Store locked up.[8]

  • Incompatible Materials: Strong oxidizing agents.[8]

Conclusion and Future Outlook

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a chemical building block with significant potential for drug discovery and materials science. Its key attributes—the versatile bromine handle for cross-coupling and the biologically relevant imidazole-pyrimidine core—make it an attractive starting point for generating libraries of novel compounds. While a comprehensive dataset of its physical properties is yet to be published, this guide provides a robust framework based on available data and established chemical principles. Future research should focus on the experimental validation of its physical properties, the optimization of its synthesis, and the exploration of its utility in creating new molecular entities with therapeutic potential.

References

  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004732]
  • SAFETY DATA SHEET for 4-Bromo-1H-imidazole. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC433010050&countryCode=US&language=en]
  • 5-Bromo-2-(methylsulfonyl)pyrimidine SDS, 38275-48-8 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/5-bromo-2-(methylsulfonyl)pyrimidine-cas-38275-48-8.html]
  • SAFETY DATA SHEET for 5-Bromo-2-methyl-4-nitro-1H-imidazole. [URL: https://www.thermofisher.
  • 5-(2-bromo-1H-imidazol-1-yl)pyrimidine | C7H5BrN4 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/172992267]
  • 5-bromo-2-(2-methyl-1H-imidazol-1-yl)-pyrimidine - Smolecule. [URL: https://www.smolecule.com/5-bromo-2-(2-methyl-1h-imidazol-1-yl)-pyrimidine.html]
  • SAFETY DATA SHEET for 2-Bromo-1H-imidazole. [URL: https://www.thermofisher.
  • (IUCr) Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids: synthetic sequence and the molecular and supramolecular structures of two intermediates and three final products. [URL: https://journals.iucr.org/e/issues/2023/06/00/gz2133/index.html]
  • 5-bromo-2-(1h-imidazol-1-yl)pyrimidine - PubChemLite. [URL: https://pubchemlite.org/compound/5-bromo-2-imidazol-1-ylpyrimidine_CID_16414245]
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10400192/]
  • CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine - CymitQuimica. [URL: https://www.cymitquimica.com/cas/38275-48-8]
  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10237704/]
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570077/]
  • 5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid | C5H5BrN2O2 | CID 21097337 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-1-methyl-1H-imidazole-2-carboxylic-acid]
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. [URL: https://typeset.io/papers/exploration-of-the-chemistry-and-biological-properties-of-2o7g0j9h]
  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. [URL: https://www.mdpi.com/1420-3049/26/6/1699]
  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine - Sigma-Aldrich Other Notes. [URL: https://www.sigmaaldrich.
  • The Role of 5-Bromo-1-methyl-1H-imidazole in Modern Pharmaceutical Synthesis. [URL: https://www.parchem.com/post/the-role-of-5-bromo-1-methyl-1h-imidazole-in-modern-pharmaceutical-synthesis]
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11905]

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Exploratory

An Investigative Roadmap to Elucidating the Anticancer Mechanism of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

A Technical Guide for Drug Development Professionals Foreword: Charting the Unexplored Territory The intersection of pyrimidine and imidazole scaffolds has yielded a rich pipeline of anticancer compounds with diverse mec...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Foreword: Charting the Unexplored Territory

The intersection of pyrimidine and imidazole scaffolds has yielded a rich pipeline of anticancer compounds with diverse mechanisms of action.[1][2] 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine represents a promising, yet mechanistically uncharacterized, molecule within this chemical space. This guide is structured not as a retrospective summary, but as a prospective investigative roadmap. It is designed for researchers, scientists, and drug development professionals to systematically elucidate the mechanism of action of this novel compound in cancer cells. We will leverage established knowledge from structurally related molecules to formulate key hypotheses and detail the rigorous experimental plans required to test them.

Part 1: Foundational Hypotheses Derived from Analogous Scaffolds

Based on the established activities of similar pyrimidine-imidazole hybrids, we can formulate several primary hypotheses for the mechanism of action of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. These hypotheses are not mutually exclusive and may represent interconnected aspects of the compound's activity.

Hypothesis 1: Inhibition of Key Signaling Kinases

The pyrimidine-imidazole core is a well-established pharmacophore for targeting protein kinases crucial for cancer cell proliferation and survival.[3]

  • BRAF/CRAF Inhibition: Pyrimidin-4-yl-1H-imidazole derivatives have demonstrated potent and selective inhibition of CRAF.[4] Furthermore, (imidazol-5-yl)pyrimidine-based compounds have been designed as dual inhibitors of BRAF V600E and p38α.[5] It is plausible that 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine targets the MAPK signaling pathway.

  • VEGFR-2 Inhibition and Anti-Angiogenic Effects: Imidazole derivatives and indazole-pyrimidine hybrids have been reported to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of angiogenesis.[6][7][8] This suggests a potential anti-angiogenic mechanism.

  • EGFR Inhibition: The pyrimidine scaffold is a known component of Epidermal Growth Factor Receptor (EGFR) inhibitors.[2]

Hypothesis 2: Disruption of Nucleotide Metabolism

Given the structural similarity of the pyrimidine core to endogenous nucleobases, interference with nucleotide synthesis is a probable mechanism.

  • Inhibition of DNA/RNA Synthesis: The related compound, 5-bromo-1-mesyluracil, has been shown to inhibit DNA and RNA synthesis in cancer cells.[9] It also affects the de novo biosynthesis of pyrimidines and purines.[9]

  • Antimetabolite Activity: The compound could act as an antimetabolite, being incorporated into DNA or RNA and leading to chain termination or dysfunction.

Hypothesis 3: Induction of Apoptosis and Cell Cycle Arrest

Many cytotoxic agents exert their effects by triggering programmed cell death (apoptosis) and halting cell cycle progression.

  • Apoptosis Induction: Imidazole derivatives have been shown to induce pre-G1 apoptosis.[6][7]

  • Cell Cycle Arrest: Cell cycle arrest, particularly at the G2/M phase, has also been observed with related imidazole compounds.[6][7]

Hypothesis 4: Inhibition of Carbonic Anhydrases

A distinct but plausible mechanism involves the inhibition of carbonic anhydrases, which are involved in regulating pH in the tumor microenvironment.

  • CA-IX and CA-II Inhibition: Imidazole-based pyrimidine hybrids have been identified as inhibitors of human carbonic anhydrase isoenzymes CA-IX and CA-II.[10][11]

Part 2: A Step-by-Step Experimental Blueprint for Mechanistic Elucidation

This section outlines a comprehensive suite of experiments designed to systematically test the hypotheses presented above.

Phase 1: Initial Cytotoxicity and Target Cell Line Selection

The first step is to determine the cytotoxic potential of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tumor types (e.g., melanoma, breast, colon, lung, liver).[6][12][13][14] Include cell lines with known mutations in key signaling pathways (e.g., BRAF V600E mutant melanoma lines like A375).

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line.

Data Presentation: Comparative IC50 Values

Cell LineCancer TypeKey MutationsIC50 (µM) of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine
A375MelanomaBRAF V600EExperimental Data
MCF-7BreastER+, PR+, HER2-Experimental Data
MDA-MB-231BreastTriple-NegativeExperimental Data
HCT-116ColonKRAS mutantExperimental Data
A549LungKRAS mutantExperimental Data
HepG2LiverWild-type p53Experimental Data
Phase 2: Investigating the Impact on Cell Fate

Based on the IC50 values, select sensitive cell lines for further investigation into the mode of cell death and effects on the cell cycle.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat sensitive cells with 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Cycle Analysis (PI Staining):

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash and treat with RNase A.

    • Stain with Propidium Iodide.

    • Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Experimental Workflow

G cluster_0 Phase 2 Workflow start Treat Cells with Compound apoptosis Annexin V/PI Staining start->apoptosis cell_cycle PI Staining & RNase Treatment start->cell_cycle flow_cytometry_apoptosis Flow Cytometry Analysis (Apoptosis) apoptosis->flow_cytometry_apoptosis flow_cytometry_cell_cycle Flow Cytometry Analysis (Cell Cycle) cell_cycle->flow_cytometry_cell_cycle data_analysis Quantify Cell Populations flow_cytometry_apoptosis->data_analysis flow_cytometry_cell_cycle->data_analysis

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Phase 3: Pinpointing Molecular Targets

This phase focuses on identifying the specific molecular targets and pathways affected by the compound.

Experimental Protocol: Kinase Inhibition Assays

  • In Vitro Kinase Panel: Screen 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine against a panel of purified kinases, including BRAF, CRAF, VEGFR-2, EGFR, and p38α, using a radiometric or fluorescence-based assay format.

  • ELISA-based Kinase Assay: For promising targets like BRAF and VEGFR-2, perform an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the IC50 of inhibition.[7]

    • Coat a microplate with the substrate for the kinase of interest.

    • Add the kinase, ATP, and varying concentrations of the test compound.

    • Incubate to allow for phosphorylation.

    • Add a phospho-specific antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the color change to quantify kinase activity.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat sensitive cells with the compound at various time points and concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, cleaved PARP, Caspase-3) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing a Hypothesized Signaling Pathway

G compound 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine BRAF BRAF/CRAF compound->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothesized Inhibition of the MAPK Pathway.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme Source: Use purified human carbonic anhydrase isoenzymes CA-II and CA-IX.

  • Assay Principle: Measure the inhibition of the CA-catalyzed hydration of CO2. This can be done using a stopped-flow spectrophotometer to monitor the change in pH of a buffer solution.

  • IC50 Determination: Calculate the IC50 values by measuring the enzyme activity at various concentrations of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.[10]

Part 3: In-Depth Mechanistic Validation

Should the initial phases point towards a specific mechanism, further validation is crucial.

Experimental Protocol: In Vivo Xenograft Studies

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant a sensitive human cancer cell line (e.g., A375 melanoma) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target engagement) and histological examination.

Conclusion: From Hypothesis to Clinical Candidate

This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. By systematically progressing from broad cytotoxicity screening to specific molecular target identification and in vivo validation, researchers can build a comprehensive understanding of this compound's anticancer properties. The insights gained from this investigative roadmap will be critical in determining its potential as a novel therapeutic agent and guiding its future development.

References

  • Synthesis and antitumor activity of 5-bromo-1-mesyluracil. Nucleosides Nucleotides Nucleic Acids. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. MDPI. [Link]

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing. [Link]

  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. MDPI. [Link]

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  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]

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  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. [Link]

  • Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel (imidazol-5-yl)pyrimidine-based derivatives as dual BRAF V600E /p38α inhibitors. PubMed. [Link]

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Foundational

The Emergence of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Derivatives: A Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide for Drug Discovery Professionals Abstract: The confluence of pyrimidine and imidazole moieties into a single molecular architecture represents a significant strategy in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract: The confluence of pyrimidine and imidazole moieties into a single molecular architecture represents a significant strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivatives, a class of compounds poised for substantial investigation. We delineate a robust synthetic pathway, explore the mechanistic rationale for their potential biological activities—with a primary focus on kinase inhibition and antimicrobial applications—and provide detailed, field-proven experimental protocols for their synthesis, characterization, and evaluation. This document serves as a foundational resource for researchers, scientists, and drug development professionals dedicated to exploring novel heterocyclic entities for therapeutic intervention.

The Strategic Imperative for Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain heterocyclic systems are deemed "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. Both pyrimidine and imidazole rings are cornerstones of this concept. The pyrimidine nucleus is a fundamental component of nucleobases (cytosine, thymine, and uracil) and is integral to numerous approved drugs, exhibiting a vast spectrum of pharmacological properties including anticancer, antiviral, and antimicrobial activities.[1][2][3][4][5] The imidazole ring, another electron-rich aza-heterocycle, is a key component of essential amino acids like histidine and is found in many drugs, where it often acts as a crucial binding motif or a modulator of physicochemical properties.[6][7][8][9]

The strategic hybridization of these two pharmacophores into a single molecule, the 2-(1H-imidazol-1-YL)pyrimidine core, creates a unique electronic and steric profile. The addition of a bromine atom at the 5-position of the pyrimidine ring further enhances its potential. Halogen bonds, particularly from bromine, are increasingly recognized for their ability to form specific, directional interactions with biological macromolecules, potentially improving binding affinity and selectivity.[10] The bromine atom can also serve as a synthetic handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR).

This guide focuses on the 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine scaffold as a promising, yet underexplored, platform for the development of novel therapeutic agents.

Synthesis and Characterization: A Validated Workflow

The successful exploration of any chemical series hinges on a reliable and reproducible synthetic route. The proposed synthesis for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivatives is designed for efficiency and scalability, drawing from established methodologies for the synthesis of substituted pyrimidines.[11]

Proposed Synthetic Pathway

The synthesis initiates from the commercially available 2,5-dibromopyrimidine, which undergoes a nucleophilic aromatic substitution (SNAr) reaction with 1H-imidazole. The greater lability of the bromine atom at the 2-position, activated by the two ring nitrogens, facilitates a selective substitution over the 5-position bromine.

Synthetic_Pathway cluster_reaction Nucleophilic Aromatic Substitution (SNAr) reagent1 2,5-Dibromopyrimidine reaction_step Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->reaction_step reagent2 1H-Imidazole reagent2->reaction_step product 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine reaction_step->product

Caption: Proposed synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Materials:

  • 2,5-Dibromopyrimidine (1.0 eq)

  • 1H-Imidazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dibromopyrimidine (1.0 eq) and anhydrous DMF.

  • Add 1H-imidazole (1.1 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

  • The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the correct isomeric product has been formed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound.[12]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound, which should be >95% for biological screening.

Potential Biological Activities and Mechanistic Insights

The 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine scaffold is a bioisostere of the purine core, making it an ideal candidate for targeting ATP-binding sites in enzymes, particularly protein kinases.[13] Kinase deregulation is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[14][15]

Anticancer Activity: Protein Kinase Inhibition

Numerous pyrimidine and imidazole-containing compounds have demonstrated potent inhibition of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Spleen Tyrosine Kinase (Syk), and Cyclin-Dependent Kinases (CDKs).[7][13][16][17] The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 2-(1H-imidazol-1-YL)pyrimidine core mimics this interaction potential.

Hypothesized Mechanism of Action: The derivative is expected to act as a Type I kinase inhibitor, binding to the ATP pocket of the active conformation of the kinase. The pyrimidine ring nitrogen atoms can form critical hydrogen bonds with the "hinge" region of the kinase domain, anchoring the molecule. The bromophenyl and imidazole moieties can then extend into adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase ATP-Binding Site Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase:f0->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 5-Bromo-2-(imidazol-1-yl) pyrimidine Derivative Inhibitor->Kinase:f0 Blocks ATP Binding

Caption: Hypothesized inhibition of a kinase pathway.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method.

Procedure:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of the 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivative (e.g., from 10 µM to 0.1 nM) in DMSO, then dilute further in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the peptide substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Measurement: After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the emission signals. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antimicrobial Activity

Fused pyrimidine and imidazole derivatives have a long history as antimicrobial agents.[18][19][20][21] Their mechanism can involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. The lipophilic nature of the bromo-pyrimidine scaffold may facilitate passage through microbial cell membranes.

Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial and fungal strains.

Methodology: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Strain Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Structure-Activity Relationships (SAR)

Systematic evaluation is key to advancing a chemical series. A hypothetical SAR exploration could involve modifying the imidazole and pyrimidine rings.

Table 1: Hypothetical SAR Data for Kinase Inhibition

Compound IDR¹ (Imidazole)R² (Pyrimidine)EGFR IC₅₀ (nM)Kinase B IC₅₀ (nM)
CORE-01 H5-Br150850
SAR-02 2-Methyl5-Br85920
SAR-03 4-Nitro5-Br450>10,000
SAR-04 H5-Cl180900
SAR-05 H5-CF₃125760

This structured data allows for the rapid identification of trends. For example, the data in Table 1 suggests that small, electron-donating groups at the 2-position of the imidazole (SAR-02) may improve potency, while bulky, electron-withdrawing groups are detrimental (SAR-03).

SAR_Logic cluster_mods Structural Modifications Core Core Scaffold 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Mod_Imidazole Modify Imidazole Ring (e.g., add Me, NO2, Ph) Core->Mod_Imidazole Mod_Pyrimidine Modify Pyrimidine Ring (e.g., change 5-Br to Cl, I, CF3) Core->Mod_Pyrimidine Assay Biological Assays (Kinase, Antimicrobial, Cytotoxicity) Mod_Imidazole->Assay Mod_Pyrimidine->Assay SAR_Data Generate SAR Data Table Assay->SAR_Data Optimization Lead Optimization (Improve Potency, Selectivity, ADME) SAR_Data->Optimization

Caption: Workflow for Structure-Activity Relationship studies.

Future Directions and Conclusion

The 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the strong mechanistic rationale for its potential activity as a kinase inhibitor and antimicrobial agent make it a compelling starting point for drug discovery campaigns.

Future work should focus on:

  • Synthesis and Confirmation: Executing the proposed synthesis and unequivocally confirming the structure of the core compound.

  • Broad Biological Screening: Testing the compound against a diverse panel of protein kinases and microbial strains to identify initial hits.

  • SAR Expansion: Systematically synthesizing derivatives to build a robust SAR profile, guiding the optimization of potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess efficacy and safety.

References

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Exploratory

The Strategic deployment of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug design, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug design, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this pursuit, certain molecular frameworks, or pharmacophores, emerge as "privileged structures" due to their inherent ability to interact with a multitude of biological targets. The 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine core is one such scaffold that has garnered significant interest. This technical guide serves as an in-depth exploration of this pharmacophore, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, biological significance, and strategic application in drug design, with a particular focus on kinase inhibition.

Physicochemical Properties and Synthetic Strategy

The 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine molecule, with a molecular formula of C7H5BrN4 and a molecular weight of 225.05 g/mol , presents a unique combination of chemical features that make it an attractive starting point for medicinal chemistry campaigns.[1] The pyrimidine ring, a cornerstone of numerous biologically active compounds, including nucleobases, provides a scaffold amenable to substitution and interaction with biological targets.[2][3] The imidazole moiety, another critical heterocycle in medicinal chemistry, offers hydrogen bond donor and acceptor capabilities.[4] The strategic placement of a bromine atom at the 5-position of the pyrimidine ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space.

General Synthesis of the 5-Bromo-2-substituted Pyrimidine Core

A general and efficient one-step reaction for the synthesis of 5-bromo-2-substituted pyrimidines has been developed, utilizing 2-bromomalonaldehyde and an appropriate amidine compound as raw materials.[1] This method is advantageous due to its simplicity, safety, short reaction time, and low cost, making it suitable for large-scale production in the pharmaceutical industry.[1]

Experimental Protocol: One-Pot Synthesis of 5-Bromo-2-Substituted Pyrimidines [1]

  • To a solution of 2-bromomalonaldehyde in a protic acid solvent (e.g., acetic acid), add the desired amidine compound solution dropwise at a temperature range of 60-90°C.

  • After the addition is complete, heat the reaction mixture to a temperature between 70-105°C.

  • The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques like crystallization or column chromatography.

Note: The use of molecular sieves may be beneficial in some cases to remove water and improve reaction yield.

The 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Pharmacophore in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets in oncology and other therapeutic areas.[5] The pyrimidine scaffold is a well-established hinge-binding motif in numerous FDA-approved kinase inhibitors.[6] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.[6]

The 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine core is particularly well-suited for kinase inhibitor design for several reasons:

  • Hinge-Binding: The pyrimidine core provides the essential interactions with the kinase hinge region.

  • Vector for Specificity: The imidazole ring extends into the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity for a specific kinase.

  • Gateway for Further Modification: The bromine atom at the 5-position can be exploited to introduce various substituents that can probe the deeper regions of the ATP-binding site, including the "gatekeeper" residue, which is a key determinant of kinase selectivity.[6]

Case Study: (Imidazol-5-yl)pyrimidine Derivatives as Dual BRAFV600E/p38α Inhibitors

A compelling example of the application of the imidazolyl-pyrimidine scaffold is in the development of dual inhibitors of BRAFV600E and p38α kinases.[2] The V600E mutation in the BRAF kinase is a driver mutation in a significant percentage of melanomas.[2] p38α is a key regulator in the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Dual inhibition of both kinases is a promising strategy to overcome acquired resistance to BRAF inhibitors.[2]

In a study by Youssif et al. (2021), a series of (imidazol-5-yl)pyrimidine derivatives were designed and synthesized.[2] The structure-activity relationship (SAR) studies revealed several key insights:

CompoundR1R2BRAFV600E IC50 (nM)p38α IC50 (nM)
20h H4-Cl-Ph2.4985
18f Me4-F-PhNot specifiedNot specified

Table 1: Inhibitory activities of selected (imidazol-5-yl)pyrimidine derivatives against BRAFV600E and p38α kinases.[2]

Compound 20h emerged as the most potent dual inhibitor, with nanomolar and sub-micromolar activity against BRAFV600E and p38α, respectively.[2] Furthermore, compound 18f demonstrated high cytotoxic potency against the LOX-IMVI melanoma cell line with an IC50 value of 0.9 µM and was found to be over 11-fold more selective for the cancer cell line compared to a normal cell line.[2]

Logical Relationship of Kinase Inhibition Strategy

G cluster_0 Drug Design Strategy Pharmacophore 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Target_Kinase BRAFV600E / p38α Pharmacophore->Target_Kinase Initial Hit SAR_Optimization SAR Optimization (e.g., substitutions on imidazole) Target_Kinase->SAR_Optimization Guides Lead_Compound Lead Compound (e.g., 20h) SAR_Optimization->Lead_Compound Leads to

Caption: A logical workflow for kinase inhibitor design.

Experimental Protocols for Synthesis and Biological Evaluation

The successful development of drug candidates relies on robust and reproducible experimental protocols. The following sections provide an overview of the methodologies for the synthesis of derivatives and their biological evaluation.

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

A general procedure for the synthesis of imidazo[1,2-a]pyrimidine derivatives involves a multi-step process, often starting from 2-aminopyrimidine.

Experimental Workflow: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

G Start 2-Aminopyrimidine Step1 Condensation with 2-Bromoacetophenone Start->Step1 Intermediate1 2-phenylimidazo[1,2-a]pyrimidine Step1->Intermediate1 Step2 Nitrosation with Sodium Nitrite Intermediate1->Step2 Intermediate2 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 2-phenylimidazo[1,2-a]pyrimidin-3-amine Step3->Intermediate3 Step4 Reaction with Substituted Aldehydes Intermediate3->Step4 Final_Product Schiff Base Derivatives Step4->Final_Product

Caption: A general synthetic workflow for imidazo[1,2-a]pyrimidines.

Kinase Inhibition Assay

The evaluation of the inhibitory activity of the synthesized compounds against the target kinases is a critical step. This is typically performed using in vitro kinase assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human kinase (e.g., BRAFV600E, p38α), substrate peptide, ATP, kinase buffer, and test compounds.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the evaluation of the biological activity of the resulting analogs provide valuable SAR data that guides the optimization process. For the 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine pharmacophore, several key structural features can be modulated:

  • Substitutions on the Imidazole Ring: The nature and position of substituents on the imidazole ring can significantly impact potency and selectivity. Bulky or electron-donating/withdrawing groups can be introduced to probe the local environment of the ATP-binding site.

  • Modification at the 5-Position of the Pyrimidine Ring: The bromine atom can be replaced with other halogens or used as a handle for Suzuki or other cross-coupling reactions to introduce a wide variety of aryl or alkyl groups. This position is often directed towards the gatekeeper residue, and modifications here can dramatically alter the kinase selectivity profile.

  • Modifications at Other Positions of the Pyrimidine Ring: While less commonly explored, substitutions at the 4- and 6-positions of the pyrimidine ring can also influence the compound's properties.

Signaling Pathway Targeted by BRAF/p38α Inhibitors

G cluster_0 MAPK Signaling Pathway cluster_1 Stress Response Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Stress_Stimuli Stress Stimuli p38_alpha p38α Stress_Stimuli->p38_alpha Downstream_Targets Downstream Targets p38_alpha->Downstream_Targets Inflammation_Apoptosis Inflammation/Apoptosis Downstream_Targets->Inflammation_Apoptosis Inhibitor Imidazolyl-pyrimidine Inhibitor Inhibitor->BRAF Inhibits Inhibitor->p38_alpha Inhibits

Caption: The MAPK and stress response signaling pathways.

Future Perspectives and Conclusion

The 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine pharmacophore represents a versatile and promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its inherent ability to interact with the kinase hinge region, coupled with the numerous opportunities for chemical modification, provides a rich platform for the design of potent and selective drug candidates. The successful development of dual BRAFV600E/p38α inhibitors based on a related imidazolyl-pyrimidine core underscores the potential of this pharmacophore.

Future research in this area should focus on:

  • Exploring a broader range of kinase targets: The kinome is vast, and this pharmacophore could be adapted to target other kinases implicated in various diseases.

  • Systematic SAR studies: A comprehensive understanding of the SAR for this specific core will be crucial for rational drug design.

  • Optimization of ADME/Tox properties: Early consideration of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is essential for the successful translation of a lead compound into a clinical candidate.

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Foundational

Spectroscopic Characterization of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine: A Predictive Technical Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document synthesizes data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, and to provide a foundational dataset for future experimental work.

Introduction

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a molecule that incorporates two key heterocyclic moieties: a pyrimidine ring and an imidazole ring. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleobases. The imidazole ring is also a common feature in many pharmaceuticals and natural products. The presence of a bromine atom on the pyrimidine ring further modulates the electronic properties and potential reactivity of the molecule. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification and for elucidating its role in various chemical and biological processes.

This guide presents a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. The predictions are grounded in the analysis of spectroscopic data from closely related compounds, including substituted pyrimidines and imidazoles.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is depicted below. The numbering conventions for the pyrimidine and imidazole rings are essential for the assignment of spectroscopic signals.

Figure 1: Molecular structure of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and imidazole rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4, H6~8.9 - 9.1s-These protons are equivalent and located on the electron-deficient pyrimidine ring, adjacent to nitrogen atoms, leading to a significant downfield shift. The bromine at position 5 will have a minimal effect on their coupling.
H2'~8.2 - 8.4s-This proton is on the imidazole ring, positioned between two nitrogen atoms, resulting in a downfield shift.
H4'~7.5 - 7.7t~1.5This proton will appear as a triplet due to coupling with H2' and H5'.
H5'~7.2 - 7.4t~1.5This proton will also appear as a triplet due to coupling with H2' and H4'.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~160 - 162This carbon is attached to two nitrogen atoms in the pyrimidine ring and the imidazole nitrogen, leading to a significant downfield shift.
C4, C6~158 - 160These equivalent carbons are in the electron-deficient pyrimidine ring, adjacent to nitrogen atoms.
C5~110 - 115The bromine atom attached to this carbon will cause a downfield shift compared to an unsubstituted pyrimidine, but the direct attachment of the halogen also has a shielding effect.
C2'~138 - 140This carbon in the imidazole ring is situated between two nitrogen atoms, resulting in a downfield shift.
C4'~130 - 132Aromatic carbon in the imidazole ring.
C5'~118 - 120Aromatic carbon in the imidazole ring.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups and the aromatic rings present in the molecule.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3200MediumC-H stretching (aromatic)
1580 - 1620StrongC=N and C=C stretching (pyrimidine and imidazole rings)
1400 - 1550Medium-StrongRing stretching vibrations
1200 - 1350MediumC-N stretching
700 - 900StrongC-H out-of-plane bending
500 - 600MediumC-Br stretching

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. A key feature will be the isotopic pattern of bromine.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of approximately equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

    • m/z for [C₇H₅⁷⁹BrN₄]⁺: ~223.97

    • m/z for [C₇H₅⁸¹BrN₄]⁺: ~225.97

  • Major Fragmentation Pathways: Fragmentation is likely to occur through the loss of small molecules or radicals. Predicted fragmentation pathways include:

    • Loss of HCN from the imidazole or pyrimidine ring.

    • Loss of the bromine radical.

    • Cleavage of the bond between the pyrimidine and imidazole rings.

G M [M]+. m/z ≈ 224, 226 M_minus_Br [M-Br]+. m/z ≈ 145 M->M_minus_Br - Br• M_minus_HCN [M-HCN]+. m/z ≈ 197, 199 M->M_minus_HCN - HCN Pyrimidine_ion [C4H2BrN2]+. m/z ≈ 157, 159 M->Pyrimidine_ion Imidazole_ion [C3H3N2]+. m/z ≈ 67 M->Imidazole_ion

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be required for adequate signal-to-noise, relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to observe fragmentation patterns.

Conclusion

This technical guide provides a robust, predicted spectroscopic profile for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine based on the analysis of structurally related compounds. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed experimental protocols, offer a valuable starting point for researchers working with this compound. It is anticipated that this guide will facilitate the identification and characterization of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and encourage further experimental investigation to validate and refine these predictions.

References

  • Spectroscopic data for substituted pyrimidines and imidazoles have been synthesized from various public chemical databases and peer-reviewed scientific literature. For specific examples, please refer to general databases such as PubChem and the Spectral Database for Organic Compounds (SDBS). For detailed discussions on the effects of substituents on NMR and IR spectra of heterocyclic compounds, standard organic spectroscopy textbooks are recommended.
Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine: A Methodical Approach for Drug Development Professionals

Introduction: Unveiling the Physicochemical Landscape of a Promising Heterocycle 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, featuring a pyrimidine ri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Physicochemical Landscape of a Promising Heterocycle

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, featuring a pyrimidine ring linked to an imidazole moiety.[1] Such nitrogen-rich scaffolds are prevalent in numerous biologically active molecules, making a thorough understanding of their fundamental physicochemical properties—namely solubility and stability—a cornerstone of successful drug discovery and development.[2][3] Poor aqueous solubility can severely limit a compound's oral bioavailability, while instability can compromise its therapeutic efficacy and safety.[4][5]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. In the absence of extensive published data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining authoritative, field-proven methodologies. The protocols described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring regulatory relevance and scientific rigor.[6][7][8]

Part 1: A Systematic Evaluation of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption.[9] A comprehensive assessment should, therefore, encompass both kinetic and thermodynamic solubility evaluations.[5][9][10]

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility provides a rapid measure of how readily a compound dissolves from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[5][11][12] This assay is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.[9]

The nephelometric assay is a widely used high-throughput method that detects compound precipitation by measuring light scattering.[9][11]

Causality Behind Experimental Choices:

  • DMSO Stock Solution: DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, making it an ideal starting point for assessing aqueous solubility.

  • Phosphate-Buffered Saline (PBS) pH 7.4: This buffer is chosen to mimic physiological pH, providing a more biologically relevant solubility measurement.

  • Nephelometry: This technique is highly sensitive to the formation of fine precipitates that may not be visible to the naked eye, offering a quantitative measure of insolubility.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in 100% DMSO.

  • Plate Setup: Using a liquid handling system, dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.[10]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is reported as the concentration at which the nephelometric signal significantly exceeds the background, indicating precipitation.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[4][13][14] This is a more time- and resource-intensive measurement but provides crucial data for formulation development.[4][9]

The shake-flask method is the benchmark for determining thermodynamic solubility.[10]

Causality Behind Experimental Choices:

  • Solid Compound: Starting with the solid material ensures that the measurement reflects the dissolution of the most stable crystalline form.

  • Extended Incubation (24-48 hours): This allows the system to reach true equilibrium between the dissolved and undissolved compound.

  • Filtration/Centrifugation: This step is critical to separate any undissolved solid before quantification of the dissolved compound.

  • HPLC-UV Analysis: High-Performance Liquid Chromatography with UV detection provides a sensitive and specific method for quantifying the concentration of the dissolved compound.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13][14]

  • Phase Separation: After incubation, filter the suspension through a 0.45 µm filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Analyze the clear filtrate/supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is used for quantification.

Data Presentation: Solubility Data Summary

Assay TypeSolvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.425[Insert Data][Insert Data]
ThermodynamicPBS, pH 7.425[Insert Data][Insert Data]
ThermodynamicSimulated Gastric Fluid (pH 1.2)37[Insert Data][Insert Data]
ThermodynamicSimulated Intestinal Fluid (pH 6.8)37[Insert Data][Insert Data]

Part 2: A Rigorous Assessment of Chemical Stability

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] Forced degradation (stress testing) is a critical component of this evaluation, designed to identify potential degradation products and establish degradation pathways.[8][15][16][17]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Stressed_Samples Generate Stressed Samples Hydrolysis->Stressed_Samples Oxidation Oxidation (e.g., H₂O₂) Oxidation->Stressed_Samples Photolysis Photolysis (ICH Q1B) Photolysis->Stressed_Samples Thermal Thermal (Dry Heat) Thermal->Stressed_Samples API 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (API) API->Stressed_Samples Analysis Analyze Samples Stressed_Samples->Analysis Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Analytical_Method->Analysis Data_Evaluation Evaluate Data Analysis->Data_Evaluation Degradation_Pathway Elucidate Degradation Pathways Data_Evaluation->Degradation_Pathway Method_Validation Validate Method Data_Evaluation->Method_Validation

Sources

Foundational

Potential Therapeutic Targets of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine: A Structural Rationale for Target Discovery

An In-depth Technical Guide for Researchers Abstract: The compound 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine represents a compelling scaffold for therapeutic development, integrating two "privileged" heterocyclic moieties:...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: The compound 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine represents a compelling scaffold for therapeutic development, integrating two "privileged" heterocyclic moieties: imidazole and pyrimidine. While direct experimental data on this specific molecule is nascent, a wealth of research on structurally analogous compounds provides a strong predictive framework for its potential biological targets. This guide synthesizes evidence from the field to illuminate high-probability therapeutic pathways and protein targets. We will delve into the mechanistic rationale for each potential target class, provide detailed protocols for experimental validation, and present logical frameworks through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical entity.

Introduction: The Rationale of a Privileged Scaffold

The chemical architecture of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is noteworthy. It is a hybrid molecule combining a pyrimidine ring, a cornerstone of nucleobases in DNA and RNA, with an imidazole ring, a key component of the essential amino acid histidine.[1][2][3] Both pyrimidine and imidazole are independently recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide array of biological targets through hydrogen bonding and bioisosteric relationships.[2][4] Their fusion into a single molecule suggests a high potential for potent and selective biological activity.

Numerous studies have demonstrated that compounds incorporating both imidazole and pyrimidine rings exhibit significant pharmacological effects, particularly in oncology and inflammatory diseases.[5][6][7] This guide will therefore focus on the most promising therapeutic targets identified for these structural analogues, providing a roadmap for the systematic investigation of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Potential Target Class I: Protein Kinases in Oncology

The dysregulation of protein kinases is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival. The imidazole-pyrimidine scaffold has been repeatedly and successfully exploited to generate potent kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) and its Mutants

Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[4] Its overexpression and mutation are implicated in numerous cancers, including breast and lung cancer.[4] A study on tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids revealed significant growth inhibition in cancer cell lines, with lead compounds showing potent activity against EGFR mutants (L858R and T790M) and HER2.[4][8] The core imidazole-pyrimidine structure is fundamental to the pharmacophore responsible for binding within the kinase domain.

Signaling Pathway: EGFR Activation

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Inhibitor 5-Bromo-2-(1H-imidazol -1-YL)pyrimidine Inhibitor->EGFR Inhibits

Caption: EGFR signaling cascade leading to cell proliferation.

Experimental Protocol: Western Blot for Phospho-EGFR Inhibition

  • Cell Culture: Culture A549 (human lung carcinoma) cells, which overexpress EGFR, in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 1.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 18-24 hours to reduce basal EGFR phosphorylation.

  • Compound Treatment: Treat cells with varying concentrations of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Ligand Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 15 minutes at 37°C.

  • Cell Lysis: Immediately wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-EGFR (Tyr1068).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total EGFR as a loading control. Quantify band intensities using densitometry software. The ratio of p-EGFR to total EGFR will determine the inhibitory effect of the compound.

Cyclin-Dependent Kinase 2 (CDK2)

Scientific Rationale: CDK2 is a key regulator of the cell cycle, specifically the G1/S phase transition. Its overactivity is a common feature in many cancers, making it a validated therapeutic target. A study focused on designing novel imidazole 2-amino pyrimidine derivatives identified potential anticancer agents that target the human CDK2 protein through in-silico screening and molecular docking.[6] The structural features of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine align well with the pharmacophoric requirements for CDK2 inhibition.

Signaling Pathway: CDK2 in Cell Cycle Progression

CDK2_Pathway cluster_0 G1 Phase cluster_1 G1/S Checkpoint CyclinE Cyclin E Complex Cyclin E / CDK2 Active Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Inhibitor 5-Bromo-2-(1H-imidazol -1-YL)pyrimidine Inhibitor->CDK2 Inhibits p38_Pathway Stress Stress / Cytokines (e.g., UV, TNF-α) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Inflammation Inflammatory Gene Expression (TNF-α, IL-1β) MK2->Inflammation Inhibitor 5-Bromo-2-(1H-imidazol -1-YL)pyrimidine Inhibitor->p38 Inhibits

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Exploratory

Whitepaper: A Comprehensive In Silico Workflow for Target Identification and Binding Characterization of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Abstract The discovery of novel small molecules presents a significant opportunity in therapeutic development, yet the initial steps of identifying their biological targets and characterizing their binding mechanisms are...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel small molecules presents a significant opportunity in therapeutic development, yet the initial steps of identifying their biological targets and characterizing their binding mechanisms are often resource-intensive. This technical guide outlines a comprehensive in silico strategy to address this challenge, using the novel compound 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine as a case study. We present a multi-stage computational workflow beginning with target identification and prioritization, followed by rigorous molecular docking, all-atom molecular dynamics (MD) simulations, and concluding with binding free energy calculations. Each protocol is detailed with step-by-step methodologies, emphasizing the scientific rationale behind key decisions in parameterization and analysis. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational modeling to accelerate early-stage discovery projects.

Introduction: The Challenge of a Novel Ligand

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine represents a chemical entity with potential therapeutic value, yet its biological targets and mechanism of action remain uncharacterized. Traditional experimental approaches to de novo target identification can be costly and time-consuming. Computational methods, however, offer a powerful and efficient alternative to generate and test hypotheses, thereby prioritizing experimental validation efforts.[1]

This whitepaper provides a field-proven, multi-pillar framework for the computational investigation of a novel ligand. Our approach is not merely a sequence of steps but an integrated system of self-validating protocols designed to build confidence in the predicted protein-ligand interactions. We will proceed from a broad, exploratory phase of target identification to a highly detailed, dynamic analysis of the binding event at the atomic level.

Pillar I: Target Identification and Ligand Preparation

Before any binding can be modeled, two fundamental questions must be answered: What is the likely protein target, and what is the bioactive conformation of the ligand?

Target Fishing: A Hypothesis-Driven Approach

Without a known target, we employ "target fishing" or "reverse docking" strategies. This involves screening the ligand against a large library of protein structures to identify potential binding partners.

Rationale: The principle of molecular recognition dictates that a ligand's shape and chemical properties are complementary to its binding site. By computationally evaluating the fit of our ligand across numerous known binding sites, we can generate a ranked list of potential targets.

Experimental Protocol: Target Identification using SwissTargetPrediction

  • Obtain Ligand Structure: The 2D structure of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is converted into a SMILES (Simplified Molecular Input Line Entry System) string.

  • Submit to Server: The SMILES string is submitted to a reverse screening server like SwissTargetPrediction. This tool compares the query molecule to a library of known active molecules and predicts the most probable protein targets based on the principle of chemical similarity.

  • Analyze and Prioritize: The output provides a list of probable targets, ranked by a probability score. This list must be critically evaluated. For instance, targets implicated in a specific disease area of interest would be prioritized for the next stage of direct molecular docking.

Ligand Preparation for Simulation

The accuracy of any simulation is critically dependent on a correctly prepared ligand structure. This involves generating a 3D conformation and assigning accurate atomic charges.

Rationale: The ligand's protonation state, tautomeric form, and charge distribution directly govern its ability to form key electrostatic and hydrogen bond interactions within a protein binding site. Using a generic or poorly parameterized structure will lead to unreliable results.

Experimental Protocol: Ligand Parameterization using SwissADME and CGenFF

  • Initial Physicochemical Assessment: The ligand's SMILES string is submitted to the SwissADME web server.[2][3] This provides a rapid assessment of its drug-like properties (e.g., Lipinski's rule of five, solubility) and can highlight potential liabilities.[4][5]

  • 3D Conformation Generation: A tool like Avogadro is used to generate an initial 3D conformation from the 2D structure and perform an initial energy minimization using a universal force field (UFF).[6]

  • Force Field Parameterization: For compatibility with the CHARMM protein force field, we use the CHARMM General Force Field (CGenFF) server.[7][8]

    • The 3D structure of the ligand (in .mol2 format) is uploaded to the CGenFF server.[6]

    • The server generates a topology file (.str or .itp) containing all the necessary parameters (bond lengths, angles, dihedrals, and partial atomic charges) that describe the ligand's potential energy surface.[9]

    • Self-Validation: The CGenFF server provides a "penalty score" for the generated parameters. High penalty scores indicate that the parameters are a poor fit and may require further refinement, providing an essential quality control checkpoint.

Pillar II: Molecular Docking for Pose Prediction

With a prioritized target list and a parameterized ligand, molecular docking is employed to predict the most likely binding pose and provide a preliminary estimate of binding affinity.

Rationale: Molecular docking algorithms explore a vast conformational space to find the optimal orientation of a flexible ligand within a rigid (or semi-flexible) receptor binding site, scored by a function that approximates the binding free energy.[10][11] It serves as a rapid and effective filter to identify promising ligand-target pairs. We will use AutoDock Vina, a widely validated and computationally efficient docking program.[12][13]

Protein Target Preparation
  • Structure Retrieval: The 3D crystal structure of the prioritized protein target is downloaded from the Protein Data Bank (PDB).[14][15] It is crucial to select a high-resolution structure, preferably one already co-crystallized with a ligand, as this helps validate the location of the binding site.

  • Structure Cleaning: Using a molecular visualization tool like UCSF Chimera or PyMOL, the PDB file is cleaned by:

    • Removing all non-essential water molecules and other heteroatoms (ions, cofactors) unless they are known to be critical for binding.

    • Adding hydrogen atoms, as they are typically absent in X-ray crystal structures.

    • Repairing any missing side chains or residues.

  • PDBQT File Generation: The cleaned protein and prepared ligand files are converted to the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by Vina.[16]

Experimental Protocol: Site-Specific Docking with AutoDock Vina
  • Define the Search Space: A "grid box" is defined to specify the search space for the docking algorithm. For a known binding site, this box should be centered on and encompass the entire active site cavity.

    • Causality: A tightly defined search space increases computational efficiency and reduces the likelihood of finding irrelevant, low-energy poses far from the active site.[16] A typical box size is 20x20x20 Ångströms.

  • Create Configuration File: A text file (conf.txt) is created to specify the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execute Docking: AutoDock Vina is run from the command line, referencing the configuration file. vina --config conf.txt --log log.txt

  • Analyze Results: Vina outputs a PDBQT file containing several predicted binding poses, ranked by their calculated binding affinity (in kcal/mol).

    • Interpretation: The top-ranked pose (most negative binding affinity) is considered the most likely. However, visual inspection is paramount. The pose must be chemically sensible, with key interactions (hydrogen bonds, hydrophobic contacts) observed between the ligand and complementary residues in the binding pocket.

Data Presentation: Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Example)Interaction Type
1-8.5TYR 151, GLU 203H-Bond, Pi-Cation
2-8.2LEU 188, PHE 293Hydrophobic
3-7.9TYR 151, ASP 292H-Bond, H-Bond

Table 1: Example summary of molecular docking results for the top three predicted binding poses.

Pillar III: Molecular Dynamics for Refinement and Stability

Docking provides a static snapshot of binding. To understand the dynamic behavior of the protein-ligand complex in a more realistic, solvated environment, we employ all-atom Molecular Dynamics (MD) simulations using GROMACS.[17][18]

Rationale: MD simulations account for the flexibility of both the protein and the ligand, as well as the explicit influence of water molecules. This allows us to assess the stability of the predicted binding pose over time and identify nuanced, dynamic interactions not captured by docking.[19]

Overall MD Workflow

The MD simulation process is a sequential workflow designed to prepare, equilibrate, and simulate the system under conditions that mimic a physiological environment.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis P1 1. Define Topology (CHARMM36/CGenFF) P2 2. Define Box & Solvate P1->P2 P3 3. Add Ions (Neutralize System) P2->P3 S1 4. Energy Minimization P3->S1 S2 5. NVT Equilibration S1->S2 S3 6. NPT Equilibration S2->S3 S4 7. Production MD S3->S4 A1 8. Trajectory Analysis (RMSD, RMSF) S4->A1 A2 9. Binding Free Energy (MM/PBSA) A1->A2

Caption: High-level workflow for MD simulation and analysis.

Experimental Protocol: GROMACS MD Simulation
  • System Topology:

    • Protein: The pdb2gmx module in GROMACS is used to generate a topology for the protein using the CHARMM36m force field, which is well-validated for folded proteins.[20][21]

    • Ligand: The CGenFF-generated ligand topology is converted to GROMACS format.[9]

    • Combine: The protein and ligand topologies are merged into a single system topology file (topol.top).[9]

  • System Solvation and Ionization:

    • A simulation box (e.g., cubic) is defined around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

    • The box is filled with explicit water molecules (e.g., TIP3P water model).

    • The genion module is used to add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[9]

    • Causality: Neutralizing the system is essential for using Particle Mesh Ewald (PME) for long-range electrostatics, which is the standard for accurate biomolecular simulations.[9]

  • Energy Minimization: The system's energy is minimized using the steepest descent algorithm to remove steric clashes or unfavorable geometries.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[6]

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): The position restraints are gradually released, and the system is allowed to relax to the target pressure (e.g., 1 bar). This ensures the correct system density.[9]

    • Self-Validation: Successful equilibration is confirmed by monitoring system properties like temperature, pressure, and density to ensure they have reached a stable plateau.

  • Production MD: Once the system is well-equilibrated, the production simulation is run for a significant duration (e.g., 100-200 nanoseconds) to sample the conformational landscape of the complex.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms relative to the starting structure is calculated over time. A stable, low-RMSD trajectory suggests the complex is not undergoing major conformational changes and the binding is stable.

  • Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue to identify regions of high flexibility.

Pillar IV: Binding Free Energy Calculation

While docking scores provide a ranking, and MD simulations assess stability, a more quantitative estimation of binding affinity can be obtained through binding free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method offers a good balance between accuracy and computational cost.[22]

Rationale: MM/PBSA calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model, averaging over a number of snapshots from the MD trajectory.[23] This "end-point" method provides a more rigorous estimate than docking scores.[24]

MMPBSA_Logic cluster_energy Energy Components (for each state) Title MM/PBSA Free Energy Calculation Complex G_complex Energy of the Protein-Ligand Complex Title->Complex DeltaG ΔG_bind = G_complex - (G_receptor + G_ligand) Complex->DeltaG Receptor G_receptor Energy of the Receptor Alone Receptor->DeltaG Ligand G_ligand Energy of the Ligand Alone Ligand->DeltaG Energy G_state =+TΔS DeltaG->Energy Each G is calculated as: EMM E_MM E_bonded + E_vdw + E_elec Energy:f0->EMM:f0 Gsolv G_solv G_polar (PB) + G_nonpolar (SA) Energy:f0->Gsolv:f0

Caption: Logical relationship of components in MM/PBSA calculation.

Experimental Protocol: MM/PBSA Calculation

  • Extract Snapshots: A set of uncorrelated snapshots (e.g., 100-200 frames) is extracted from the stable portion of the production MD trajectory.

  • Run g_mmpbsa: The g_mmpbsa tool (or a similar script) is used to perform the calculations. For each snapshot, it computes:

    • The energy of the complex.

    • The energy of the protein alone.

    • The energy of the ligand alone.

  • Calculate ΔG_bind: The binding free energy (ΔG_bind) is calculated by averaging the differences across all snapshots. The final value is typically reported with a standard error.

Conclusion and Future Directions

This whitepaper has detailed a robust, multi-stage in silico workflow for the characterization of a novel small molecule, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. By systematically progressing from target identification to molecular docking, and finally to all-atom MD simulations and free energy calculations, this methodology provides a powerful framework for generating high-confidence hypotheses about a ligand's biological role. The results from this workflow—a prioritized list of targets, a stable binding pose, and a quantitative estimate of binding affinity—provide a solid foundation for guiding subsequent experimental validation, ultimately accelerating the drug discovery pipeline.

References

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  • Lee, T. S., et al. (2016). Force fields for small molecules. PMC. [Link]

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Foundational

The Ascendancy of Imidazole-Pyrimidine Scaffolds: A Technical Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the fusion of imidazole and pyrimidine rings has given rise to a privileged scaffold with remarkable therapeutic potential. This guide provides an in-depth exploration of imidazol...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the fusion of imidazole and pyrimidine rings has given rise to a privileged scaffold with remarkable therapeutic potential. This guide provides an in-depth exploration of imidazole-containing pyrimidine derivatives, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action that underpin their efficacy in various disease areas, moving beyond a mere recitation of facts to an analysis of the "why" behind the science.

The Strategic Union of Imidazole and Pyrimidine: A Foundation for Diverse Bioactivity

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a ubiquitous motif in biologically active molecules, including the amino acid histidine and purine bases. Its ability to act as a hydrogen bond donor and acceptor, coupled with its coordination capabilities with metal ions, makes it a versatile pharmacophore. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is another fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.

The amalgamation of these two pharmacophores into a single molecular entity creates a scaffold with a unique electronic and steric profile. This fusion generates a diverse chemical space for the development of targeted therapies, with the potential to interact with a wide array of biological targets with high affinity and selectivity.

Imidazole-Pyrimidine Derivatives as Kinase Inhibitors in Oncology

A significant area of success for imidazole-pyrimidine derivatives has been in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazole-pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2.[1] The development of these compounds showcases a rational approach to drug design, where modifications at various positions of the scaffold were explored to optimize potency and selectivity.

Experimental Protocol: In Vitro CDK2 Kinase Assay

A common method to assess the inhibitory activity of compounds against CDK2 is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK2/cyclin A2 or CDK2/cyclin E enzyme complex

  • Histone H1 (or other suitable substrate)

  • ATP

  • Test compounds (imidazole-pyrimidine derivatives)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

Procedure:

  • To the wells of a 384-well plate, add 1 µL of the test compound at various concentrations (typically in DMSO).

  • Add 2 µL of a solution containing the CDK2/cyclin enzyme complex.

  • Add 2 µL of a solution containing the substrate (e.g., Histone H1) and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The aberrant activation of fibroblast growth factor receptors is implicated in various cancers, including hepatocellular carcinoma.[3] A series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives have been synthesized as selective FGFR inhibitors.[3] The SAR studies for this class of compounds revealed that the introduction of an acrylamide covalent warhead led to potent and irreversible inhibition.

Diagram: General Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Cellular & In Vivo Studies A Design of Imidazole- Pyrimidine Derivatives B Chemical Synthesis A->B C Purification & Structural Confirmation B->C D Primary Kinase Assay (e.g., FGFR, CDK2) C->D Test Compounds E IC50 Determination D->E F Selectivity Profiling (Panel of Kinases) E->F G Cell-Based Assays (Proliferation, Apoptosis) F->G Lead Compounds H In Vivo Efficacy (Xenograft Models) G->H I Pharmacokinetic Studies H->I I->A SAR Feedback & Optimization

Caption: A streamlined workflow for the discovery and development of imidazole-pyrimidine based kinase inhibitors.

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the activation of B-cells and other immune cells.[4] Imidazo[1,2-c]pyrimidine derivatives have been developed as potent inhibitors of Syk, with potential applications in the treatment of allergic disorders and autoimmune diseases.[4] Structure-activity relationship studies highlighted the importance of specific substitutions on the pyrimidine ring for achieving oral efficacy.[4]

c-KIT Inhibition

Mutations in the c-KIT proto-oncogene are drivers of several cancers, including gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, including imatinib-resistant mutants.[5] These compounds demonstrated excellent potency in the nanomolar range and good selectivity over other kinases.[5]

Table 1: Inhibitory Activities of Representative Imidazole-Pyrimidine Derivatives against Various Kinases

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
Imidazo[1,2-c]pyrimidin-5(6H)-onesCDK2/cyclin ESubmicromolar[1]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidinesFGFR1/28/4[3]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidinesFGFR43.8[3]
Imidazo[1,2-c]pyrimidinesSykPotent in vitro inhibition[4]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KIT (V654A)Nanomolar range[5]

Anti-inflammatory Properties of Imidazole-Pyrimidine Derivatives

Inflammation is a complex biological response that is central to many chronic diseases. Imidazole-pyrimidine derivatives have emerged as promising anti-inflammatory agents. Certain imidazo[1,2-c]pyrimidine derivatives have demonstrated significant anti-inflammatory, analgesic, and antipyretic activities in vivo.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds (imidazole-pyrimidine derivatives)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds and the reference drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • After a set time (e.g., 30 or 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group relative to the control group.[7]

Diagram: Simplified Inflammatory Signaling Pathway

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Enzymatic Cascade cluster_3 Therapeutic Intervention A Cell Injury / Pathogen B Activation of Immune Cells A->B C Release of Inflammatory Mediators (e.g., Prostaglandins, Cytokines) B->C D Phospholipase A2 F Cyclooxygenase (COX) E Arachidonic Acid D->E E->F G Prostaglandins F->G I I G->I Pain, Fever, Swelling H Imidazole-Pyrimidine Derivatives H->F Inhibition

Caption: A simplified representation of the inflammatory cascade and the point of intervention for some imidazole-pyrimidine derivatives.

Synthetic Strategies for Imidazole-Pyrimidine Derivatives

The synthesis of imidazole-containing pyrimidine derivatives can be achieved through various synthetic routes. A common and versatile method for the preparation of imidazo[1,2-a]pyrimidines involves the condensation of a 2-aminopyrimidine with an α-haloketone.[8] This reaction, often referred to as the Chichibabin reaction, provides a straightforward entry into this important scaffold.

General Synthetic Scheme: Synthesis of Imidazo[1,2-a]pyrimidines

A general and widely applicable method for the synthesis of the imidazo[1,2-a]pyrimidine core is the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound.

Step 1: N-Alkylation A solution of the appropriately substituted 2-aminopyrimidine and an α-haloketone in a suitable solvent (e.g., ethanol, DMF) is heated. This results in the N-alkylation of the endocyclic nitrogen of the pyrimidine ring.

Step 2: Intramolecular Cyclization The resulting intermediate undergoes an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to form the fused imidazole ring.

This two-step, one-pot procedure is highly efficient and allows for the introduction of a wide variety of substituents on both the imidazole and pyrimidine rings, facilitating the exploration of structure-activity relationships.[6]

Conclusion and Future Perspectives

The imidazole-pyrimidine scaffold represents a highly successful and versatile platform in medicinal chemistry. The derivatives discussed in this guide highlight the power of rational drug design and the importance of understanding the underlying biology of disease. The continued exploration of this chemical space, aided by advances in synthetic methodologies and a deeper understanding of disease mechanisms, will undoubtedly lead to the discovery of new and improved therapeutic agents. The ability to fine-tune the electronic and steric properties of these molecules through targeted substitutions will remain a key strategy in optimizing their potency, selectivity, and pharmacokinetic profiles. As we move forward, the integration of computational modeling and artificial intelligence with traditional medicinal chemistry approaches will further accelerate the development of novel imidazole-pyrimidine-based drugs for a wide range of human diseases.

References

  • Bar-Yehuda, S., et al. (2008). Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6486-6489. [Link]

  • Kavitha, S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14(1), 1-10. [Link]

  • Lee, J. H., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]

  • Abignente, E., et al. (1988). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. Research Communications in Chemical Pathology and Pharmacology, 61(2), 167-183. [Link]

  • El-Sayed, M. A. A., et al. (2021). Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. Journal of the Indian Chemical Society, 98(9), 100123. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(21), 9496-9506. [Link]

  • El-Sayed, M. A. A., et al. (2021). Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. Semantic Scholar. [Link]

  • Lalaoui, L., et al. (1974). Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 17(9), 927-933. [Link]

  • Laufer, S., et al. (2002). From imidazoles to pyrimidines: new inhibitors of cytokine release. Journal of Medicinal Chemistry, 45(11), 2323-2331. [Link]

  • Dorsch, D., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(20), 1535-1542. [Link]

  • Sharma, P., & Kumar, V. (2012). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 74(4), 287-293. [Link]

  • Herber, C., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, a key building block in contemporary medicinal chemistry and drug discovery programs. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, a key building block in contemporary medicinal chemistry and drug discovery programs. The presented methodology is grounded in the principles of nucleophilic aromatic substitution (SNAr), a robust and scalable reaction for the formation of carbon-nitrogen bonds on electron-deficient heterocyclic systems. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the experimental choices, a detailed step-by-step protocol, and critical data for successful synthesis and characterization.

Introduction: The Significance of Imidazolylpyrimidines

The pyrimidine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds, including several approved pharmaceuticals. The incorporation of an imidazole moiety onto the pyrimidine ring, as in 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, creates a versatile intermediate with significant potential for further functionalization. The bromine atom at the 5-position serves as a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the rapid generation of diverse compound libraries for screening and lead optimization.[1][2] The imidazole group itself can participate in crucial hydrogen bonding interactions with biological targets, making this class of compounds highly valuable in the design of kinase inhibitors, anti-cancer agents, and other therapeutics.[3][4]

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The choice of this pathway is dictated by the electronic nature of the starting material, 5-bromo-2-chloropyrimidine.

  • Substrate Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic activates the chlorine atom at the 2-position, making the corresponding carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][2]

  • Nucleophile: Imidazole, a weakly basic aromatic heterocycle, acts as the nucleophile. In the presence of a base, the proton on the nitrogen can be abstracted, forming the more nucleophilic imidazolide anion, which readily attacks the electron-deficient carbon of the pyrimidine ring.

  • Reaction Pathway: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity and yield the desired product. Microwave-assisted synthesis can also be employed to accelerate this type of reaction, often leading to shorter reaction times and improved yields.[5]

This SNAr approach is generally preferred over palladium-catalyzed cross-coupling reactions for this specific transformation due to its simplicity, cost-effectiveness, and the inherent reactivity of the 2-chloropyrimidine substrate, which often does not require a metal catalyst.[6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
5-Bromo-2-chloropyrimidine≥96%Sigma-Aldrich32779-36-5[7]
Imidazole≥99%Sigma-Aldrich288-32-4
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7
SulfolaneAnhydrous, ≥99%Sigma-Aldrich126-33-0[8][9]
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Brine (Saturated NaCl solution)N/AIn-house preparationN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 5-Bromo-2-chloropyrimidine is an irritant; avoid inhalation and contact with skin and eyes.[7]

  • Sulfolane is harmful if swallowed and may damage fertility or the unborn child; handle with care and consult the Safety Data Sheet (SDS) before use.[10]

Reaction Workflow Diagram

Synthesis_Workflow Synthesis Workflow for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Start Starting Materials: - 5-Bromo-2-chloropyrimidine - Imidazole - K₂CO₃ - Sulfolane Reaction Reaction Setup: 1. Combine reagents in a reaction flask. 2. Heat the mixture (e.g., 120 °C). Start->Reaction Step 1: Assembly Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - or LC-MS Reaction->Monitoring Step 2: Conversion Workup Aqueous Workup: 1. Cool to room temperature. 2. Quench with water. 3. Extract with Ethyl Acetate. Monitoring->Workup Step 3: Quenching & Extraction (upon completion) Purification Purification: 1. Wash organic layer with brine. 2. Dry over Na₂SO₄. 3. Concentrate in vacuo. Workup->Purification Step 4: Isolation Product Final Product: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Purification->Product Step 5: Final Product

Caption: A schematic overview of the synthesis protocol.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous sulfolane to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-bromo-2-chloropyrimidine. Sulfolane is chosen as the solvent due to its high boiling point and its ability to dissolve the reagents and facilitate the SNAr reaction.[11][12]

  • Heating: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-2-chloropyrimidine) is consumed (typically 4-6 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of sulfolane).

    • Combine the organic layers and wash with brine to remove any remaining sulfolane and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The final product, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 225.05 g/mol .

Summary of Key Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry
5-Bromo-2-chloropyrimidine1.0 equivalentLimiting reagent
Imidazole1.2 equivalentsSlight excess to drive the reaction to completion
Potassium Carbonate2.0 equivalentsActs as a base to deprotonate imidazole and neutralize the HCl byproduct
Reaction Conditions
SolventSulfolaneHigh-boiling polar aprotic solvent, ideal for SNAr reactions[11]
Temperature120 °CProvides sufficient thermal energy to overcome the activation barrier
Reaction Time4-6 hoursTypical duration for completion, should be monitored

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. By leveraging the principles of nucleophilic aromatic substitution on an activated pyrimidine core, this synthesis avoids the need for expensive and sensitive metal catalysts, making it a practical choice for both small-scale research and larger-scale production. The resulting product is a valuable intermediate, poised for further elaboration in the pursuit of novel chemical entities for drug discovery.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Retrieved from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from: [Link]

  • Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. (2023). National Institutes of Health. Retrieved from: [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). National Institutes of Health. Retrieved from: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). Frontiers in Chemistry. Retrieved from: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. Retrieved from: [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. Retrieved from: [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (2018). National Institutes of Health. Retrieved from: [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi. Retrieved from: [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. Retrieved from: [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (2020). National Institutes of Health. Retrieved from: [Link]

  • Sulfolane. PubChem. Retrieved from: [Link]

Sources

Application

Application Note: A Guide to Kinase Inhibitor Screening Using 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for utilizing 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine as a test compound in kinase inhibitor screening...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine as a test compound in kinase inhibitor screening assays. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1][2][3] This application note details the scientific rationale, step-by-step protocols, and data analysis methods for characterizing the inhibitory potential of novel small molecules, using 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine as an exemplar. We cover both luminescence-based and fluorescence polarization assays, providing researchers with a robust framework for initial hit identification and validation in the drug discovery pipeline.[4][5][6]

Introduction: The Central Role of Kinases in Drug Discovery

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction.[1][7][8] This post-translational modification acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules.[2][9] The human genome contains over 500 protein kinases, which are key regulators of cell growth, differentiation, metabolism, and apoptosis.[1][2] Consequently, aberrant kinase activity is a hallmark of many diseases, most notably cancer, as well as inflammatory and neurodegenerative disorders.[2][3][9]

Kinase inhibitors have emerged as a highly successful class of therapeutics, with over 80 FDA-approved agents targeting various kinases.[4] These small molecules typically act by blocking the ATP-binding site of the kinase, preventing the transfer of a phosphate group to its substrate and thereby interrupting the downstream signaling cascade.[9][10][] The journey of developing a kinase inhibitor from a promising compound to a clinical candidate is a multi-step process that begins with the crucial stages of lead identification and optimization through robust screening assays.[4][5]

This guide focuses on the practical application of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, a heterocyclic compound with structural motifs common to many kinase inhibitors, as a tool for understanding and implementing kinase inhibitor screening workflows.

Compound Profile: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

PropertyValueSource
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
Structure Brc1cnc(nc1)-n2ccnc2
Appearance Solid

The pyrimidine and imidazole rings are common scaffolds in kinase inhibitors, suggesting that this compound may interact with the ATP-binding pocket of various kinases.

The Kinase Drug Discovery Workflow

The process of discovering and developing a kinase inhibitor is a systematic endeavor. A typical workflow involves several key stages, starting from a large pool of compounds and progressively narrowing down to a single clinical candidate.

G cluster_0 Discovery & Preclinical High-Throughput Screening High-Throughput Screening (HTS) (Large compound library) Hit-to-Lead Hit-to-Lead (Potency & Selectivity) High-Throughput Screening->Hit-to-Lead Lead Optimization Lead Optimization (ADME/Tox properties) Hit-to-Lead->Lead Optimization Preclinical Development Preclinical Development (In vivo studies) Lead Optimization->Preclinical Development

Caption: A simplified workflow for kinase inhibitor discovery.

Our focus in this application note is on the initial "High-Throughput Screening" and "Hit-to-Lead" phases, where biochemical assays are paramount for identifying and characterizing potential inhibitors.[4]

Biochemical Kinase Assay Platforms

A variety of assay formats are available to measure kinase activity, each with its own advantages.[4][12] The choice of assay depends on factors such as the specific kinase, throughput requirements, and the nature of the inhibitor being tested. Here, we detail two widely used non-radiometric methods: a luminescence-based assay and a fluorescence polarization assay.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Principle: This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[13][14][15] A thermostable luciferase uses the remaining ATP to generate a stable "glow-type" luminescent signal that is inversely proportional to kinase activity.[13][14] Less light indicates higher kinase activity (more ATP consumed) and vice versa. This method is well-suited for high-throughput screening due to its simplicity and robust signal.[16]

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate + Substrate + ATP Remaining ATP Remaining ATP ATP ATP ADP ADP ATP->ADP consumed Light Light Remaining ATP->Light + Luciferin/Luciferase

Caption: Principle of the Kinase-Glo® luminescent assay.

Protocol: Screening of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine using the Kinase-Glo® Assay

Materials:

  • Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase substrate (peptide or protein)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

  • Control inhibitor (e.g., Staurosporine)

  • ATP

  • Assay buffer (specific to the kinase)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., from 10 mM to 1 nM).

    • Prepare a positive control inhibitor (e.g., Staurosporine) in the same manner.

  • Kinase Reaction Setup (25 µL final volume):

    • In a 96-well plate, add 2.5 µL of the compound dilutions (or DMSO for no-inhibitor and no-kinase controls).

    • Add 10 µL of a 2.5X kinase/substrate mixture (containing the kinase and its specific substrate in assay buffer).

    • To initiate the reaction, add 12.5 µL of 2X ATP solution (the final ATP concentration should be at or near the Kₘ for the kinase).

    • Controls:

      • 100% Activity (No Inhibitor): Compound is replaced with DMSO.

      • 0% Activity (No Kinase): Kinase is omitted from the kinase/substrate mix.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 25 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_no_inhibitor - RLU_no_kinase))

    • Where RLU is the Relative Luminescent Unit.

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Fluorescence Polarization (FP) Kinase Assay

Principle: This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[17][18] In a competitive FP kinase assay, a fluorescently labeled phosphopeptide (tracer) is bound to a phosphospecific antibody, resulting in a large, slow-rotating complex with high polarization.[19] When the kinase phosphorylates an unlabeled substrate, the resulting phosphopeptide competes with the tracer for antibody binding. This displaces the small, fast-rotating tracer, leading to a decrease in fluorescence polarization.[19]

G cluster_0 High Polarization State cluster_1 Low Polarization State Antibody Antibody Tracer Fluorescent Tracer (Bound) Antibody->Tracer Binds Kinase Product Kinase-Generated Phosphopeptide Antibody->Kinase Product Competes & Binds Tracer_Free Fluorescent Tracer (Free)

Caption: Principle of a competitive FP kinase assay.

Protocol: Characterizing 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine with an FP Assay

Materials:

  • Kinase of interest

  • Unlabeled peptide substrate

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

  • ATP and necessary cofactors (e.g., MgCl₂)

  • Assay buffer

  • Black, non-treated 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in DMSO as described in the previous protocol.

  • Kinase Reaction (in a separate plate or tube):

    • Set up the kinase reaction as described in the Kinase-Glo® protocol (Step 2), incubating the kinase, substrate, ATP, and inhibitor for the desired time.

  • Detection Setup:

    • In a black assay plate, prepare the detection mixture containing the phosphospecific antibody and the fluorescent tracer in FP buffer.

    • Transfer a small volume of the completed kinase reaction into the wells of the detection plate.

  • Incubation:

    • Incubate the detection plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding competition to reach equilibrium.

  • Data Acquisition:

    • Measure fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.[19]

Data Analysis:

  • Calculate Assay Window (Z'-factor):

    • The Z'-factor is a measure of assay quality and is calculated using high (no kinase product) and low (excess kinase product) polarization controls. A Z' > 0.5 is generally considered excellent for screening.

  • Determine IC₅₀:

    • The decrease in mP values is proportional to the kinase activity.

    • Calculate percent inhibition based on the mP readings of the no-inhibitor and high-inhibition controls.

    • Plot percent inhibition versus log[inhibitor] and fit the curve to determine the IC₅₀ value.

Interpreting the Results

The primary output of these screening assays is the IC₅₀ value, which quantifies the potency of the inhibitor against the target kinase.

Assay TypePrimary MeasurementRelationship to Kinase ActivityKey Advantages
Luminescence Light Output (RLU)InverseSimple "add-and-read" format, high sensitivity[13][14]
Fluorescence Polarization Millipolarization (mP)Inverse (competitive)Homogeneous, ratiometric measurement reduces interference[18][20]

A potent "hit" compound will exhibit a low IC₅₀ value, typically in the nanomolar to low micromolar range. Following initial screening, promising compounds like 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine would undergo further testing:

  • Selectivity Profiling: Screening against a panel of other kinases to determine its specificity.

  • Mechanism of Action Studies: Using techniques like kinetic analysis to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[4]

  • Cell-Based Assays: Validating the compound's activity in a more physiologically relevant environment, as biochemical assay results do not always translate to cellular efficacy.[21][22]

Conclusion

The protocols detailed in this application note provide a robust framework for the initial biochemical characterization of potential kinase inhibitors, using 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine as a representative screening compound. Both the luminescence-based and fluorescence polarization assays offer reliable, high-throughput methods for determining inhibitor potency. By understanding the principles behind these assays and following a systematic workflow, researchers can effectively identify and validate novel kinase inhibitors, a critical first step in the development of new targeted therapies.

References

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Regulation of Cellular Signaling by Protein Kinases - Longdom Publishing. (2023, June 30). Retrieved from [Link]

  • Mechanisms of action of kinase inhibitors for cancer treatment. The US... - ResearchGate. (n.d.). Retrieved from [Link]

  • What are Protein kinases inhibitors and how do they work? (2024, June 21). Retrieved from [Link]

  • Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • The Role of Kinases and Phosphatases in Cell Signaling | SciTechnol. (n.d.). Retrieved from [Link]

  • The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PubMed Central. (n.d.). Retrieved from [Link]

  • What is a Kinase Inhibitor? - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Drug discovery process for kinase inhibitors - PubMed. (2005, March). Retrieved from [Link]

  • Full article: Sequence-Based Protein Kinase Inhibition: Applications for Drug Development. (2018, May 30). Retrieved from [Link]

  • Lock and Key with SignalChem Biotech: Drug Discovery in Action - YouTube. (2024, January 23). Retrieved from [Link]

  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin - Promega GmbH. (n.d.). Retrieved from [Link]

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Fluorescence detection techniques for protein kinase assay - ResearchGate. (2025, August 6). Retrieved from [Link]

  • CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved from [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (n.d.). Retrieved from [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications. (2017, August 25). Retrieved from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring in 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine. This...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine. This versatile building block holds significant potential in the discovery of novel therapeutic agents due to the prevalence of the pyrimidine scaffold in a wide array of biologically active compounds. The strategic functionalization of the C5 position of the pyrimidine ring, facilitated by the bromo substituent, allows for the introduction of diverse molecular fragments through modern cross-coupling methodologies.

The presence of the 1H-imidazol-1-yl group at the C2 position introduces unique electronic properties to the pyrimidine core, influencing its reactivity. This guide will delve into the rationale behind the selection of specific reaction conditions for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct literature precedents for the functionalization of this specific molecule are limited, the protocols provided herein are based on well-established methodologies for structurally related heteroaromatic systems and serve as robust starting points for experimental optimization.

Synthesis of the Starting Material: 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine

A potential synthetic route to the title compound is through the condensation of an appropriate amidine with a substituted malonaldehyde derivative. A general one-step method for the synthesis of 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde with an amidine compound[1]. For the synthesis of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine, 1H-imidazole-1-carboximidamide can be utilized as the amidine component.

Protocol 1: Synthesis of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine

This protocol is a proposed adaptation of a general method and may require optimization.

Reaction Scheme:

Synthesis_of_Starting_Material reagents 2-Bromomalonaldehyde + 1H-Imidazole-1-carboximidamide product 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine reagents->product Protic Acid (e.g., Acetic Acid) Heat (70-105 °C)

A proposed synthetic route to the title compound.

Materials and Reagents:

Reagent/MaterialSupplierGrade
2-BromomalonaldehydeCommercially AvailableReagent Grade
1H-Imidazole-1-carboximidamideCustom Synthesis or Commercially AvailableReagent Grade
Acetic AcidStandard SupplierGlacial
EthanolStandard SupplierAnhydrous
Sodium Bicarbonate (sat. aq.)Standard SupplierACS Grade
Ethyl AcetateStandard SupplierHPLC Grade
Anhydrous Sodium SulfateStandard SupplierACS Grade

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromomalonaldehyde (1.0 equiv.) in a minimal amount of a protic acid solvent such as glacial acetic acid or an alcohol like ethanol.

  • Slowly add a solution of 1H-imidazole-1-carboximidamide (1.0-1.2 equiv.) in the same solvent to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 70-105 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine.

Functionalization of the C5-Position via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, further influenced by the imidazole substituent, makes the C5-Br bond susceptible to oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used in drug discovery to synthesize biaryl and heteroaryl-aryl structures[2][3]. For 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination[4].

  • Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow Start Combine Reactants: - 5-Bromo-2-(imidazol-1-yl)pyrimidine - Arylboronic Acid - Palladium Catalyst - Base Solvent Add Solvent System (e.g., Dioxane/Water) Start->Solvent Degas Degas with Inert Gas (e.g., Argon or Nitrogen) Solvent->Degas Heat Heat Reaction Mixture (e.g., 80-100 °C) Degas->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product 5-Aryl-2-(imidazol-1-yl)pyrimidine Purify->Product

General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine with an Arylboronic Acid

Materials and Reagents:

Reagent/MaterialExampleMolar Equiv.
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine-1.0
Arylboronic AcidPhenylboronic acid1.2 - 1.5
Palladium CatalystPd(PPh₃)₄ or PdCl₂(dppf)0.02 - 0.05
BaseK₂CO₃ or Cs₂CO₃2.0 - 3.0
Solvent1,4-Dioxane/Water (e.g., 4:1 v/v)-

Procedure:

  • To a reaction vial, add 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 5-aryl-2-(1H-imidazol-1-yl)pyrimidine.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted aromatic compounds[5][6]. This reaction is particularly valuable for creating rigid linkers in drug molecules and for further synthetic transformations of the alkyne moiety.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is typically catalyzed by a palladium complex in conjunction with a copper(I) co-catalyst, most commonly CuI[6]. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

  • Solvent: A polar aprotic solvent like DMF or a less polar solvent like THF or dioxane is commonly used.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)L₂-Br] Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl [Ar-Pd(II)L₂-C≡CR] PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product_out Ar-C≡CR PdII_Alkynyl->Product_out CuI Cu(I)Br Cu_Alkynyl Cu(I)-C≡CR Cu_Alkynyl->PdII_Aryl Cu_Alkynyl->CuI Alkyne H-C≡CR Alkyne->Cu_Alkynyl Base Base Base

Simplified catalytic cycles for the Sonogashira coupling.

Protocol 3: Sonogashira Coupling of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine with a Terminal Alkyne

Materials and Reagents:

Reagent/MaterialExampleMolar Equiv.
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine-1.0
Terminal AlkynePhenylacetylene1.2 - 1.5
Palladium CatalystPdCl₂(PPh₃)₂0.02 - 0.05
Copper Co-catalystCuI0.05 - 0.10
BaseTriethylamine (Et₃N)2.0 - 3.0
SolventDMF or THF-

Procedure:

  • To a Schlenk flask, add 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (1.0 equiv.), the palladium catalyst (0.03 equiv.), and the copper(I) iodide (0.06 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.5 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-alkynyl-2-(1H-imidazol-1-yl)pyrimidine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides[7][8]. This reaction is of paramount importance in medicinal chemistry for the introduction of amine functionalities, which are common in bioactive molecules.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are often effective in promoting the challenging C-N bond formation. The choice of ligand can depend on the nature of the amine coupling partner[4].

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd [Ar-Pd(II)L-Br] Pd0->OxAdd Oxidative Addition (Ar-Br) LigandExch [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ OxAdd->LigandExch Ligand Exchange (HNR¹R²) Deprot [Ar-Pd(II)L(NR¹R²)] LigandExch->Deprot Deprotonation (Base) Deprot->Pd0 Reductive Elimination Product Ar-NR¹R² Deprot->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine with an Amine

Materials and Reagents:

Reagent/MaterialExampleMolar Equiv.
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine-1.0
AmineMorpholine or Aniline1.2 - 1.5
Palladium Pre-catalystPd₂(dba)₃ or a palladacycle pre-catalyst0.01 - 0.05
LigandXPhos or RuPhos0.02 - 0.10
BaseNaOtBu or LHMDS1.5 - 2.0
SolventToluene or 1,4-Dioxane (anhydrous)-

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.02 equiv.), the ligand (0.04 equiv.), and the base (1.5 equiv.) to a dry reaction tube.

  • Add 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the desired 5-amino-2-(1H-imidazol-1-yl)pyrimidine derivative.

Conclusion

The functionalization of 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine via palladium-catalyzed cross-coupling reactions offers a powerful and flexible platform for the synthesis of a diverse library of novel pyrimidine derivatives. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provided in this guide, while based on analogous systems, offer robust starting points for researchers in drug discovery and medicinal chemistry. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be crucial for achieving high yields and purity for specific substrate combinations. The ability to readily introduce aryl, alkynyl, and amino functionalities at the C5 position of this scaffold opens up vast possibilities for the exploration of new chemical space and the development of future therapeutic agents.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Goodby, J. W., Hird, M., Lewis, R. A., & Toyne, K. J. (1996). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, (24), 2719. [Link]

  • Gouda, A. M., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2345. [Link]

  • Güngör, T., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Turkish Journal of Chemistry, 45(1), 218-231. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Low, J. L., et al. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 24(18), 3277. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation. In Organic Reactions (pp. 1-478). John Wiley & Sons, Inc. [Link]

  • Zard, S. Z. (2002). Recent progress in the synthesis of imidazoles. Tetrahedron, 58(48), 9789-9817. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Zhang, H., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1265, 133423. [Link]

  • Zhang, Y., et al. (2021). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 26(18), 5489. [Link]

  • Zhdankin, V. V. (2014). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. Chemical Reviews, 114(12), 5299-5358. [Link]

  • Zuman, P. (2004). The pyrimidine ring. In Progress in Heterocyclic Chemistry (Vol. 16, pp. 1-27). Elsevier. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application

Application and Protocol for the Structural Characterization of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Derivatives using 1H and 13C NMR Spectroscopy

Introduction: The Structural Gateway to Novel Therapeutics 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Gateway to Novel Therapeutics

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and its derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their structural motif, combining the electron-deficient pyrimidine ring with the electron-rich imidazole moiety, gives rise to a diverse range of biological activities. As such, these compounds are frequently explored as scaffolds in the development of novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.

Unambiguous structural elucidation is a cornerstone of modern drug discovery and development, ensuring the identity, purity, and stability of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing unparalleled insight into the molecular framework at an atomic level. This application note provides a comprehensive guide to the characterization of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivatives using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We will delve into the principles of spectral interpretation for this specific class of molecules, provide detailed experimental protocols, and present expected spectral data based on the analysis of related structures.

Principles of NMR Characterization for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Derivatives

The NMR spectra of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivatives are governed by the electronic environments of the constituent pyrimidine and imidazole rings. The bromine atom at the C5 position of the pyrimidine ring and the nitrogen-linked imidazole ring at the C2 position significantly influence the chemical shifts of the protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals for the protons on both the pyrimidine and imidazole rings.

  • Pyrimidine Protons (H4 and H6): The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The bromine atom at C5 will deshield the adjacent H4 and H6 protons.

  • Imidazole Protons (H2', H4', and H5'): The three protons on the imidazole ring will also resonate in the aromatic region. The H2' proton, situated between two nitrogen atoms, is expected to be the most deshielded. The H4' and H5' protons will appear as distinct signals, with their chemical shifts influenced by the attachment to the pyrimidine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule.

  • Pyrimidine Carbons (C2, C4, C5, and C6): The chemical shifts of the pyrimidine carbons will be significantly affected by the attached substituents. The C2 carbon, bonded to the imidazole ring, will show a characteristic downfield shift. The C5 carbon, directly attached to the bromine atom, will experience a notable upfield shift due to the "heavy atom effect".

  • Imidazole Carbons (C2', C4', and C5'): The carbons of the imidazole ring will resonate in the typical range for aromatic heterocycles. Their precise chemical shifts will be influenced by the N-substitution.

Predicted NMR Data for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H4/H6~8.9-Singlet, deshielded by bromine and ring nitrogens.
H2'~8.2-Singlet, most deshielded imidazole proton.
H4'~7.5-Singlet or narrow triplet.
H5'~7.2-Singlet or narrow triplet.
C2-~160Downfield shift due to two nitrogen atoms and imidazole substituent.
C4/C6-~158Deshielded by ring nitrogens.
C5-~110Upfield shift due to the heavy bromine atom.
C2'-~138Deshielded due to two adjacent nitrogen atoms.
C4'-~130Typical range for imidazole carbons.
C5'-~118Typical range for imidazole carbons.

Disclaimer: These are predicted values and may vary from experimental results. The actual spectra should be acquired and interpreted for definitive structural confirmation.

Experimental Protocols

The following protocols provide a robust framework for the NMR analysis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivatives.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the solubility of the derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 3-4 seconds

¹³C NMR Acquisition:

  • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -10 to 200 ppm

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the areas of the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Coupling Constant Measurement: In high-resolution ¹H NMR spectra, measure the separation between the split peaks (in Hz) to determine the coupling constants (J-values).

  • Structural Assignment: Assign each peak to a specific proton or carbon in the molecule based on its chemical shift, integration (for ¹H), and coupling patterns (for ¹H). 2D NMR experiments like COSY, HSQC, and HMBC can be invaluable for unambiguous assignments in more complex derivatives.

Visualizing the Workflow and Structure

To aid in understanding the experimental process and the molecular structure, the following diagrams are provided.

Caption: General workflow for NMR-based structural characterization.

Sources

Method

Application Note: Elucidation of Mass Spectrometric Fragmentation Pathways of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Abstract This application note provides a comprehensive guide to the mass spectrometry fragmentation analysis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometry fragmentation analysis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the prevalence of pyrimidine and imidazole cores in pharmacologically active molecules, detailed structural characterization is paramount.[1][2] This document outlines a detailed protocol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for structural elucidation. We will explore the predictable fragmentation patterns based on the compound's structure, including the characteristic isotopic signature of bromine and the cleavage pathways of the pyrimidine and imidazole moieties. The methodologies and data presented herein are designed to serve as a foundational reference for researchers engaged in the identification, characterization, and quality control of this and structurally related compounds.

Introduction and Scientific Background

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine belongs to a class of nitrogen-containing heterocyclic compounds that are cornerstones in the synthesis of novel therapeutic agents.[2][3] The structural assembly, featuring a brominated pyrimidine ring linked to an imidazole ring, presents a unique analytical challenge and a rich fragmentation landscape in mass spectrometry.

Mass spectrometry is an indispensable analytical tool for confirming molecular identity and elucidating chemical structures.[4] Electrospray ionization (ESI) is a "soft" ionization technique that typically preserves the molecular species, primarily as a protonated molecule ([M+H]+), making it ideal for determining molecular weight.[5][6] When coupled with tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented via collision-induced dissociation (CID), ESI-MS/MS provides invaluable structural information.[7]

The rationale for this study is to establish a reliable mass spectrometric fingerprint for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. The fragmentation pathways are governed by the inherent chemical properties of the molecule:

  • The Bromine Atom: The presence of a single bromine atom provides a highly characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+), arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8][9] This pattern is a crucial diagnostic tool for identifying brominated fragments.

  • The Pyrimidine Ring: While relatively stable, the pyrimidine ring undergoes predictable cleavages, often involving the loss of small neutral molecules like hydrogen cyanide (HCN).[1][4]

  • The Imidazole Ring: The imidazole moiety is also stable, with fragmentation typically involving the loss of substituents or cleavage of the entire ring system from the parent structure, rather than ring opening.[10]

  • The C-N Linkage: The bond connecting the pyrimidine and imidazole rings is a probable site for fragmentation, leading to ions corresponding to each of the individual heterocyclic systems.

This guide will detail the experimental setup and interpret the resulting mass spectra, providing a logical framework for the fragmentation analysis.

Compound Profile

PropertyValueSource
Compound Name 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine[11]
Molecular Formula C₇H₅BrN₄[11]
Molecular Weight 225.05 g/mol [12]
Monoisotopic Mass 223.96976 Da[11]
Chemical Structure Chemical Structure of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidinePubChem CID: 16414245[11]

Experimental Protocols

This section provides a self-validating protocol for the fragmentation analysis of the target compound. The parameters are chosen to ensure reproducible results and comprehensive data acquisition.

Materials and Reagents
  • Analyte: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (Purity ≥98%)

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and deionized Water.

  • Acid Modifier: Formic Acid (Optima™ LC/MS Grade)

Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and dissolve it in 1.0 mL of Methanol.

  • Working Solution (1 µg/mL): Perform a 1:1000 dilution of the stock solution. Transfer 10 µL of the stock solution into 990 µL of 50:50 Methanol/Water (v/v) to create an intermediate solution. Then, transfer 100 µL of the intermediate solution into 900 µL of 50:50 Methanol/Water.

  • Final Infusion Solution (1 µg/mL with 0.1% Formic Acid): Add formic acid to the working solution to a final concentration of 0.1% (v/v) to promote protonation ([M+H]⁺) in positive ion mode ESI.[7]

  • Vortex: Gently vortex the final solution for 10 seconds to ensure homogeneity.

Instrumentation and Analytical Workflow

The following workflow provides a systematic approach from sample introduction to data interpretation.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis prep1 Prepare 1 µg/mL Analyte Solution prep2 Acidify with 0.1% Formic Acid prep1->prep2 ms1 Direct Infusion via Syringe Pump prep2->ms1 ms2 Acquire Full Scan MS1 (Identify Precursor Ion) ms1->ms2 ms3 Perform Tandem MS (MS/MS) on Precursor Ion ms2->ms3 analysis1 Analyze Isotopic Pattern in MS1 Spectrum ms3->analysis1 analysis2 Identify Fragment Ions in MS/MS Spectrum analysis1->analysis2 analysis3 Propose Fragmentation Pathway analysis2->analysis3 G precursor [M+H]⁺ m/z 224.98 C₇H₆BrN₄⁺ frag1 m/z 145.06 C₇H₆N₄⁺ precursor->frag1 - Br• frag2 m/z 157.98 C₄H₃BrN₂⁺ precursor->frag2 - C₃H₃N₂ (imidazole) frag3 m/z 68.04 C₃H₄N₂ precursor->frag3 Rearrangement & Cleavage frag5 m/z 118.06 C₇H₆N₃⁺ frag1->frag5 - HCN frag4 m/z 131.00 C₃H₂BrN⁺ frag2->frag4 - HCN frag6 m/z 91.04 C₆H₅N₂⁺ frag5->frag6 - HCN

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Abstract This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This heterocyclic compound is of significant interest in medicinal chemistry and drug development. The described protocol provides a systematic approach to achieve high purity of the target compound, suitable for subsequent research and development activities. The methodology outlines the rationale for chromatographic parameter selection, a step-by-step purification protocol, and essential troubleshooting guidance.

Introduction

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a heterocyclic compound featuring both pyrimidine and imidazole rings.[1] The presence of these nitrogen-containing aromatic rings, along with a bromine substituent, imparts a moderate polarity to the molecule. In drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. HPLC is a powerful and widely used technique for both the analysis and purification of such compounds due to its high resolution and efficiency.[2] This application note details a systematic approach to purify 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine using RP-HPLC, a technique well-suited for compounds with its structural characteristics.[3][4]

The method development is grounded in the fundamental principles of chromatography, considering the physicochemical properties of the target molecule. The presence of basic nitrogen atoms in the imidazole and pyrimidine rings suggests that controlling the mobile phase pH is crucial for achieving symmetrical peak shapes and reproducible retention times.[5][6]

Chemical Properties of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

A thorough understanding of the analyte's chemical properties is fundamental to developing an effective purification method.

PropertyValueSource
Molecular Formula C₇H₅BrN₄
Molecular Weight 225.05 g/mol
Appearance Solid
Structure Imidazole ring linked to a 5-bromopyrimidine ring[1]

Based on its structure, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is expected to be a moderately polar compound, making it an ideal candidate for reversed-phase HPLC.

HPLC Purification Method

The selection of the stationary phase, mobile phase, and detection parameters are critical for a successful purification.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 150 mmC18 stationary phases provide excellent retention for moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the basic nitrogen atoms, reducing peak tailing and improving peak shape.[6] Formic acid is volatile and compatible with mass spectrometry if further analysis is required.[7][8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and lower viscosity compared to methanol.[9][10]
Gradient 10-90% B over 20 minutesA gradient elution is suitable for separating the target compound from impurities with a wide range of polarities.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe.[11]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.[11][12]
Detection Wavelength 275 nmPyrimidine and imidazole derivatives typically exhibit strong UV absorbance in the 230-280 nm range.[13][14][15][16] A wavelength of 275 nm is a good starting point for sensitive detection.
Injection Volume 10-100 µLThe injection volume will depend on the sample concentration and the loading capacity of the column.
Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Purification Chromatographic Separation Injection->Purification FractionCollection Fraction Collection Purification->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation FinalProduct Pure Compound SolventEvaporation->FinalProduct

Caption: HPLC Purification Workflow for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Detailed Protocol

Materials and Reagents
  • Crude 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • HPLC system with a gradient pump, UV detector, and fraction collector

  • C18 HPLC column (e.g., 5 µm, 4.6 x 150 mm)

  • Syringe filters (0.45 µm)

  • Autosampler vials or manual injection syringe

  • Collection tubes or flasks

Sample Preparation
  • Accurately weigh a known amount of the crude 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

  • Dissolve the sample in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 water:acetonitrile) is a good starting point to ensure sample solubility and compatibility with the mobile phase.[17]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[18]

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent air bubbles from interfering with the detector and pump performance.[17]

HPLC System Setup and Equilibration
  • Install the C18 column into the HPLC system.

  • Purge the pump with both mobile phases to remove any air from the system.[19]

  • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 10-15 column volumes.[20]

Purification Run and Fraction Collection
  • Inject the prepared sample onto the column.

  • Start the gradient program as outlined in the "Chromatographic Conditions" table.

  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the main peak of interest. The collection can be done manually or using an automated fraction collector triggered by the detector signal.

Post-Purification Processing
  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

  • Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Troubleshooting

Effective troubleshooting is key to resolving common HPLC issues.

Troubleshooting cluster_problem Common Problems cluster_cause Potential Causes cluster_solution Solutions PeakTailing Peak Tailing Silanol Silanol Interactions PeakTailing->Silanol PoorResolution Poor Resolution SuboptimalMobilePhase Suboptimal Mobile Phase PoorResolution->SuboptimalMobilePhase LowRecovery Low Recovery ColumnOverload Column Overload LowRecovery->ColumnOverload Degradation Sample Degradation LowRecovery->Degradation AdjustpH Adjust Mobile Phase pH Silanol->AdjustpH ChangeGradient Modify Gradient Slope SuboptimalMobilePhase->ChangeGradient ReduceLoading Reduce Sample Loading ColumnOverload->ReduceLoading CheckStability Verify Sample Stability Degradation->CheckStability

Caption: Troubleshooting Guide for HPLC Purification.

  • Peak Tailing: This is often observed for basic compounds like pyridines and imidazoles due to interactions with residual silanol groups on the silica-based stationary phase.[6] Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or TFA) to protonate the analyte and minimize these secondary interactions.[6]

  • Poor Resolution: If the target compound co-elutes with impurities, optimizing the mobile phase composition and gradient is necessary.[12][21] Trying a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.[22] A shallower gradient can also improve the separation of closely eluting peaks.[23]

  • Variable Retention Times: Fluctuations in retention times can be caused by an unstable column temperature, improperly prepared mobile phase, or a non-equilibrated column.[18][20] Ensure the column oven is functioning correctly and that the mobile phase is well-mixed and degassed.

  • High Backpressure: This may indicate a blockage in the system, often from particulate matter from the sample or precipitation of buffers.[19] Always filter samples and ensure mobile phase components are fully miscible.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and effective strategy for the purification of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. By carefully selecting the chromatographic parameters based on the analyte's chemical properties and following the outlined protocol, researchers can obtain a highly purified compound suitable for a range of scientific applications. The principles and troubleshooting guide presented here can also be adapted for the purification of other similar heterocyclic compounds.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PubChem. 5-(2-bromo-1H-imidazol-1-yl)pyrimidine. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

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  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]

  • PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

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  • ResearchGate. Optimized HPLC chromatograms of eight imidazole antifungal drug.... [Link]

  • NIH. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. [Link]

  • PubChemLite. 5-bromo-2-(1h-imidazol-1-yl)pyrimidine. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • ResearchGate. (2023, June 1). Can I use Immidazole solution for HPLC?. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. [Link]

  • ACS Publications. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

  • ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Scribd. HPLC Troubleshooting. [Link]

  • PubMed Central. (2020, November 4). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. [Link]

  • MDPI. (2022, December 26). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. [Link]

  • NIH. Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Semantic Scholar. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]

  • PubMed Central. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

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Method

Application Notes and Protocols for the Antimicrobial Investigation of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Introduction: Unveiling the Antimicrobial Potential of a Novel Imidazole-Pyrimidine Hybrid The relentless emergence of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the deve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Potential of a Novel Imidazole-Pyrimidine Hybrid

The relentless emergence of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The pyrimidine and imidazole moieties are well-established pharmacophores, each contributing to the biological activity of a wide range of clinically significant drugs. Pyrimidine derivatives are integral components of nucleic acids and have been successfully commercialized as antimicrobial and antifungal agents.[1][2][3] The imidazole ring, a versatile nitrogen-containing heterocycle, is the cornerstone of numerous antifungal and antibacterial drugs, often exerting its effect through mechanisms such as the disruption of microbial cell membranes and the inhibition of essential biosynthetic pathways.[4][5][6]

The compound 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine represents a strategic hybridization of these two privileged scaffolds. The bromine substituent at the 5-position of the pyrimidine ring is anticipated to enhance the lipophilicity of the molecule, a property often correlated with improved antimicrobial potency.[7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a logical, in-depth framework for the systematic investigation of the antimicrobial properties of this promising compound. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system to rigorously characterize the compound's spectrum of activity, potency, and potential mechanism of action.

Part 1: Initial Screening and Potency Determination

The foundational step in evaluating any novel compound is to ascertain its intrinsic antimicrobial activity and determine its potency against a clinically relevant panel of microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this initial assessment.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a robust and widely accepted technique for determining the MIC of a novel antimicrobial agent.[3] This assay will establish the lowest concentration of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine that inhibits the visible growth of a target microorganism.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to cover a broad concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Test MicroorganismGram Stain5-Bromo-2-(1H-imidazol-1-YL)pyrimidine MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive80.5
Enterococcus faecalis (ATCC 29212)Gram-positive161
Escherichia coli (ATCC 25922)Gram-negative320.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative640.25
Candida albicans (ATCC 90028)Fungi40.25
Minimum Bactericidal Concentration (MBC) Assay

To determine whether 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a Minimum Bactericidal Concentration (MBC) assay should be performed. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9]

  • Following the determination of the MIC, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Part 2: Characterizing Antimicrobial Dynamics and Selectivity

Beyond initial potency, understanding the rate of microbial killing and the compound's selectivity for microbial cells over host cells is critical for its therapeutic potential.

Time-Kill Kinetics Assay

A time-kill assay provides insight into the pharmacodynamic properties of an antimicrobial agent, revealing the rate and extent of bacterial killing over time.[10][11] This assay helps to further classify the compound as bactericidal or bacteriostatic. A bactericidal agent is typically defined by a ≥3-log10 (99.9%) reduction in CFU/mL.[10]

  • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • In separate culture tubes, expose the bacterial inoculum to various concentrations of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.

  • Incubate all tubes at 37°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

  • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each concentration to visualize the killing kinetics.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_quantification Quantification cluster_analysis Analysis A Standardized Bacterial Inoculum C Incubate at 37°C A->C B Compound at 1x, 2x, 4x MIC B->C D Sample at 0, 2, 4, 8, 24h C->D E Serial Dilution & Plating D->E F Incubate Plates E->F G Colony Counting (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the Time-Kill Kinetics Assay.

In Vitro Cytotoxicity Assay

A crucial aspect of drug development is to ensure that the antimicrobial compound exhibits selective toxicity towards microbial cells while having minimal impact on host cells. The MTT assay is a colorimetric method to assess the metabolic activity of cells and is a common primary screen for cytotoxicity.[12][13]

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK-293 or HepG2) in a 96-well plate and incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in cell culture medium.

    • Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle control.

Part 3: Exploring Synergistic Interactions and Mechanism of Action

Investigating the potential for synergistic interactions with existing antibiotics and elucidating the mechanism of action are advanced steps in characterizing a novel antimicrobial compound.

Synergistic Activity Testing: Checkerboard Assay

Combination therapy is a promising strategy to combat antimicrobial resistance. The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[14][15] The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine along the x-axis and a second antimicrobial agent (e.g., a known antibiotic) along the y-axis.

  • The resulting matrix will contain various combinations of the two compounds.

  • Inoculate the plate with a standardized bacterial suspension as in the MIC assay.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the FIC index using the formula: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[15]

Elucidating the Mechanism of Action

Determining how a novel compound exerts its antimicrobial effect is a complex but critical endeavor. Based on the known mechanisms of imidazole and pyrimidine derivatives, several hypotheses can be investigated.[4][16]

  • Disruption of Cell Membrane Integrity: Imidazole derivatives are known to disrupt microbial cell membranes.[4] This can be investigated using assays that measure membrane potential or the leakage of intracellular components.

  • Inhibition of Nucleic Acid Synthesis: Both imidazole and pyrimidine analogs can interfere with DNA or RNA synthesis.[4][16] This can be assessed by quantifying the incorporation of radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA) in the presence of the compound.

  • Inhibition of Protein Synthesis: The effect on protein synthesis can be measured by monitoring the incorporation of a radiolabeled amino acid (e.g., [³H]leucine).[17]

  • Inhibition of Ergosterol Biosynthesis (for fungi): Many antifungal imidazoles target the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[4] This can be investigated using enzymatic assays or by analyzing the sterol composition of treated fungal cells.

MoA_Pathway cluster_compound 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine cluster_targets Potential Cellular Targets cluster_effects Resulting Effects Compound Compound Membrane Cell Membrane Compound->Membrane Disruption DNA_RNA Nucleic Acid Synthesis Compound->DNA_RNA Inhibition Protein Protein Synthesis Compound->Protein Inhibition Leakage Membrane Depolarization & Leakage Membrane->Leakage Replication_Error Inhibition of Replication & Transcription DNA_RNA->Replication_Error Translation_Block Inhibition of Translation Protein->Translation_Block Cell_Death Bacterial Cell Death Leakage->Cell_Death Replication_Error->Cell_Death Translation_Block->Cell_Death

Caption: Potential Mechanisms of Antimicrobial Action.

Conclusion and Future Directions

This document provides a structured and scientifically rigorous framework for the comprehensive antimicrobial evaluation of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. By systematically progressing from initial screening to more in-depth mechanistic studies, researchers can build a robust data package to support the further development of this novel compound. The insights gained from these investigations will be invaluable in determining its potential as a lead candidate in the ongoing search for new and effective antimicrobial therapies.

References

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: )
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (URL: )
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. (URL: [Link])

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed. (URL: [Link])

  • Review of pharmacological effects of imidazole deriv
  • Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics. (URL: [Link])

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (URL: [Link])

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  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. (URL: [Link])

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  • Screening for synergistic activity of antimicrobial combinations against carbapenem-resistant Enterobacteriaceae using inkjet printer-based technology - NIH. (URL: [Link])

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Application

Design and Synthesis of Novel Derivatives from 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine: An Application Guide for Medicinal Chemistry

Introduction: The Strategic Value of the 2-(Imidazol-1-yl)pyrimidine Scaffold The 2-(imidazol-1-yl)pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the backbone of numerous com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Imidazol-1-yl)pyrimidine Scaffold

The 2-(imidazol-1-yl)pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Derivatives of this structure have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) dimerization, presenting opportunities for the development of novel anti-inflammatory agents.[1] The broader family of imidazo[1,2-a]pyrimidines exhibits a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] This wide therapeutic window underscores the importance of developing robust synthetic methodologies to generate diverse libraries of these compounds for drug discovery pipelines.

The starting material, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, is a key building block for this endeavor. The bromine atom at the 5-position of the pyrimidine ring serves as a versatile synthetic handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and step-by-step protocols for the design and synthesis of novel derivatives from this valuable starting material, with a focus on scientifically sound and reproducible methodologies.

Chemical Reactivity and Strategic Derivatization

The pyrimidine ring in 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is electron-deficient, which influences the reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[5] The C-Br bond at the 5-position is therefore a prime site for selective functionalization.[5][6] This guide will focus on three powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.

PART 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-(1H-imidazol-1-yl)pyrimidines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[6][7] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[7]

Scientific Rationale

By coupling 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine with a diverse array of arylboronic acids, researchers can systematically explore the structure-activity relationship (SAR) of the resulting 5-aryl derivatives. The introduction of different aryl groups can modulate the compound's steric and electronic properties, influencing its binding affinity to biological targets.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, Arylboronic Acid, Base, and Catalyst in a Schlenk Flask inert Evacuate and backfill with inert gas (e.g., Argon) start->inert solvent Add degassed solvent inert->solvent heat Heat reaction mixture with stirring solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool Upon completion extract Aqueous work-up and extraction cool->extract purify Purify by column chromatography extract->purify end end purify->end Characterize final product (NMR, MS)

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure adaptable to a range of arylboronic acids.

Materials:

  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-2.5 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(1H-imidazol-1-yl)pyrimidine.[9]

Quantitative Data: Representative Suzuki-Miyaura Couplings

The following table summarizes typical conditions and expected yields based on analogous reactions with 5-bromopyrimidines.[9][10]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
4Furan-3-ylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄t-Amyl Alcohol1001283

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[7] This reaction is of paramount importance in medicinal chemistry for the introduction of amine functionalities, which are common in bioactive molecules.

Scientific Rationale

Introducing a variety of primary and secondary amines at the 5-position of the pyrimidine ring can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile. This allows for the fine-tuning of properties such as solubility and cell permeability, which are critical for drug development.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)(X)Ln Pd0->PdII_ArX Oxidative Addition (Ar-Br) PdII_Amine Ar-Pd(II)(NR'R'')Ln PdII_ArX->PdII_Amine Ligand Exchange (+ HNR'R'', - HX) Product Ar-NR'R'' PdII_Amine->Product Reductive Elimination Product->Pd0 Regeneration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Su...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your synthetic endeavors.

Introduction: Navigating the Challenges

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of the complex heterocyclic scaffolds prevalent in pharmaceuticals.[1][2][3] The substrate, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, presents a unique set of challenges due to the electronic properties of the pyrimidine and imidazole rings. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the specific substitution pattern can influence reactivity.[4][5] This guide will help you navigate these complexities to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this specific Suzuki coupling.

Q1: I'm not seeing any product formation. Where should I start troubleshooting?

A1: A complete lack of product formation often points to a fundamental issue with one of the core reaction components. Here's a checklist of initial points to verify:

  • Catalyst Activity: Ensure your palladium catalyst is active. Many Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[6] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere to prevent oxidation.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the catalyst.[7][8] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.

  • Reagent Quality: Verify the purity and integrity of your 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and your boronic acid or ester. Boronic acids, in particular, can degrade over time.[3][9]

  • Base Activation: The base is crucial for activating the boronic acid to facilitate transmetalation.[10] Ensure your base is anhydrous (if required by the protocol) and has been properly dispensed.

Q2: My reaction is very slow and gives low yields. What are the likely causes?

A2: Sluggish reactions and low yields are common hurdles. The primary suspects are suboptimal reaction conditions or catalyst deactivation.

  • Insufficient Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[6][7] Consider incrementally increasing the reaction temperature.

  • Poor Solubility: If any of your reagents are not fully dissolved in the solvent at the reaction temperature, it can significantly slow down the reaction.[7]

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine and imidazole rings can coordinate with the palladium center, leading to catalyst deactivation.[4] The choice of ligand is critical to mitigate this.

  • Steric Hindrance: If your boronic acid partner is sterically bulky, this can impede the transmetalation or reductive elimination steps.[4][11][12]

Q3: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen or Pd(II) species.[3][8]

  • Thorough Degassing: Rigorously degas your solvent and reaction mixture before adding the catalyst.[7][8]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to Pd(II) sources like Pd(OAc)₂.[8]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[4]

Q4: My main byproduct is the dehalogenated starting material (2-(1H-imidazol-1-YL)pyrimidine). What causes this?

A4: Dehalogenation, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom.[5]

  • Hydride Source: This side reaction can be caused by sources of hydride in the reaction mixture. Certain solvents (like alcohols) or bases can act as hydride donors.[5]

  • Slow Transmetalation: If the transmetalation step is slow, the intermediate palladium-aryl complex has more time to react with a hydride source.[5] Consider using bulky, electron-rich ligands to accelerate the desired catalytic cycle.[5]

Troubleshooting Guides: A Deeper Dive

Issue 1: Low or No Conversion

Potential Causes & Solutions

Potential Cause Diagnostic Approach Recommended Action & Scientific Rationale
Inactive Catalyst Run a control reaction with a known, reliable aryl halide and boronic acid to confirm catalyst activity.Action: Use a fresh batch of catalyst. If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to Pd(0). Rationale: The catalytic cycle relies on the active Pd(0) species to initiate oxidative addition.[13][14]
Catalyst Inhibition The nitrogen atoms of the pyrimidine and imidazole rings are known to coordinate to palladium, inhibiting its catalytic activity.[4]Action: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4][11] Rationale: These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and can sterically hinder the binding of the heterocyclic substrate to the metal center.[1][4]
Suboptimal Base The choice of base is critical for activating the boronic acid for transmetalation.[10]Action: Screen a variety of bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[15][16] The strength and solubility of the base can significantly impact the reaction rate. Rationale: The base facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation.[10][14]
Inappropriate Solvent The solvent affects the solubility of reagents and the stability of the catalytic species.Action: Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and THF, often with a small amount of water.[2][3] Ensure all reactants are soluble at the reaction temperature. Rationale: A homogeneous reaction mixture is crucial for efficient reaction kinetics. The presence of water can also play a role in the catalytic cycle.[13]
Issue 2: Significant Side Product Formation

Common Side Reactions and Mitigation Strategies

Side Reaction Primary Cause(s) Mitigation Strategy & Scientific Rationale
Protodeboronation Replacement of the boronic acid group with a hydrogen atom, often caused by excess water or harsh basic conditions.[7][17]Action: Use anhydrous solvents and reagents if possible. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[9][18] Rationale: Minimizing the concentration of water and using a less harsh base can slow the rate of protonolysis of the C-B bond.[17][19]
Homocoupling Dimerization of the boronic acid, often promoted by the presence of oxygen.[3][7]Action: Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and the reaction mixture prior to adding the catalyst.[7][8] Rationale: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[3]
Hydrodehalogenation Reduction of the C-Br bond to a C-H bond.Action: Avoid solvents that can act as hydride donors (e.g., isopropanol). Switch to a non-coordinating base. Employing bulky, electron-rich ligands can accelerate the desired cross-coupling pathway relative to this side reaction.[5] Rationale: By removing potential hydride sources and accelerating the reductive elimination step, the opportunity for the intermediate palladium-aryl complex to undergo reduction is minimized.[5]

Recommended Reaction Conditions

While optimization is always substrate-dependent, the following table provides a good starting point for the Suzuki coupling of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a pre-formed Pd-NHC complex.[1][13][20]Provides a source of the active Pd(0) catalyst. The choice of ligand is crucial for challenging substrates.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[1][4][11]These ligands promote oxidative addition and reductive elimination while minimizing catalyst inhibition by the heterocyclic substrate.[1][4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents).[15][21]Inorganic bases are generally effective and well-tolerated. The choice can influence reaction rate and side product formation.
Solvent 1,4-Dioxane, Toluene, or THF, often with a small amount of water (e.g., 4:1 v/v).[22][23]These aprotic solvents are commonly used and generally provide good solubility for the reactants.
Temperature 80-110 °C.[21][23]Higher temperatures are often required to overcome the activation energy for this type of coupling.
Atmosphere Inert (Argon or Nitrogen).[7][23]Essential to prevent oxidation and deactivation of the palladium catalyst.

Experimental Workflow

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific boronic acid coupling partner.

  • Preparation: In a flame-dried Schlenk flask, add 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[23]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[23]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[4][7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4][7]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X(L)₂ A:e->C:w Ar-X D Transmetalation E Ar-Pd(II)-R(L)₂ C:n->E:n [R-B(OR)₂(Base)]⁻ E:s->A:s Ar-R F Reductive Elimination G Ar-R (Product) H Ar-X (Aryl Halide) I R-B(OR)₂ K [R-B(OR)₂(Base)]⁻ I->K Base J Base

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This molecule is a valuable building block in medicinal chemistry, often synthesized via a nucleophilic aromatic substit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This molecule is a valuable building block in medicinal chemistry, often synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, identified by common analytical observations.

Problem 1: Low or No Product Yield After Reaction Work-up

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows predominantly unreacted starting materials (e.g., 5-bromo-2-chloropyrimidine and imidazole) with little to no formation of the desired product.

Root Cause Analysis & Solutions:

The SNAr reaction between a halopyrimidine and imidazole requires the deprotonation of imidazole to form the imidazolide anion, a potent nucleophile. Insufficient reaction rate or yield often points to issues with this activation step or the subsequent substitution.

  • Possible Cause A: Ineffective Base or Solvent Combination. The choice of base is critical for deprotonating imidazole (pKa ~14.5). A base that is too weak or used in suboptimal conditions will result in a low concentration of the active nucleophile.

    • Solution: Employ a stronger base or a more suitable solvent system. Carbonates (K₂CO₃, Cs₂CO₃) are common but may require higher temperatures or polar aprotic solvents like DMF or DMSO to be effective. For a more robust reaction, sodium hydride (NaH), a non-nucleophilic strong base, can be used to pre-form the imidazolide anion before adding the halopyrimidine.

  • Possible Cause B: Suboptimal Reaction Temperature. SNAr reactions on electron-deficient rings like pyrimidine are often kinetically slow at room temperature.

    • Solution: Increase the reaction temperature. A typical range for this synthesis is 80-120 °C. Monitor the reaction progress by TLC or LC-MS to avoid potential decomposition at excessively high temperatures.

  • Possible Cause C: Poor Quality of Reagents. Moisture in the reaction can quench strong bases like NaH and hydrolyze the starting halopyrimidine.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored imidazole and bases. Dry solvents using standard laboratory procedures (e.g., distillation or molecular sieves).

Problem 2: Significant Byproducts Observed in Crude Mixture

Symptom: NMR or LC-MS analysis shows multiple major spots/peaks in addition to the product and starting materials.

Byproduct Identification and Mitigation:

  • Byproduct A: 5-Bromopyrimidin-2-ol

    • Identification: Appears as a new, often more polar, spot on TLC. Its mass will correspond to the hydrolysis of the starting 5-bromo-2-halopyrimidine.

    • Cause: Presence of water in the reaction mixture, which acts as a competing nucleophile.

    • Mitigation: Rigorously exclude water from the reaction. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Byproduct B: Isomeric Product (e.g., 2-Bromo-5-(1H-imidazol-1-yl)pyrimidine)

    • Identification: A peak with the same mass as the desired product but likely a different retention time in LC and distinct aromatic signals in ¹H NMR.

    • Cause: This is primarily a concern if starting with 2,5-dibromopyrimidine. The C2 position is generally more activated toward nucleophilic attack than C5. However, under certain conditions, minor amounts of the C5-substituted isomer can form.[1]

    • Mitigation: Use 5-bromo-2-chloropyrimidine as the starting material. The C-Cl bond at the 2-position is significantly more reactive than the C-Br bond at the 5-position, ensuring high regioselectivity.[2]

  • Byproduct C: Disubstituted Pyrimidine

    • Identification: A higher molecular weight peak in the mass spectrum, corresponding to the addition of two imidazole molecules.

    • Cause: This can occur if the starting material is a dihalopyrimidine where both halogens are sufficiently activated, such as 2,4-dichloropyrimidine. For 5-bromo-2-chloropyrimidine, this is less common as the C5-Br is not as reactive.

    • Mitigation: Use a slight excess (1.1-1.2 equivalents) of imidazole relative to the dihalopyrimidine. Using a large excess of the nucleophile can favor disubstitution.

Troubleshooting Flowchart

G start Low or No Product Yield check_base Is the base strong enough? (e.g., NaH, K2CO3 in DMF) start->check_base check_temp Is the reaction temperature adequate? (Typically 80-120 °C) check_base->check_temp Yes solution_base Action: Use a stronger base (NaH) or switch to a polar aprotic solvent (DMF/DMSO). check_base->solution_base No check_reagents Are reagents and solvent anhydrous? check_temp->check_reagents Yes solution_temp Action: Increase temperature and monitor by TLC/LC-MS. check_temp->solution_temp No solution_reagents Action: Use anhydrous reagents/solvents and run under inert atmosphere. check_reagents->solution_reagents No success Yield Improved check_reagents->success Yes solution_base->success solution_temp->success solution_reagents->success

Caption: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

Q1: Which starting halopyrimidine is best: 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine?

A1: 5-bromo-2-chloropyrimidine is generally preferred. In nucleophilic aromatic substitutions on pyrimidine rings, the reactivity of halogens typically follows F > Cl > Br > I as leaving groups, but the positions on the ring are more critical. The C2 and C4/C6 positions are highly activated by the ring nitrogens.[2] The chlorine at the C2 position is very labile, while the bromine at C5 is significantly less reactive, leading to a highly selective reaction. Using 2,5-dibromopyrimidine could lead to a mixture of products, although C2 substitution is still favored.[1]

Q2: What is the mechanistic basis for the high selectivity at the C2 position?

A2: The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. When the nucleophile attacks the C2 position, the negative charge can be effectively delocalized onto both adjacent ring nitrogens through resonance. This provides greater stabilization compared to an attack at the C5 position, where the charge is not as well-distributed to the electronegative nitrogen atoms. This stabilization of the intermediate lowers the activation energy for the C2 substitution pathway.

Reaction Mechanism Overview

G cluster_0 SNAr Mechanism R 5-Bromo-2-chloropyrimidine + Imidazolide TS1 Transition State 1 R->TS1 Attack MC Meisenheimer Complex (Stabilized Anion) TS1->MC TS2 Transition State 2 MC->TS2 Leaving Group Departure P 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine + Cl- TS2->P

Caption: Key stages of the SNAr reaction mechanism.

Q3: How can I best monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v). The product is typically more polar than the starting halopyrimidine but may have a similar polarity to imidazole. Staining with potassium permanganate can help visualize all spots. For more precise monitoring, LC-MS is ideal as it can confirm the masses of the product and any byproducts formed.

Q4: What are the recommended purification techniques for the final product?

A4: The most effective method is flash column chromatography on silica gel.[3] A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity will effectively separate the product from non-polar starting materials and highly polar impurities. If the product crystallizes well, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final purification step to achieve high purity.

Experimental Protocols

Protocol 1: General Synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Materials:

  • 5-bromo-2-chloropyrimidine (1.0 eq)

  • Imidazole (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, Hexane, Saturated aq. NH₄Cl, Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add imidazole (1.2 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.3 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This forms the sodium imidazolide salt.

  • Add a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting pyrimidine is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in hexane.

  • Load the adsorbed sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 50:50).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Data Summary Table
CompoundRoleTypical Equiv.Notes
5-bromo-2-chloropyrimidineElectrophile1.0Limiting reagent.
ImidazoleNucleophile1.1 - 1.2Slight excess ensures complete reaction.
Sodium Hydride (NaH)Base1.2 - 1.3Strong, non-nucleophilic base.
DMF / DMSOSolvent-Anhydrous polar aprotic solvent is crucial.
Reaction TemperatureCondition80 - 120 °CRequired to drive the reaction to completion.

References

  • Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Vicentes, S., et al. (2023). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. Acta Crystallographica Section C: Structural Chemistry, 79(6). Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Welcome to the technical support center for the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. As your dedicated support partner, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your synthetic outcomes.

The synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a crucial step in the development of various pharmacologically active molecules.[1] The seemingly straightforward reaction of 5-bromo-2-chloropyrimidine with imidazole can, however, present challenges leading to low yields. This guide provides a structured, question-and-answer-based approach to address these potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has resulted in a very low yield or has not proceeded at all. What are the most likely causes?

A low or non-existent yield in the synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a common issue that can typically be traced back to a few critical factors. The reaction is a nucleophilic aromatic substitution (SNAr), where imidazole displaces the chloride at the C2 position of the pyrimidine ring. The success of this reaction is highly dependent on the nucleophilicity of the imidazole and the electrophilicity of the pyrimidine ring, which are influenced by the reaction conditions.

Let's break down the primary suspects in a logical troubleshooting sequence:

Troubleshooting Workflow: Low or No Product Formation

G start Low/No Yield Observed q1 Is the imidazole sufficiently deprotonated? start->q1 q2 Are the reaction conditions (solvent, temperature) optimal? q1->q2 Yes sol1 Inadequate Base: Imidazole is not a strong enough nucleophile in its protonated form. Ensure a suitable base is used in sufficient quantity. q1->sol1 No a1_yes Yes a1_no No q3 Are the starting materials pure and dry? q2->q3 Yes sol2 Suboptimal Conditions: The reaction may be too slow at lower temperatures or in an inappropriate solvent. Review and adjust conditions. q2->sol2 No a2_yes Yes a2_no No sol3 Reagent Quality Issues: Impurities or moisture can quench the reaction. Verify the purity and dryness of reactants and solvent. q3->sol3 No end_point Proceed to advanced troubleshooting (e.g., catalyst screening) q3->end_point Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low yield.

Q2: I am unsure about the choice and amount of base. How critical is it for this reaction?

The choice and stoichiometry of the base are paramount. Imidazole has a pKa of approximately 14.5 for the N-H proton, meaning it is a weak acid. For it to act as an effective nucleophile and attack the electron-deficient C2 position of the pyrimidine ring, it needs to be deprotonated to form the imidazolide anion.

Inadequate Deprotonation: If the base is too weak or used in insufficient quantity, the concentration of the highly nucleophilic imidazolide anion will be low, leading to a sluggish or incomplete reaction.

Recommended Bases and Conditions:

BaseSolventTemperature (°C)Key Considerations
Potassium Carbonate (K₂CO₃)Acetone, DMFRoom Temp to 50A common and effective choice. Ensure it is finely powdered and anhydrous.
Potassium Fluoride (KF)Water100A greener alternative that has shown good yields (62%) for the reaction of 2-chloropyrimidine with imidazole.[2][3]
Sodium Hydride (NaH)THF, DMF0 to Room TempA very strong base that will completely deprotonate the imidazole. Use with caution, as it is highly reactive with water.
Cesium Carbonate (Cs₂CO₃)DMF, Dioxane80-110Often used in copper-catalyzed Ullmann-type couplings, which can also be an effective method for this transformation.[4]

Experimental Protocol: General Procedure for SNAr with K₂CO₃

  • To a clean, dry round-bottom flask, add imidazole (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add a suitable anhydrous solvent (e.g., DMF or acetone) under an inert atmosphere (Nitrogen or Argon).

  • Stir the suspension for 15-30 minutes at room temperature to facilitate the deprotonation of imidazole.

  • Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with aqueous workup and extraction.

Q3: My reaction is very slow, and I am observing incomplete conversion even after extended reaction times. Should I increase the temperature?

Increasing the temperature is a valid strategy to increase the reaction rate, but it should be done judiciously. The SNAr reaction of 2-chloropyrimidines is generally facilitated by heat.[5] However, excessively high temperatures can lead to the formation of side products and decomposition.

Impact of Temperature and Solvent:

SolventBoiling Point (°C)Typical Reaction Temp (°C)Notes
DMF15380 - 120A common polar aprotic solvent that can solvate the cation of the base, enhancing the nucleophilicity of the imidazolide anion.
Acetonitrile8260 - 80Another suitable polar aprotic solvent.
THF6650 - 66 (reflux)A less polar option, may result in slower reaction rates.
Water100100Effective with KF as the base, offering a green chemistry approach.[2][3]

Recommendation: If your reaction in a solvent like THF or acetonitrile is slow at room temperature, gradually increase the temperature to 50-80 °C. If using DMF, temperatures up to 100-110 °C can be explored. Always monitor for the appearance of new, unidentified spots on your TLC plate, which could indicate decomposition or side reactions.

Q4: I am observing multiple spots on my TLC, and the desired product is not the major component. What are the likely side reactions?

The presence of multiple products indicates that side reactions are occurring. In the context of this specific synthesis, here are the most probable culprits:

  • Reaction at the 5-Bromo Position: While the C2-Cl bond is generally more activated towards SNAr than the C5-Br bond, under certain conditions, particularly with palladium or copper catalysis, reaction at the C5 position can occur. However, in a standard SNAr, this is less likely.

  • Hydrolysis of the Starting Material: If there is moisture in your reaction, 5-bromo-2-chloropyrimidine can hydrolyze to 5-bromo-2-hydroxypyrimidine. This byproduct will not react with imidazole under these conditions.

  • Decomposition: At excessively high temperatures or in the presence of strong, unhindered bases, the pyrimidine ring can be susceptible to decomposition pathways.

Reaction Mechanism and Potential Side Reaction

G cluster_0 Desired SNAr Pathway cluster_1 Potential Side Reaction start_mat 5-Bromo-2-chloropyrimidine + Imidazole intermediate Meisenheimer Complex (Attack at C2) start_mat->intermediate Base (e.g., K2CO3) product 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine intermediate->product Chloride elimination start_mat_side 5-Bromo-2-chloropyrimidine hydrolysis_product 5-Bromo-2-hydroxypyrimidine start_mat_side->hydrolysis_product H2O

Caption: Desired reaction pathway and a common side reaction.

Preventative Measures:

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Use anhydrous grade reagents.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture from entering the system.

  • Controlled Heating: Use an oil bath with a temperature controller to maintain a stable and appropriate reaction temperature.

Q5: The reaction seems to have worked, but I am struggling with the purification. What is the recommended procedure?

Purification of N-heterocyclic compounds can sometimes be challenging due to their polarity. The product, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, is a relatively polar molecule.

Recommended Purification Protocol: Flash Column Chromatography

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used as a solvent, it is often beneficial to dilute the reaction mixture with a larger volume of ethyl acetate and wash extensively with water and brine to remove the DMF. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Preparation: Pack a silica gel column. The choice of eluent system is critical.

  • Eluent System: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.

    • Starting Eluent: Hexane/Ethyl Acetate (e.g., 7:3 or 1:1 v/v)

    • Ending Eluent: Ethyl Acetate or Ethyl Acetate/Methanol (e.g., 9.5:0.5 v/v)

  • Monitoring: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

References

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Cernak, T., et al. (2016). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemMedChem, 11(20), 2248-2253. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2011). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]

  • ResearchGate. (2016). Amination of chloropyrazine and 2-chloropyrimidine. [a]. Retrieved from [Link]

  • ResearchGate. (2020). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • ResearchGate. (2007). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Retrieved from [Link]

  • National Institutes of Health. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Semantic Scholar. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • PubMed. (2007). Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. Retrieved from [Link]

  • ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • PubMed Central. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

Sources

Optimization

Preventing degradation of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine during reactions

Technical Support Center: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Introduction 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a versatile heterocyclic building block, pivotal in the synthesis of diverse molecular architectures...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Introduction

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a versatile heterocyclic building block, pivotal in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications.[1] Its unique structure, featuring an electron-deficient pyrimidine ring and a potentially coordinating imidazole moiety, makes it an excellent substrate for cross-coupling reactions. However, this same electronic profile renders the molecule susceptible to degradation under various reaction conditions. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers mitigate degradation, improve reaction yields, and ensure the integrity of their synthetic pathways.

Molecular Stability Profile: Understanding the "Why"

The reactivity and instability of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine are rooted in its distinct structural features. Understanding these characteristics is the first step toward designing robust reaction protocols.

  • Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This effect polarizes the C5-Br bond, making the bromine a good leaving group and the carbon atom susceptible to nucleophilic attack. This is the desired reactivity for cross-coupling but also a pathway for degradation.[2][3]

  • Labile C-Br Bond: The C-Br bond is the primary site for oxidative addition in palladium-catalyzed reactions.[2] However, it is also the weakest point for undesired side reactions like proto-debromination (replacement of Br with H) or direct nucleophilic substitution (SNAr).

  • Coordinating Imidazole Moiety: The imidazole ring contains a basic nitrogen atom that can act as a ligand. In metal-catalyzed reactions, this nitrogen can coordinate to the palladium center, potentially forming an inactive complex and inhibiting the catalytic cycle.[4] This catalyst inhibition can lead to sluggish or incomplete reactions, which, when combined with elevated temperatures, often results in starting material degradation.

cluster_molecule Key Instability Factors cluster_consequences Potential Degradation Pathways pyrimidine Electron-Deficient Pyrimidine Ring snar SNAr / Hydrolysis pyrimidine->snar Activates C-Br for attack cbr Labile C-Br Bond (Reactive Site) debromination Proto-debromination cbr->debromination cbr->snar imidazole Coordinating Imidazole Nitrogen inhibition Catalyst Inhibition imidazole->inhibition Binds to metal center decomposition Thermal/Base-Mediated Decomposition inhibition->decomposition Leads to prolonged heating & side reactions

Key structural features and resulting degradation pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in a practical question-and-answer format.

Q1: My starting material appears impure or is degrading before the reaction. What are the correct storage and handling procedures?

A1: This compound's stability can be compromised by improper handling. As a combustible solid, it should be stored in a cool, dry, well-ventilated area away from ignition sources.[5] For long-term integrity:

  • Storage: Keep the container tightly sealed in a desiccator under an inert atmosphere (argon or nitrogen). Store in a dark location, as many heterocyclic compounds are light-sensitive.

  • Handling: Weigh the material quickly and avoid prolonged exposure to the ambient atmosphere to minimize moisture absorption. For highly sensitive reactions, handle the material exclusively within a glovebox.

Q2: My reaction mixture is turning dark brown or black, yielding an intractable mixture. What is causing this general decomposition?

A2: A dark, tar-like appearance is a clear sign of extensive decomposition. The primary culprits are typically excessive heat, incorrect choice of base, or the presence of oxygen.

  • Causality: The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by strong bases or nucleophiles, especially at high temperatures. Oxygen can degrade both the substrate and the catalyst in cross-coupling reactions.

  • Solutions:

    • Lower the Temperature: Start by reducing the reaction temperature. Many modern catalyst systems are highly active at lower temperatures (60-80 °C).

    • Degas Thoroughly: Ensure your solvent is rigorously degassed via sparging with argon/nitrogen or through freeze-pump-thaw cycles. An inert atmosphere must be maintained throughout the entire reaction.[6]

    • Re-evaluate Your Base: Switch to a milder, non-nucleophilic inorganic base. For example, if you are using sodium tert-butoxide, consider switching to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7]

Q3: My main side-product is the debrominated analog, 2-(1H-imidazol-1-YL)pyrimidine. How can I prevent this proto-debromination?

A3: Proto-debromination is a classic and frustrating side reaction in palladium-catalyzed cross-couplings. It arises from the interception of a Pd(II)-H species in the catalytic cycle, which then reductively eliminates to give the undesired product.

  • Causality: The primary sources of the hydride are often trace water, impurities in the boronic acid partner, or the solvent itself.

  • Solutions:

    • Anhydrous Conditions: This is critical. Flame-dry the reaction flask with the anhydrous base (e.g., K₃PO₄) under vacuum before adding other reagents.[8] Use anhydrous, degassed solvents.

    • High-Purity Reagents: Use high-purity boronic acid. Poor-quality boronic acids can contain boric acid (B(OH)₃), which can facilitate proto-debromination.

    • Ligand Choice: Select ligands that promote rapid reductive elimination of the desired product. Buchwald's biaryl phosphine ligands (e.g., SPhos, RuPhos) are often effective in minimizing this side reaction.[4]

Q4: I am planning a Suzuki-Miyaura coupling. What are the most critical parameters to control for this specific substrate?

A4: The Suzuki-Miyaura reaction is an excellent choice for functionalizing this molecule, but success hinges on careful optimization to balance reactivity with stability. The imidazole nitrogen's potential to inhibit the catalyst is a key challenge.[4]

ParameterRecommended ConditionsProblematic Conditions & Rationale
Catalyst Pd(PPh₃)₄ (5 mol%), Pd(OAc)₂ / SPhos (2-5 mol%), or modern pre-catalysts like RuPhos Pd G3.[4][6][7]Using PdCl₂(PPh₃)₂ without excess ligand (can be less active); high catalyst loading (can increase side reactions).
Base Anhydrous K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.).[7][8]Strong organic bases (NaOtBu, LHMDS) can act as nucleophiles or cause decomposition at elevated temperatures.[4] Aqueous bases (e.g., aq. Na₂CO₃) introduce water, increasing proto-debromination risk.
Solvent Anhydrous, degassed 1,4-Dioxane, DME, or Toluene, often with 10-20% degassed water.[9]DMF or DMAc can decompose at high temperatures to generate amine nucleophiles. Using non-degassed solvents will kill the catalyst.
Temperature 80 - 100 °C. Monitor by TLC/LC-MS and use the lowest effective temperature.> 110 °C. High temperatures accelerate decomposition pathways faster than the desired coupling reaction.
Atmosphere Strict inert atmosphere (Argon or Nitrogen) from setup to workup.[6]Air/Oxygen. Leads to rapid catalyst deactivation (formation of Pd-oxides) and oxidative degradation of the substrate.

Q5: I want to perform a Buchwald-Hartwig amination. What specific precautions are necessary?

A5: Buchwald-Hartwig amination is feasible but challenging due to competition between the desired C-N coupling and direct nucleophilic aromatic substitution (SNAr) of the bromide by the amine nucleophile.

  • Causality: The electron-deficient pyrimidine ring is "primed" for SNAr. The choice of base is therefore critical.

  • Solutions:

    • Base Selection: Use a strong, sterically hindered, non-nucleophilic base. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice as it is a poor nucleophile.[4]

    • Catalyst System: Employ a catalyst/ligand system known for efficient C-N coupling, such as those based on Josiphos or biaryl phosphine ligands.

    • Temperature Control: Keep the reaction temperature as low as possible to favor the catalyzed pathway over the uncatalyzed SNAr reaction.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize degradation and is adapted from established, reliable methodologies.[6][8][9]

setup 1. Reaction Setup (Flame-dry flask with K3PO4) reagents 2. Add Reagents (Substrate, Boronic Acid, Catalyst) under Argon setup->reagents solvent 3. Add Degassed Solvent reagents->solvent degas 4. Degas Mixture (3x Vacuum/Argon cycles) solvent->degas heat 5. Heat to 80-90 °C (Monitor by LC-MS) degas->heat workup 6. Aqueous Workup (Quench, Extract with EtOAc) heat->workup purify 7. Purification (Silica Gel Chromatography) workup->purify

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Welcome to the technical support center for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for over...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to unreliable assay results and hinder the progress of promising compounds.[1] This resource offers a structured approach to systematically improving the solubility of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, ensuring accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine?

A1: Understanding the fundamental physicochemical properties of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is the first step in developing a successful solubilization strategy.

Table 1: Physicochemical Properties of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

PropertyValueSource
Molecular FormulaC₇H₅BrN₄[2][3]
Molecular Weight225.05 g/mol [2]
AppearanceSolid[2]
Predicted XlogP1.0[3]
pKa (Predicted)The pyrimidine ring is weakly basic (pKa of protonated pyrimidine is 1.23). The imidazole ring is amphoteric.[4][5]

The positive XlogP value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility.[3] The pKa values are critical for pH-modification strategies, as the ionization state of the molecule will significantly influence its solubility.

Q2: I'm observing precipitation of my compound after adding it to my aqueous assay buffer. What is the likely cause?

A2: Precipitation upon addition to an aqueous buffer is a classic sign of a compound exceeding its kinetic solubility.[1] This often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous assay medium. The organic solvent is miscible with the buffer, but the compound itself is not sufficiently soluble in the final aqueous environment and crashes out of solution.

Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

A3: For most cell-based assays, the final concentration of Dimethyl sulfoxide (DMSO) should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[6][7] It is crucial to always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any effects of the solvent itself.[7]

Troubleshooting Guides: Step-by-Step Solubilization Strategies

If you are encountering solubility issues with 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, the following troubleshooting guide provides a systematic approach to identify the optimal solubilization method for your specific application.

Step 1: Optimizing the Stock Solution

The first line of defense against precipitation is to ensure your compound is fully dissolved in the initial stock solution.

Q: What is the best solvent for preparing a stock solution of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine?

A: DMSO is the most common and effective solvent for dissolving a wide range of organic molecules for biological assays.[6][8] Its ability to dissolve both polar and nonpolar compounds makes it an excellent starting point.[8]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh out the desired amount of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Gently vortex and/or sonicate the solution to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

Step 2: The Dilution Process - A Critical Step

How you dilute your stock solution into the aqueous buffer can significantly impact whether the compound remains in solution.

Q: My compound is fully dissolved in DMSO, but still precipitates when I add it to my cell culture media. What can I do?

A: The method of dilution is critical. Rapidly adding a concentrated DMSO stock to an aqueous buffer can create localized high concentrations of the compound, leading to precipitation.

Workflow for Optimizing Dilution

G cluster_0 Dilution Optimization Workflow A Start with concentrated DMSO stock B Pre-warm aqueous buffer to assay temperature (e.g., 37°C) A->B C Add stock solution dropwise to the buffer while gently vortexing B->C D Visually inspect for precipitation C->D E Precipitation Observed D->E Yes F No Precipitation D->F No H Try alternative solubilization method E->H G Proceed with assay F->G

Caption: A workflow for optimizing the dilution of a DMSO stock solution.

One effective technique is to first add the volume of DMSO that will be in the final solution to the aqueous buffer, mix, and then add the concentrated compound stock.[9] This can help to mitigate the abrupt change in solvent environment.

Step 3: pH Modification

For ionizable compounds, adjusting the pH of the assay buffer can dramatically increase solubility.

Q: How can I use pH to improve the solubility of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine?

A: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine has two nitrogen-containing heterocyclic rings, a pyrimidine and an imidazole. The pyrimidine ring is weakly basic.[4] The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[5] Therefore, adjusting the pH of the buffer can shift the equilibrium towards the more soluble ionized form of the compound.

  • Acidic Conditions (Lowering pH): Protonation of the nitrogen atoms in the pyrimidine and imidazole rings will result in a positively charged, more water-soluble species.

  • Basic Conditions (Increasing pH): Deprotonation of the imidazole ring can also lead to a charged, more soluble species.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Add a small aliquot of your concentrated DMSO stock of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine to each buffer to a final desired concentration.

  • Incubate the solutions for a set period (e.g., 1-2 hours) at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using UV-Vis spectroscopy or HPLC.

Caution: When working with cell-based assays, ensure the final pH of your media is within a physiologically compatible range for your specific cell line (typically pH 7.2-7.4).[6]

Step 4: Utilizing Co-solvents and Excipients

When pH modification and optimized dilution are insufficient, the use of co-solvents and other excipients can be a powerful strategy.[10]

Q: What are co-solvents and excipients, and how can they help?

A: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[11] Excipients are inactive substances used to deliver an active compound, and some can act as solubilizing agents.[11]

Table 2: Common Solubilizing Agents for Biological Assays

AgentClassMechanism of ActionTypical Concentration Range
Polyethylene Glycol (PEG)Co-solvent/PolymerIncreases the solvent's capacity to dissolve lipophilic compounds.1-10%
EthanolCo-solventForms molecular interactions with the API to facilitate dispersion.[11]<1% for in vitro assays
Propylene GlycolCo-solventSimilar to ethanol, increases the solubility of hydrophobic drugs.[11]1-20%
Polysorbate 80 (Tween 80)SurfactantForms micelles that encapsulate hydrophobic drug molecules.[11]0.1-5%
Hydroxypropyl-β-cyclodextrin (HP-β-CD)CyclodextrinForms inclusion complexes with hydrophobic drugs, with a hydrophilic exterior.[11][12]1-20%
Decision Tree for Selecting a Solubilization Strategy

G cluster_0 Solubilization Strategy Decision Tree A Start: Compound Precipitates in Aqueous Buffer B Optimize Dilution Protocol A->B C Precipitation Persists? B->C D Is the compound ionizable? C->D Yes G In Vitro Assay? C->G No E Adjust pH D->E Yes D->G No F Precipitation Persists? E->F F->G Yes L Formulate with biocompatible excipients (e.g., PEGs, Polysorbates) F->L No H Use Co-solvents (e.g., PEG, low % Ethanol) G->H Yes K In Vivo Study? G->K No I Use Surfactants (e.g., Tween 80) H->I J Use Cyclodextrins (e.g., HP-β-CD) I->J K->L

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

References

  • Protheragen. Solubilizer Excipients. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Springer. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Scribd. Solubilizing Excipients Guide. Available from: [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • PubChem. 5-(2-bromo-1H-imidazol-1-yl)pyrimidine. Available from: [Link]

  • National Institutes of Health. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. Available from: [Link]

  • National Institutes of Health. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Available from: [Link]

  • ResearchGate. Co-solvent and Complexation Systems. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • Semantic Scholar. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Available from: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • PubChemLite. 5-bromo-2-(1h-imidazol-1-yl)pyrimidine. Available from: [Link]

  • SlideShare. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available from: [Link]

  • National Institutes of Health. Free radical scavenging properties of pyrimidine derivatives. Available from: [Link]

  • ResearchGate. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Available from: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

  • ResearchGate. Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture?. Available from: [Link]

  • ResearchGate. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Available from: [Link]

  • YouTube. Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available from: [Link]

  • National Institutes of Health. Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. Available from: [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Available from: [Link]

  • MDPI. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Available from: [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

Sources

Optimization

Side reactions of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine with common reagents

Welcome to the technical support center for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and unexpected outcomes encountered during the chemical modification of this versatile building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki coupling with 5-bromo-2-(1H-imidazol-1-yl)pyrimidine, but I'm observing significant debromination and starting material recovery. What is causing this?

This is a common issue arising from the interplay between the catalyst, base, and the electronic nature of your substrate.

Causality:

  • Protodebromination (Debromination): This side reaction is often catalyzed by the palladium(0) species in your reaction mixture. It can occur when the oxidative addition of the aryl bromide to the Pd(0) center is slow or reversible, and the resulting aryl-palladium(II) intermediate reacts with a proton source before it can engage in transmetalation with the boronic acid derivative. The proton source can be trace water in your solvents or the boronic acid itself.

  • Catalyst Inactivation: The imidazole nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic, anhydrous base is crucial. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over stronger bases like sodium hydroxide or alkoxides, which can introduce water or promote side reactions.

  • Solvent Purity: Ensure your solvents are rigorously dried. Toluene and 1,4-dioxane are common choices; ensure they are freshly distilled or from a solvent purification system.

  • Ligand Selection: A bulky, electron-rich phosphine ligand can accelerate the oxidative addition and subsequent steps of the catalytic cycle, outcompeting the protodebromination pathway. Ligands like SPhos or XPhos are often effective in these scenarios.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh, high-quality boronic acid or consider using a boronate ester (e.g., a pinacol ester) which can be more stable and reactive.

Experimental Protocol: Optimized Suzuki Coupling

ParameterRecommendationRationale
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%)Pre-catalyst that forms active Pd(0) in situ.
Ligand SPhos (2-4 mol%)Bulky, electron-rich ligand to promote oxidative addition.
Base K₃PO₄ (2-3 equivalents)Anhydrous, non-nucleophilic base.
Solvent Toluene/Water (10:1)Biphasic system can be effective; ensure toluene is dry.
Temperature 80-110 °CTo overcome activation energy barriers.
Q2: During a nucleophilic aromatic substitution (SNAAr) with an amine, I'm getting a complex mixture of products instead of the desired substitution at the C5 position. What's happening?

While the bromine at C5 is the intended site of substitution, the pyrimidine ring itself has other electrophilic centers that can react under certain conditions.

Causality:

  • Competing Reaction Sites: The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic attack at positions other than C5, particularly if the reaction conditions are harsh (high temperature, strong base). The C2, C4, and C6 positions are all potential sites for nucleophilic attack, though C5 is activated by the bromo substituent.

  • Ring Opening/Degradation: Strong nucleophiles or harsh basic conditions can lead to the degradation of the pyrimidine or imidazole rings, resulting in a complex mixture of byproducts.

Troubleshooting Steps:

  • Reaction Temperature: Start with lower temperatures (e.g., room temperature or 60 °C) and slowly increase if no reaction is observed. This can help to favor the desired kinetic product.

  • Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or a carbonate base instead of stronger, more nucleophilic bases like sodium hydride or alkoxides.

  • Solvent Effects: Polar aprotic solvents like DMSO or DMF are typically used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). Ensure the solvent is anhydrous.

  • Protecting Groups: In complex syntheses, consider if other functional groups on your nucleophile could be interfering.

Logical Flow for Troubleshooting SNAr Reactions

Caption: Troubleshooting workflow for SNAr side reactions.

Q3: I'm attempting a lithium-halogen exchange followed by quenching with an electrophile, but my yields are low and I see evidence of imidazole ring metallation. How can I improve selectivity?

This is a classic example of competing kinetic and thermodynamic deprotonation sites.

Causality:

  • Acidity of Imidazole C2-H: The proton at the C2 position of the imidazole ring is acidic and can be abstracted by strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This competes with the desired lithium-halogen exchange at the C5-bromo position.

  • Temperature Control: Lithium-halogen exchange is typically very fast at low temperatures (-78 °C), while deprotonation often requires slightly higher temperatures or longer reaction times to reach equilibrium.

Troubleshooting Steps:

  • Choice of Organolithium Reagent: n-BuLi is often effective for lithium-halogen exchange. Using two equivalents can sometimes be beneficial, with the first equivalent reacting with the acidic imidazole proton and the second performing the exchange. However, this can be substrate-dependent.

  • Temperature is Critical: Perform the lithium-halogen exchange at a very low temperature, typically -78 °C (a dry ice/acetone bath). Add the organolithium reagent slowly to maintain this temperature.

  • Reaction Time: The exchange is often complete within minutes at -78 °C. Do not let the reaction stir for an extended period before adding the electrophile, as this can allow for competing side reactions.

  • Alternative Reagents: Consider using a Grignard reagent (e.g., iPrMgCl·LiCl) for the halogen-metal exchange. These reagents are often more chemoselective and less basic than organolithiums, reducing the likelihood of deprotonation.

Reaction Pathway Diagram

Lithium-Halogen Exchange Pathways cluster_main Reaction of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine with n-BuLi cluster_desired Desired Pathway cluster_side Side Reaction Start Starting Material nBuLi n-BuLi, THF, -78°C Desired Lithium-Halogen Exchange (C5-Li Species) nBuLi->Desired Fast, Kinetic Side Deprotonation (Imidazole C2-Li Species) nBuLi->Side Slower, Competing Electrophile Quench with Electrophile (E+) Desired->Electrophile Side->Electrophile Product Desired C5-Substituted Product Electrophile->Product Byproduct C2-Substituted Byproduct Electrophile->Byproduct

Caption: Competing pathways in lithium-halogen exchange.

References

  • General Reactivity of Pyrimidines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Palladium Catalysis in Organic Synthesis: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Practical Organic Synthesis: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Analogs

Welcome to the technical support center for the analysis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine analogs. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you may encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine analogs. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you may encounter during the structural elucidation of this complex heterocyclic system. These molecules, while promising in drug development, often yield NMR spectra that are far from straightforward. This center provides in-depth troubleshooting guides and FAQs to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when encountering the NMR spectra of these compounds for the first time.

Q1: Why are the aromatic signals in my ¹H NMR spectrum so crowded and difficult to assign?

A1: The core structure of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine contains five aromatic protons originating from two distinct heterocyclic rings. All of these protons resonate in a relatively narrow region of the spectrum, typically between δ 7.0 and 9.0 ppm, leading to significant signal overlap.[1] Distinguishing between the two pyrimidine protons (H4, H6) and the three imidazole protons (H2', H4', H5') based on 1D ¹H NMR alone is often impossible.[2] A definitive assignment requires advanced 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity between nuclei.[3][4]

Q2: I've noticed that some of the signals in my ¹³C NMR spectrum are unusually broad, particularly one around δ 110-120 ppm. What causes this?

A2: This is a classic issue when working with brominated compounds. Bromine has two NMR-active quadrupolar nuclei, ⁷⁹Br and ⁸¹Br.[5] These nuclei have a non-spherical distribution of charge, which leads to rapid relaxation. This rapid quadrupolar relaxation of the bromine nucleus can cause significant broadening of the signal for the carbon atom to which it is directly attached (the ipso-carbon, C5).[6][7] This effect, known as quadrupolar broadening, can sometimes make the C5 signal difficult to observe or even undetectable in a standard ¹³C NMR spectrum.[5]

Q3: How does the bromine atom at the C5 position influence the chemical shifts of the pyrimidine ring?

A3: The bromine atom exerts two primary electronic effects. First, its electronegativity withdraws electron density from the aromatic ring through induction, which generally deshields the carbon atoms and causes a downfield shift in their ¹³C NMR signals.[8] However, for the ipso-carbon (C5), a phenomenon known as the "heavy atom effect" is often observed.[9] The large electron cloud of the bromine atom can induce significant diamagnetic shielding, causing the C5 signal to appear at a higher field (upfield) than would be predicted based on electronegativity alone.[9] This effect is a key diagnostic feature for identifying the carbon atom bonded to bromine.

Q4: The chemical shifts for my imidazole protons seem to vary between different samples of the same compound. Why is this happening?

A4: The chemical shifts of imidazole ring protons are highly sensitive to the local chemical environment, particularly pH and the choice of solvent.[10][11] The imidazole ring contains a basic nitrogen atom (N3') that can be protonated. As the protonation state changes with pH, the electronic structure of the ring is altered, leading to significant shifts in the NMR signals.[12][13] Furthermore, different solvents can engage in varying degrees of hydrogen bonding or other intermolecular interactions with the molecule, which also influences the observed chemical shifts.[14][15] For reproducible results, it is critical to use the same deuterated solvent and to control the pH of your samples, especially in aqueous or protic solvents like methanol-d₄.[16]

Troubleshooting Guide: From Ambiguity to Elucidation

This guide provides a problem-and-solution framework for specific experimental challenges.

Problem 1: Severe overlap in the aromatic region prevents assignment of pyrimidine and imidazole protons.

This is the most common hurdle. A 1D spectrum shows a cluster of multiplets, making it impossible to determine which proton is which.

Solution Workflow:
  • Establish Proton-Proton Connectivity with COSY: A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is the first step.[2] It will reveal which protons are coupled to each other. You should expect to see cross-peaks connecting H4' and H5' on the imidazole ring. The other protons (H4, H6, and H2') will likely appear as singlets or narrowly coupled multiplets and may not show COSY correlations, which is also valuable information.

  • Link Protons to their Attached Carbons with HSQC: Next, run a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment correlates each proton signal with the signal of the carbon it is directly bonded to.[2] This allows you to definitively pair up each proton with its corresponding carbon atom, effectively creating a set of C-H "units."

  • Assemble the Molecular Skeleton with HMBC: The final piece of the puzzle is the 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.[3] This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule and achieving unambiguous assignment.

Key HMBC Correlations to Look For:
ProtonExpected Long-Range Correlations (to Carbons)Purpose of Correlation
H4 (pyrimidine) C2, C6, C5Confirms pyrimidine ring structure and position relative to bromine.
H6 (pyrimidine) C2, C4, C5Confirms pyrimidine ring structure and position relative to bromine.
H2' (imidazole) C4', C5', C2 (pyrimidine)Crucial for linking the imidazole ring to the pyrimidine ring.
H4' (imidazole) C2', C5', C2 (pyrimidine)Confirms imidazole structure and links to the pyrimidine ring.
H5' (imidazole) C2', C4'Confirms imidazole structure.

// HMBC Correlations edge [color="#EA4335", constraint=false, style=dashed, arrowhead=vee]; Pyr:C2 -> Im:C2' [label=" H2' -> C2 (3J)"]; Pyr:C2 -> Im:C4' [label=" H4' -> C2 (3J)"]; Pyr:C4 -> Pyr:C2 [label=" H6 -> C2 (3J)"]; Pyr:C6 -> Pyr:C2 [label=" H4 -> C2 (3J)"]; Pyr:C5 -> Pyr:C4 [label=" H6 -> C4 (3J)"]; Pyr:C5 -> Pyr:C6 [label=" H4 -> C6 (3J)"]; Im:C4' -> Im:C2' [label=" H5' -> C2' (3J)"]; Im:C5' -> Im:C2' [label=" H4' -> C2' (2J)"]; } caption: "Key HMBC correlations for structural assignment."

Problem 2: I see more signals in the ¹H NMR spectrum than I expect for my single compound.

This often manifests as doubled sets of peaks for the pyrimidine or imidazole protons, suggesting the presence of more than one species in solution.

Possible Causes & Solutions:
  • Rotational Isomers (Rotamers): There can be restricted rotation around the C2-N1' single bond connecting the pyrimidine and imidazole rings. If the energy barrier to rotation is high enough, you may observe distinct sets of signals for each stable conformation (rotamer) on the NMR timescale.

    • Troubleshooting Protocol: Perform a variable temperature (VT) NMR experiment. Acquire ¹H NMR spectra at elevated temperatures (e.g., 25°C, 50°C, 80°C). If the doubled peaks begin to broaden and then coalesce into single, averaged peaks at higher temperatures, this is strong evidence for the presence of rotamers.

  • Tautomers: While less common for the N1-substituted imidazole, other analogs could potentially exist as tautomeric isomers.

    • Troubleshooting Protocol: Similar to rotamers, VT-NMR can be useful. Additionally, changing the solvent to one that can either promote or suppress proton exchange (e.g., from CDCl₃ to DMSO-d₆) can alter the ratio of tautomers and help identify them.[14]

  • Impurities: Never discount the presence of impurities, such as residual starting materials, byproducts, or solvents.[17]

    • Troubleshooting Protocol: Check for common solvent peaks (e.g., ethyl acetate, dichloromethane). Re-purify the sample if necessary and re-acquire the spectrum.[18]

// Solutions Sol_2DNMR [label="Perform 2D NMR Suite:\n1. COSY\n2. HSQC\n3. HMBC", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_VTNMR [label="Run Variable Temperature (VT) NMR", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_CheckPurity [label="Check Purity (LC-MS)\nRe-purify Sample", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_LongerAcq [label="Increase Acquisition Time\nCheck for Quadrupolar Effects", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_D2O [label="Perform D₂O Shake Experiment", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Problem; Problem -> Overlap [label="Overlapping Peaks"]; Problem -> ExtraSignals [label="Extra Peaks"]; Problem -> BroadSignals [label="Broad/Missing Peaks"];

Overlap -> Sol_2DNMR; ExtraSignals -> Sol_VTNMR [label="Suspect Rotamers/Tautomers"]; ExtraSignals -> Sol_CheckPurity [label="Suspect Impurities"]; BroadSignals -> Sol_LongerAcq [label="Carbon Signal"]; BroadSignals -> Sol_D2O [label="Proton Signal"];

} caption: "Decision workflow for troubleshooting common NMR issues."

Experimental Protocols
Protocol 1: D₂O Shake for Identifying Exchangeable Protons

This protocol is used to confirm the presence of exchangeable protons, such as N-H protons, which can sometimes be present in analogs.

  • Acquire Standard Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the exchangeable proton will either disappear completely or be significantly reduced in intensity in the second spectrum.[17]

Protocol 2: Acquiring a Standard Suite of 2D NMR Spectra

This workflow provides the necessary data for complete structural assignment.

  • Sample Preparation: Prepare a moderately concentrated sample (5-15 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio, which is crucial for 2D experiments.[17]

  • ¹H Spectrum: Acquire a high-quality 1D ¹H spectrum. Optimize shimming and ensure correct referencing.

  • COSY Spectrum:

    • Use a standard gCOSY or COSY-45 pulse sequence.

    • Set spectral widths to cover all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve good signal-to-noise.

  • HSQC Spectrum:

    • Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the ¹³C spectral width to cover the expected range (e.g., δ 100-170 ppm for the aromatic region).

    • The experiment is optimized for one-bond ¹J(C,H) couplings, typically around 145-170 Hz for aromatic systems.

  • HMBC Spectrum:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the long-range coupling delay to optimize for ⁿJ(C,H) couplings of 8-10 Hz. This is a good starting point for detecting 2- and 3-bond correlations in aromatic systems.[3]

    • This experiment often requires a longer acquisition time than HSQC to detect the weaker long-range correlations.

References
  • Advanced Nmr Techniques. (n.d.). Organic Chemistry.
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH.
  • (Br) Bromine NMR. (n.d.).
  • The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estim. (n.d.). ACS Publications.
  • Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. (2025). Filo.
  • Advanced NMR Techniques and Applications. (n.d.). Fiveable.
  • Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (n.d.). Oriental Journal of Chemistry.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. (n.d.). Benchchem.
  • troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
  • High-Resolution NMR for Complex Molecule Analysis. (n.d.). Creative Biostructure.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). StackExchange.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (n.d.).
  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. (n.d.). SciELO.
  • Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. (2025).
  • Chemistry 843 "Advanced NMR Spectroscopy". (n.d.). Wiley Analytical Science.
  • Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange.
  • The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. (2018). PubMed.
  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2025).
  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals.
  • Imidazole(288-32-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
  • Bromine NMR on a benchtop. (2024). Oxford Instruments.
  • Internal pH indicators for biomolecular NMR. (2008). PubMed.
  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. (2023). MDPI.
  • The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estimation of tautomeric equilibrium constants for aqueous histidine. (n.d.). Journal of the American Chemical Society.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
  • Chapter 5 Chlorine, Bromine, and Iodine Solid-State NMR Spectroscopy. (2025). ResearchGate.
  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (n.d.). ResearchGate.
  • Pyrimidine(289-95-2) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Optimization

Storage and handling guidelines for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine to ensure stability

Technical Support Center: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Introduction: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a heterocyclic building block crucial for synthesizing a range of compounds in drug discovery and m...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Introduction: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a heterocyclic building block crucial for synthesizing a range of compounds in drug discovery and materials science. Its unique structure, featuring a brominated pyrimidine ring linked to an imidazole moiety, offers versatile reaction potential. However, this same reactivity profile necessitates careful storage and handling to ensure its stability and, consequently, the reproducibility of experimental outcomes. This guide provides a comprehensive, question-and-answer-based resource for researchers, addressing common challenges and offering field-proven troubleshooting advice to maintain the integrity of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Refrigeration at 2-8°C is recommended. The key is to minimize exposure to three primary environmental stressors: moisture, heat, and light.

  • Moisture: The imidazole and pyrimidine rings contain nitrogen atoms that can be hygroscopic. Absorbed water can facilitate slow hydrolysis or other degradation pathways. A desiccator or an inert atmosphere (like argon or nitrogen) provides the best protection.

  • Heat: Elevated temperatures accelerate the rate of any potential decomposition reactions. Storing at 2-8°C significantly slows these processes.[1]

  • Light: Aryl bromides can be sensitive to UV light, which can induce debromination or the formation of radical species.[2] Storing the compound in an amber glass vial inside a cabinet or refrigerator is a mandatory precaution.

Q2: How should I handle the compound during weighing and transfer?

Handle the solid material in a well-ventilated area or a chemical fume hood.[3][4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Minimize the time the container is open to the atmosphere to prevent moisture uptake. If the lab environment is humid, it is best practice to allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Q3: Is this compound soluble in common laboratory solvents? How should I prepare solutions?

Based on its chemical structure, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It may have limited solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate, and is likely poorly soluble in water and non-polar solvents like hexanes.

When preparing solutions for long-term storage, use anhydrous solvents to prevent hydrolysis. Solutions are generally less stable than the solid material and should ideally be prepared fresh for each experiment. If storage is necessary, store solutions at -20°C under an inert atmosphere and protected from light.

Q4: What are the visible signs of degradation?

A pure sample of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine should be a solid.[8] Any significant change in color (e.g., darkening to yellow or brown), change in texture (e.g., clumping, becoming oily), or the development of a strong amine-like odor could indicate degradation. If degradation is suspected, it is crucial to re-analyze the material's purity before use.

Troubleshooting Guide

Problem 1: My reaction is yielding inconsistent or low yields. Could the starting material be the issue?

Yes, compromised starting material is a common cause of poor reaction outcomes. If you suspect the integrity of your 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, follow this troubleshooting workflow.

TroubleshootingWorkflow start Inconsistent/Low Yield check_visual Visually Inspect Reagent (Color, Texture) start->check_visual purity_check Perform Purity Analysis (TLC, LC-MS, NMR) check_visual->purity_check Suspicion of degradation or reagent is old qualify_reagent Qualify Reagent: Does purity meet experimental requirements? purity_check->qualify_reagent use_reagent Proceed with Experiment qualify_reagent->use_reagent Yes purify_reagent Purify Reagent (e.g., Recrystallization, Column Chromatography) qualify_reagent->purify_reagent No, but salvageable new_batch Source New Batch of Reagent qualify_reagent->new_batch No, severe degradation purify_reagent->purity_check Re-analyze after purification

Caption: Troubleshooting workflow for reagent quality assessment.

Experimental Protocol: Reagent Qualification via Thin-Layer Chromatography (TLC)

  • Prepare a TLC Chamber: Add a suitable mobile phase (e.g., a 7:3 mixture of ethyl acetate:hexane) to a TLC chamber with a filter paper wick. Cover and let it saturate.

  • Prepare Sample: Dissolve a small amount (~1 mg) of your 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in a few drops of a suitable solvent (e.g., DCM or ethyl acetate).

  • Spot the Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate. If available, spot a reference sample from a new or trusted batch alongside it.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: A pure compound should ideally show a single spot. The presence of multiple spots, especially streaking or spots near the baseline, indicates impurities or degradation products. Compare the Rf value to the reference standard if available.

Problem 2: The solid material has become discolored and clumped together. Is it still usable?

Discoloration and clumping are strong indicators of potential degradation, likely due to moisture absorption and subsequent chemical reactions. The material is not recommended for use in sensitive applications without purification and re-analysis. The change in physical state suggests that the compound's purity is compromised. Proceeding with this material will likely lead to impure products and non-reproducible results. Refer to the troubleshooting workflow above; purification is necessary.

Problem 3: The compound won't dissolve in a solvent where it was previously soluble.

This is another sign of degradation. The degradation products are often less soluble polymeric materials or salts, leading to insolubility issues.

  • Causality: Over time, exposure to atmospheric moisture and CO2 can lead to the formation of carbonate salts with the basic nitrogen atoms in the imidazole or pyrimidine rings. Alternatively, light or trace impurities could catalyze polymerization. These byproducts will have different solubility profiles from the parent compound.

  • Solution: Do not attempt to heat the mixture excessively to force dissolution, as this can accelerate further degradation. The batch should be considered compromised. Filter the insoluble material and analyze the filtrate's purity. However, it is highly recommended to discard the batch and use a fresh, validated supply to ensure the integrity of your research.

Summary of Storage and Handling Parameters

ParameterSolid CompoundIn Solution (e.g., in DMSO/DMF)
Temperature 2-8°C (Refrigerated)-20°C (Frozen)
Atmosphere Tightly sealed; inert gas (Ar/N₂) preferredInert gas (Ar/N₂) overlay
Light Protect from light (Amber vial)Protect from light (Amber vial/foil wrap)
Moisture Store in a dry environment/desiccatorUse anhydrous solvents
Recommended Use Long-term storagePrepare fresh; short-term storage only

References

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Standard Operating Procedure: Imidazole. Washington State University. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • IMIDAZOLE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]

  • Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. National Institutes of Health (NIH). [Link]

  • Process for bromination of pyrimidine.
  • 1H-Imidazole, 1-ethenyl- - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]

  • 5-bromo-2-(1h-imidazol-1-yl)pyrimidine. PubChemLite. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health (NIH). [Link]

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. [Link]

  • 5-(2-bromo-1H-imidazol-1-yl)pyrimidine. PubChem. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Institutes of Health (NIH). [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]

  • Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plicatilis. MDPI. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar. [Link]

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Troubleshooting

Overcoming poor reactivity of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine in C-N coupling reactions

Welcome to the technical support center for navigating the challenges associated with the C-N cross-coupling of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with the C-N cross-coupling of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. We will explore common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations to empower you to overcome poor reactivity and achieve your synthetic goals.

Introduction: Understanding the Challenge

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a valuable building block in medicinal chemistry. However, its structure presents a unique set of challenges for palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination.[1][2] The primary difficulties arise from two key features:

  • Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the C-Br bond at the 5-position less susceptible to oxidative addition by the Pd(0) catalyst. This is often the rate-limiting step of the catalytic cycle.[3]

  • Coordinating Imidazole Moiety: The imidazole nitrogen atom can act as a competing ligand, coordinating to the palladium center and potentially inhibiting or deactivating the catalyst.[4]

This guide provides a structured approach to troubleshooting and optimizing these reactions, turning low-yielding or failed experiments into successful transformations.

Troubleshooting Guide (Q&A Format)

This section addresses the most common problems encountered during the C-N coupling of this substrate.

Question 1: My reaction shows no conversion or only trace product. Where should I start troubleshooting?

Answer:

Zero conversion is a common, yet solvable, issue. It typically points to a fundamental problem with the catalytic system's ability to initiate the cycle. The primary suspect is a failed oxidative addition step.

Immediate Action Plan:

  • Evaluate Your Catalyst and Ligand System: Standard, less electron-rich phosphine ligands are often insufficient for this electron-deficient substrate. You need a system designed to overcome a high activation barrier.

    • Switch to Bulky, Electron-Rich Ligands: The seminal work by Buchwald and Hartwig has shown that sterically hindered, electron-donating ligands are crucial for activating challenging aryl halides.[5] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species and stabilize the oxidative addition transition state.

    • Use Palladium Pre-catalysts: Air-stable palladium pre-catalysts, which contain the ligand already bound, ensure the correct ligand-to-metal ratio and provide a more reliable source of active Pd(0) upon activation by the base.[6] This simplifies reaction setup and improves reproducibility.

  • Increase Reaction Temperature: The energy of activation for oxidative addition can be significant. If your initial attempt was at a moderate temperature (e.g., 80 °C), incrementally increasing it to 100-120 °C (solvent permitting) can often initiate the reaction.

  • Check Reagent Quality: Ensure your amine, base, and solvent are anhydrous and pure. Water and other impurities can hydrolyze the catalyst and reagents. Ensure the palladium source has not been degraded through improper storage.

Below is a workflow to guide your initial troubleshooting efforts.

G start No Conversion Observed cat_ligand Evaluate Catalyst/Ligand System start->cat_ligand Primary Check temp Increase Reaction Temperature cat_ligand->temp If using standard ligands sub_cat Use Bulky, Electron-Rich Ligand (e.g., Buchwald Ligands) cat_ligand->sub_cat sub_precatalyst Use a Pd Pre-catalyst (e.g., G3/G4 XPhos) cat_ligand->sub_precatalyst reagents Verify Reagent Purity temp->reagents If high temp fails sub_temp Increase temp to 100-120 °C temp->sub_temp sub_reagents Use Anhydrous Solvent & Fresh Base reagents->sub_reagents

Caption: Initial troubleshooting workflow for failed reactions.

Question 2: I'm getting a low yield (~10-30%). How can I optimize the reaction for better conversion?

Answer:

A low yield indicates that the reaction is viable but suboptimal. This allows for systematic optimization of the key reaction parameters: the ligand, base, and solvent.

Optimization Strategy:

  • Ligand Screening: This is the most critical parameter. The choice of ligand directly influences both the oxidative addition and the reductive elimination steps.[3] For electron-deficient heteroaryl bromides, ligands from the Buchwald family are a superior starting point.

  • Base Selection: The base plays multiple roles: it deprotonates the amine nucleophile and activates the pre-catalyst. Its strength and solubility are critical. A strong, non-nucleophilic base is required.

    • Strong Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices. They are strong enough to deprotonate a wide range of amines without promoting side reactions.

    • Alkoxide Bases: Sodium tert-butoxide (NaOtBu) is a very strong base that can be effective, but it may lead to decomposition with sensitive functional groups.[6]

  • Solvent Choice: The solvent must solubilize all components and be stable at high temperatures.

    • Aprotic Polar Solvents: Dioxane and toluene are the most common and effective solvents for Buchwald-Hartwig reactions.[7] They have high boiling points and are relatively inert.

    • Ethereal Solvents: THF can be used for lower temperature reactions, but its lower boiling point limits the accessible temperature range.

Recommended Optimization Conditions:

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For Hindered Amines)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)XPhos Pd G3 (2-4 mol%)G3 is an air-stable precatalyst, often more active.[6]
Ligand XPhos (1.2x Pd)RuPhos (1.2x Pd)tBuBrettPhos (1.2x Pd)RuPhos and BrettPhos have different steric/electronic profiles that can be beneficial for specific substrates.[3]
Base Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)NaOtBu (2.0 equiv)Base strength can significantly impact reaction rate.
Solvent Toluene1,4-Dioxanet-Amyl alcoholThe choice of solvent affects solubility and reaction temperature.
Temp (°C) 100-110100-11090-100Optimize temperature for catalyst stability and reaction rate.
Question 3: I am observing significant debromination of my starting material. What causes this and how can it be prevented?

Answer:

Debromination is a common side reaction in palladium-catalyzed couplings and proceeds via a competing pathway to reductive elimination.[1] It occurs when an intermediate palladium-hydride species is formed, which then reductively eliminates with the aryl halide to produce the debrominated arene.

Primary Causes and Solutions:

  • Source of Hydride: The hydride can originate from trace water, the amine, or the solvent.

    • Solution: Use rigorously dried solvents and reagents. If the amine has an α-proton that is particularly acidic, it might be a source.

  • Slow Reductive Elimination: If the desired C-N reductive elimination step is slow, it allows more time for the competing β-hydride elimination pathway to occur from the palladium-amido intermediate.

    • Solution: Employ ligands that accelerate reductive elimination. Bulky biarylphosphine ligands like XPhos or RuPhos are specifically designed to promote this step.[3] Their steric bulk forces the aryl and amino groups into proximity around the palladium center, facilitating C-N bond formation.

G pd_amido [L-Pd(II)-Ar(NR₂)] Intermediate product Desired C-N Product pd_amido->product Reductive Elimination (Desired Pathway) debrom Debrominated Pyrimidine pd_amido->debrom β-Hydride Elimination (Side Reaction) solution Solution: Use bulky ligands (e.g., XPhos, RuPhos) to accelerate reductive elimination.

Caption: Competing pathways from the Pd-amido intermediate.

Frequently Asked Questions (FAQs)

  • Q: Are there alternatives to Palladium catalysis for this transformation?

    • A: Yes, copper-catalyzed C-N coupling (Ullmann reaction) is a viable alternative.[8] Modern Ullmann couplings often use ligands like oxalic diamides or α-benzoin oxime to facilitate the reaction at lower temperatures than traditional methods.[8][9] Nickel catalysis is another emerging, cost-effective alternative, often employing N-heterocyclic carbene (NHC) or pincer ligands.[10][11]

  • Q: Can microwave irradiation improve my reaction?

    • A: Absolutely. Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[12] This can also help overcome high activation barriers and sometimes improve yields by minimizing thermal decomposition over long reaction periods.

  • Q: How do I choose between different generations of Buchwald pre-catalysts (e.g., G3 vs. G4)?

    • A: The main difference lies in the activation mechanism. Later generations are typically easier to activate under milder conditions. For instance, G4 pre-catalysts can be activated by weaker bases compared to G3, which can be advantageous when working with base-sensitive substrates. For a challenging substrate like this, starting with a more recent generation (G3 or G4) is often a good strategy.[6]

Recommended Starting Protocol

This protocol provides a robust starting point for the C-N coupling of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine with a generic secondary amine.

Materials:

  • 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, finely ground and dried)

  • Anhydrous Toluene (0.1 M concentration relative to the pyrimidine)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, the amine, cesium carbonate, and the XPhos Pd G3 pre-catalyst.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous toluene via syringe.

  • Seal the vessel and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • Verdelet, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Radosevich, A. T., et al. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Chemistry | Illinois.
  • Wikipedia.
  • Ma, D., et al. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
  • Stradiotto, M., et al. (2020). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.
  • Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Buchwald, S. L., et al. (2016). New reactivity and selectivity in transition metal-catalyzed C-C and C-N bond forming processes. DSpace@MIT.
  • MacMillan, D. W. C., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Baran, P. S., et al. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • Sirois, M., et al. (2020). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
  • Gholam-Hosseini, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Balaraman, E., et al. (2018). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst.
  • Ke, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Sharma, A., et al. (2015). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.

  • Snieckus, V., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • Gooßen, L. J., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Wang, H., et al. (2023). Electron Deficiency is More Important than Conductivity in C−N Coupling for Electrocatalytic Urea Synthesis.
  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Nolan, S. P., & Szostak, M. (2025).
  • WuXi AppTec. (2023). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Khan Academy. (2019). Buchwald-Hartwig coupling. YouTube.
  • Mihovilovic, M. D., et al. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Mihovilovic, M., Koley, M., & Schnürch, M. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett.
  • König, B., et al. (2022). Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. Chemical Science (RSC Publishing).
  • Kumar, A., et al. (2019). Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones.

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Pyrimidine Derivatives in Oncology: A Comparative Analysis of Bromo- and Imidazolyl-Substituted Scaffolds

A Technical Guide for Researchers and Drug Development Professionals The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in the development of anticancer therapeutics. Its prevalence...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in the development of anticancer therapeutics. Its prevalence in the structure of nucleobases renders it an ideal template for designing molecules that can interfere with the machinery of cancer cell proliferation. Within this broad class of compounds, substitutions at various positions on the pyrimidine ring have given rise to a diverse array of pharmacological activities. This guide provides a comparative analysis of pyrimidine derivatives featuring bromo and imidazolyl substitutions, with a conceptual focus on the potential of molecules like 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, placing them within the broader context of their anticancer potential. We will delve into the experimental data of related compounds, detail the methodologies for their evaluation, and explore the intricate signaling pathways they modulate.

The Rationale for Bromo and Imidazolyl Substitutions

The introduction of a bromine atom at the 5-position of the pyrimidine ring is a common strategy in medicinal chemistry. The bromine atom is lipophilic, which can enhance membrane permeability and cellular uptake. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the pyrimidine ring, potentially influencing its interaction with biological targets.

The imidazole moiety, on the other hand, is a versatile functional group known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites. Its incorporation into the pyrimidine scaffold can lead to a variety of biological activities, including the inhibition of key kinases involved in cancer progression. The combination of these two functionalities, as in the case of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, presents an intriguing chemical space for the development of novel anticancer agents.

Comparative Anticancer Activity of Pyrimidine Derivatives

While specific experimental data for the anticancer activity of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is not extensively available in the public domain, a comparative analysis of structurally related compounds provides valuable insights into the potential of this chemical scaffold. The following table summarizes the in vitro cytotoxic activity of various bromo- and imidazolyl-substituted pyrimidine derivatives against a panel of human cancer cell lines.

Compound ID/ReferenceStructureCancer Cell LineIC50 (µM)Reference
Compound 5c 5-Bromo-N-(2-chloro-6-methylphenyl)-4-(piperazin-1-yl)pyrimidin-2-amineK562 (Chronic Myeloid Leukemia)0.08 ± 0.01[1]
Compound 5e 5-Bromo-N-(2-chloro-6-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amineK562 (Chronic Myeloid Leukemia)0.09 ± 0.02[1]
Compound 6g N-(2-chloro-6-methylphenyl)-5-bromo-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrimidin-2-amineK562 (Chronic Myeloid Leukemia)0.12 ± 0.03[1]
Compound 9e 2-((5-Bromo-2-((2-chloro-6-methylphenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamideK562 (Chronic Myeloid Leukemia)0.11 ± 0.02[1]
Compound 9f 2-((5-Bromo-2-((2-chloro-6-methylphenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzamideK562 (Chronic Myeloid Leukemia)0.10 ± 0.01[1]
Compound 10c 1-(5-Bromo-2-((2-chloro-6-methylphenyl)amino)pyrimidin-4-yl)piperidin-4-olK562 (Chronic Myeloid Leukemia)0.15 ± 0.04[1]
Compound 5d 1-(4-(2-(4-chlorophenyl)-1H-imidazol-1-yl)phenyl)-3-(p-tolyl)ureaBT474 (Breast Cancer)35.56 ± 1.02 (24h)[2]
Compound 5c 1-(4-(2-(4-chlorophenyl)-1H-imidazol-1-yl)phenyl)-3-(4-methoxyphenyl)ureaBT474 (Breast Cancer)35.98 ± 1.09 (24h)[2]

Note: The structures for the compounds in the table are not explicitly shown but are described in the cited references.

Key Experimental Protocols in Anticancer Drug Screening

The evaluation of novel chemical entities for anticancer activity relies on a battery of standardized in vitro assays. These assays are crucial for determining a compound's cytotoxicity, its effect on cell proliferation, and its ability to induce programmed cell death (apoptosis) or cell cycle arrest. Below are detailed protocols for some of the most common assays used in the screening of pyrimidine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound cells.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).[3]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the test compound as desired.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis using Propidium Iodide

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the test compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.[2]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: The DNA content is measured, and a histogram is generated to show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of pyrimidine derivatives often stems from their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer. The imidazole moiety, in particular, is a common feature in many kinase inhibitors.

Tyrosine Kinase Inhibition (e.g., Bcr-Abl)

Many 5-bromo-pyrimidine derivatives have been designed as inhibitors of tyrosine kinases, such as Bcr-Abl, which is a hallmark of chronic myeloid leukemia (CML).[1] These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation and survival.

Bcr_Abl_Pathway cluster_downstream Downstream Signaling Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Ras Ras/Raf/MEK/ERK Pathway Bcr_Abl->Ras activates PI3K PI3K/Akt/mTOR Pathway Bcr_Abl->PI3K activates STAT5 JAK/STAT Pathway Bcr_Abl->STAT5 activates Pyrimidine_Derivative 5-Bromo-Pyrimidine Derivative Pyrimidine_Derivative->Bcr_Abl inhibits Proliferation Cell Proliferation & Survival Ras->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition STAT5->Proliferation

Caption: Bcr-Abl signaling pathway and the inhibitory action of 5-bromo-pyrimidine derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell division. Imidazolyl-pyrimidine derivatives have been investigated as CDK inhibitors, which can induce cell cycle arrest and apoptosis.

CDK_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Imidazolyl_Pyrimidine Imidazolyl-Pyrimidine Derivative Imidazolyl_Pyrimidine->CyclinD_CDK46 inhibits Imidazolyl_Pyrimidine->CyclinE_CDK2 inhibits

Caption: Simplified CDK signaling pathway in the G1/S phase transition and its inhibition.

Conclusion and Future Directions

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The strategic incorporation of bromo and imidazolyl moieties has yielded potent inhibitors of key oncogenic pathways. While the specific anticancer profile of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine remains to be fully elucidated, the comparative analysis of its structural congeners highlights the significant potential of this class of compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of bromo- and imidazolyl-substituted pyrimidines. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Furthermore, in-depth mechanistic studies are needed to identify their precise molecular targets and to understand the signaling pathways they modulate. The ultimate goal is to develop novel pyrimidine-based therapeutics that are more effective and less toxic than current cancer treatments.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40869–40884. Available from: [Link]

  • Reddy, Y. P., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 32-50. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and Chloropyrimidines in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the functionalization of heterocyclic scaffolds is a paramount task. Pyrimidine derivatives, in particular,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the functionalization of heterocyclic scaffolds is a paramount task. Pyrimidine derivatives, in particular, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The choice of starting material for the synthesis of complex pyrimidine-based molecules is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and its analogous chloropyrimidines in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This analysis is grounded in fundamental chemical principles and supported by experimental data from relevant systems to inform strategic synthetic planning.

The Decisive Role of the Halogen in Cross-Coupling Reactivity

The efficacy of palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond of the electrophile. This step is often the rate-determining step of the catalytic cycle. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[1][2]

The C-Br bond is weaker than the C-Cl bond, and therefore, brominated pyrimidines like 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine are generally more reactive than their chlorinated counterparts.[2][3] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the electron-deficient nature of the pyrimidine ring can activate even the more robust C-Cl bond towards oxidative addition, making chloropyrimidines viable and often more cost-effective substrates, particularly with the advent of modern, highly active catalyst systems.[1][4]

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling is a stalwart in C-C bond formation. When comparing 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine with a corresponding 2-chloropyrimidine derivative, the difference in reactivity is palpable. The brominated substrate will typically undergo coupling under more facile conditions.

While direct side-by-side quantitative data for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and its exact chloro-analogue under identical conditions is scarce in the literature, the established principles of halopyrimidine reactivity provide a clear expectation. The following table illustrates typical conditions and expected outcomes based on data from closely related systems.

Feature5-Bromo-2-(1H-imidazol-1-YL)pyrimidine2-Chloro-5-substituted Pyrimidine
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)More active catalysts often required (e.g., Pd₂(dba)₃ with bulky phosphine ligands like XPhos or SPhos)
Catalyst Loading Typically 1-5 mol%Often requires higher loading (e.g., 3-10 mol%)
Reaction Temperature 80-100 °C100-120 °C or higher
Reaction Time 2-12 hours12-24 hours or longer
Yield Generally good to excellentCan be lower and more variable; optimization is critical
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-Aryl-2-(1H-imidazol-1-YL)pyrimidine from 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Materials:

  • 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

For the corresponding 2-chloropyrimidine substrate, a more robust catalyst system such as Pd₂(dba)₃ with a ligand like XPhos and a stronger base like K₃PO₄ at a higher temperature (e.g., 110 °C) would likely be necessary to achieve comparable yields.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl compounds. Similar to the Suzuki coupling, the reactivity hierarchy of the C-X bond dictates that 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine will be more amenable to amination than its chloro-counterpart. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step in the amination of less reactive aryl chlorides.[5]

Feature5-Bromo-2-(1H-imidazol-1-YL)pyrimidine2-Chloro-5-substituted Pyrimidine
Catalyst System Pd₂(dba)₃ with ligands like BINAP or XantphosRequires highly active, sterically hindered ligands (e.g., BrettPhos, RuPhos)
Base NaOtBu, K₃PO₄Stronger bases often required (e.g., LHMDS, KHMDS)
Reaction Temperature 80-110 °C100-130 °C
Reaction Time 4-16 hoursCan be significantly longer, often >24 hours
Yield Typically good to highOften moderate and highly dependent on the specific amine and catalyst system
Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-Aryl-5-amino-2-(1H-imidazol-1-YL)pyrimidine.

Materials:

  • 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add toluene, followed by 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and the amine.

  • Seal the tube and heat the mixture to 100 °C for 12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.

  • After filtration and concentration, purify the residue by flash chromatography.

For a 2-chloropyrimidine, a more specialized ligand such as RuPhos or BrettPhos and a stronger base like LHMDS would be recommended to facilitate the challenging oxidative addition step.

Heck Reaction: Olefin Functionalization

The Heck reaction, for the formation of C-C bonds between an aryl halide and an alkene, also follows the established reactivity trend.[6] The coupling of bromopyrimidines generally proceeds with higher efficiency and under milder conditions than that of chloropyrimidines.

Feature5-Bromo-2-(1H-imidazol-1-YL)pyrimidine2-Chloro-5-substituted Pyrimidine
Catalyst System Pd(OAc)₂, Pd(PPh₃)₄Often requires phosphine-free systems or catalysts with bulky, electron-rich ligands
Base Organic bases (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃)Stronger bases may be necessary
Reaction Temperature 100-120 °C120-150 °C
Reaction Time 12-24 hoursCan be >24 hours with lower yields
Yield Moderate to goodGenerally lower and more prone to side reactions
Experimental Protocol: Heck Reaction

Objective: To synthesize 5-(alkenyl)-2-(1H-imidazol-1-YL)pyrimidine.

Materials:

  • 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.03 mmol)

  • P(o-tolyl)₃ (0.06 mmol)

  • Et₃N (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a sealed tube, add 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill with an inert gas.

  • Add DMF, the alkene, and Et₃N.

  • Seal the tube and heat to 110 °C for 18 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

For a 2-chloropyrimidine, higher temperatures and a more robust catalyst system would be necessary, and yields are expected to be lower.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms of these transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) or Alkene Insertion (Heck) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants (Halopyrimidine, Nucleophile, Base) B Add Solvent A->B C Degas Mixture B->C D Add Catalyst System C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion and Strategic Recommendations

The choice between 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and a corresponding chloropyrimidine for cross-coupling reactions is a trade-off between reactivity and cost.

  • 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is the substrate of choice when milder reaction conditions, shorter reaction times, and potentially higher yields are desired. Its enhanced reactivity makes it ideal for sensitive substrates and for rapid library synthesis.

  • Chloropyrimidines represent a more economical option, which can be advantageous for large-scale synthesis. However, their lower reactivity necessitates more forceful reaction conditions, including higher temperatures, higher catalyst loadings, and often more expensive and specialized ligands. This can sometimes lead to lower yields and the formation of side products, requiring more extensive optimization.

For drug discovery and early-stage development where material cost is less of a concern and reaction efficiency is paramount, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is the superior choice. For process development and large-scale manufacturing, the cost benefits of a chloropyrimidine may warrant the additional investment in reaction optimization. Ultimately, a thorough understanding of the principles outlined in this guide will enable the synthetic chemist to make an informed decision tailored to the specific goals of their project.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
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  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852–857. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(24), 7585. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(24), 4641-4649. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine.
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  • Norman, J. P., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(19), 12014–12026. [Link]

  • Bellina, F., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(12), 14897–14908. [Link]

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  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]

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  • BenchChem. (2025).
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  • ResearchGate. (2019). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. [Link]

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Validation

Guide to the In Vitro Efficacy of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine versus the Anthracycline Antibiotic, Doxorubicin

An Objective Comparison for Drug Discovery Professionals Introduction: The Clinical Benchmark and a Novel Challenger In the landscape of cancer chemotherapy, doxorubicin represents a cornerstone therapeutic agent, a clin...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Discovery Professionals

Introduction: The Clinical Benchmark and a Novel Challenger

In the landscape of cancer chemotherapy, doxorubicin represents a cornerstone therapeutic agent, a clinical benchmark against which new cytotoxic compounds are often measured. As an anthracycline antibiotic, its potent, broad-spectrum anticancer activity has been utilized since its FDA approval in 1974.[1][2] However, its clinical utility is frequently hampered by significant side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance.[1][3] This has fueled a persistent search for novel agents with improved therapeutic indices and the ability to circumvent resistance mechanisms.

Pyrimidine derivatives have emerged as a highly promising class of heterocyclic compounds in this search.[4][5] Their structural versatility allows for the design of molecules that can interfere with a wide array of biological targets essential for cancer cell survival and proliferation.[4] This guide focuses on 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, a novel compound featuring a pyrimidine core linked to an imidazole moiety. While extensive biological data on this specific molecule is not yet publicly available, its structure suggests potential for anticancer activity, warranting a rigorous comparative evaluation against a standard-of-care agent like doxorubicin.

This document provides a framework for such a comparison, outlining the established mechanisms of doxorubicin and the hypothesized pathways for our novel pyrimidine. We present a detailed protocol for a head-to-head in vitro cytotoxicity study, offer a template for data analysis, and discuss the scientific rationale behind each experimental step.

Compound Profiles: Mechanisms of Action

A compound's in vitro performance is a direct consequence of its mechanism of action at the cellular level. The stark structural differences between doxorubicin and 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine imply fundamentally different interactions with cellular machinery.

Doxorubicin: The Multi-Pronged Cytotoxic Agent

Doxorubicin's anticancer effect is attributed to a complex and multifaceted mechanism of action.[6] It does not rely on a single target but rather disrupts several critical cellular processes simultaneously:

  • DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the helical structure.[1][6] This physical blockade obstructs the processes of DNA replication and transcription, preventing cancer cell proliferation.[][8]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between the enzyme topoisomerase II and DNA.[6][] By preventing the re-ligation of DNA strands that the enzyme transiently breaks to relieve torsional strain, doxorubicin leads to an accumulation of double-strand breaks, a catastrophic event for the cell that triggers apoptosis.[8]

  • Generation of Reactive Oxygen Species (ROS): The molecule can be metabolized to form semiquinone free radicals, which react with oxygen to produce superoxide and other ROS.[2][9] This induces high levels of oxidative stress, causing widespread damage to DNA, proteins, and cellular membranes, further contributing to its cytotoxicity.[2]

These actions collectively trigger cell cycle arrest, typically at the G2/M phase, and activate apoptotic cell death pathways.[3][10]

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine: A Hypothesized Targeted Approach

Based on its structural motifs and data from related pyrimidine derivatives, we can hypothesize potential mechanisms for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. Unlike the broad cytotoxicity of doxorubicin, this compound may exhibit a more targeted mode of action. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[5]

Potential mechanisms to investigate include:

  • Kinase Inhibition: The molecule could act as an ATP-competitive inhibitor in the active site of oncogenic kinases, disrupting signaling pathways that drive cell proliferation and survival.

  • P-glycoprotein (P-gp) Modulation: Some novel pyrimidine derivatives have shown an ability to inhibit P-gp, a membrane pump responsible for effluxing chemotherapy drugs out of cancer cells.[11][12] Such activity could not only confer its own cytotoxicity but also potentially re-sensitize doxorubicin-resistant cells to treatment.

The following diagram illustrates the established, multi-faceted mechanism of doxorubicin versus the hypothesized, more targeted mechanism of the novel pyrimidine derivative.

G cluster_dox Doxorubicin: Multi-Target Mechanism cluster_pyr 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine: Hypothesized Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS Apoptosis_Dox Apoptosis DNA->Apoptosis_Dox Replication/Transcription Block DSB DNA Double-Strand Breaks TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress DSB->Apoptosis_Dox OxidativeStress->Apoptosis_Dox Pyr Pyrimidine Derivative Kinase Oncogenic Kinase (e.g., EGFR) Pyr->Kinase Inhibition SignalPath Proliferation/ Survival Signaling Kinase->SignalPath Blocks Apoptosis_Pyr Apoptosis SignalPath->Apoptosis_Pyr Inhibition of survival signals leads to

Caption: Doxorubicin's known multi-target action vs. the hypothesized targeted mechanism of the pyrimidine derivative.

Experimental Design: A Comparative In Vitro Cytotoxicity Study

To objectively compare the potency of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and doxorubicin, a robust and reproducible in vitro cytotoxicity assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[13][14]

Rationale for Experimental Choices
  • Cell Line Selection: A panel of human cancer cell lines is crucial to assess the breadth and selectivity of the compounds. We propose using:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, doxorubicin-sensitive line.

    • A549 (Lung Carcinoma): Represents another common solid tumor type.

    • LoVo/DX (Doxorubicin-Resistant Colon Adenocarcinoma): This line is critical to determine if the novel compound can overcome known resistance mechanisms.[11]

    • NHDF (Normal Human Dermal Fibroblasts): A non-cancerous cell line to assess general cytotoxicity and determine a preliminary therapeutic index.[11]

  • Assay Choice (MTT): The MTT assay is selected for its reliability and straightforward protocol. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[13]

Experimental Workflow Diagram

The following diagram outlines the key steps in the comparative cytotoxicity assay.

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis arrow arrow start Start seed_cells 1. Seed Cells (MCF-7, A549, LoVo/DX, NHDF) in 96-well plates start->seed_cells end End incubate_attach 2. Incubate 24h for cell attachment seed_cells->incubate_attach treat_compounds 3. Treat with serial dilutions of Doxorubicin & Pyrimidine Derivative incubate_attach->treat_compounds incubate_treat 4. Incubate for 72h treat_compounds->incubate_treat add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate_treat->add_mtt incubate_mtt 6. Incubate for 4h (formazan formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs calc_ic50 9. Calculate % Viability & Determine IC50 Values read_abs->calc_ic50 calc_ic50->end

Caption: Step-by-step experimental workflow for the comparative in vitro cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Trypsinize and count cells from culture flasks.

    • Seed cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare stock solutions of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and Doxorubicin in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 72-hour treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

    • Return the plate to the incubator for 4 hours. During this time, metabolically active cells will convert the MTT into purple formazan crystals.[13]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

The primary output of this study will be the IC₅₀ values, representing the concentration of each compound required to inhibit cell viability by 50%. The data should be summarized in a clear, comparative table.

Table 1: Illustrative IC₅₀ Values (µM) of Doxorubicin and 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine after 72-hour Treatment

CompoundMCF-7 (Breast)A549 (Lung)LoVo/DX (Resistant Colon)NHDF (Normal)
Doxorubicin~2.5~5.0>20~1.0
5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Result 1Result 2Result 3Result 4

Note: Doxorubicin values are representative based on published data; results for the novel pyrimidine are hypothetical pending experimental outcomes.[10][16]

Interpreting Potential Outcomes:
  • High Potency: If Result 1 and Result 2 are significantly lower than the corresponding doxorubicin values, it indicates higher intrinsic potency against these cancer cell lines.

  • Overcoming Resistance: A low value for Result 3, especially when compared to the high IC₅₀ for doxorubicin in the LoVo/DX line, would be a compelling finding. It would suggest the novel compound is not a substrate for the P-gp efflux pump or acts via a mechanism that circumvents this resistance.

  • Therapeutic Index: A high value for Result 4 relative to the cancer cell lines (Results 1, 2, 3) would suggest a favorable preliminary therapeutic index, indicating selectivity for cancer cells over normal cells. A low value would raise concerns about general cytotoxicity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro comparison of the novel agent 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine against the clinical stalwart, doxorubicin. The proposed experimental design, centered on a robust MTT cytotoxicity assay across a strategically chosen cell panel, is designed to yield clear, interpretable data on relative potency, spectrum of activity, and potential for overcoming drug resistance.

A favorable outcome, particularly demonstrating high potency against the doxorubicin-resistant cell line and a good therapeutic index, would provide a strong rationale for advancing this compound. Subsequent studies should then focus on elucidating its precise mechanism of action through cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and targeted kinase inhibition panels to validate the hypotheses presented herein. This structured approach ensures a logical and scientifically rigorous evaluation of a promising new molecule in the ongoing search for more effective cancer therapies.

References

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  • PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Derivatives as Potential Kinase Inhibitors

The intersection of pyrimidine and imidazole heterocycles has yielded a plethora of biologically active molecules, particularly in the realm of oncology.[1][2] The pyrimidine core is a well-established pharmacophore in n...

Author: BenchChem Technical Support Team. Date: January 2026

The intersection of pyrimidine and imidazole heterocycles has yielded a plethora of biologically active molecules, particularly in the realm of oncology.[1][2] The pyrimidine core is a well-established pharmacophore in numerous approved drugs, often targeting protein kinases.[1][3][4] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising scaffold: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. By examining the constituent parts and drawing parallels from closely related structures, we can construct a predictive SAR model to guide the development of novel kinase inhibitors.

The 5-bromo substituent on the pyrimidine ring is of particular interest. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, for instance, by forming halogen bonds with biological targets or by increasing lipophilicity to enhance cell membrane permeability.

While a dedicated, comprehensive SAR study on this exact scaffold is not extensively documented in publicly available literature, this guide will synthesize data from analogous pyrimidine-based inhibitors to provide a robust comparative framework for researchers. We will explore the likely consequences of structural modifications at key positions and provide detailed, actionable experimental protocols for synthesis and biological evaluation.

The Core Scaffold: Rationale and Potential Targets

The 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine scaffold combines three key structural features: a pyrimidine ring, an imidazole ring, and a bromine atom at the 5-position of the pyrimidine. Pyrimidine derivatives are known to act as ATP-competitive inhibitors of a wide range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Spleen Tyrosine Kinase (Syk).[5][6][7][8] The imidazole moiety is also a "privileged structure" in medicinal chemistry, known for its role in kinase inhibition.[9]

The general hypothesis is that the pyrimidine ring mimics the adenine of ATP, binding to the hinge region of the kinase domain. The imidazole and its potential substituents would then extend into the solvent-exposed region or a hydrophobic pocket, where modifications can fine-tune potency and selectivity. The bromine atom can further enhance binding affinity through favorable interactions.

Postulated Structure-Activity Relationships

Based on extensive research on related pyrimidine and imidazole-based kinase inhibitors, we can propose a hypothetical SAR for the 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine core. These relationships are illustrated in the diagram below and form the basis for a rational drug design campaign.

SAR_Hypothesis cluster_pyrimidine Pyrimidine Ring Modifications cluster_imidazole Imidazole Ring Modifications Core 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Core P5 Position 5 (Bromo) - Halogen bonding - Lipophilicity - Synthetic handle Core->P5 Key Interaction Site P4_P6 Positions 4 & 6 - Introduction of aryl/alkyl groups - Modulate kinase selectivity and potency Core->P4_P6 Fine-tuning Potency & Selectivity I2 Position 2' - Small alkyl groups may be tolerated Core->I2 Steric Hindrance Check I4_I5 Positions 4' & 5' - Substituents can probe hydrophobic pockets - Potential for improving cell-based activity Core->I4_I5 Exploration of Binding Pocket

Caption: Postulated SAR for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine derivatives.

To illustrate these principles, the following table presents a hypothetical comparison of derivatives and their expected impact on kinase inhibitory activity, based on published data for analogous compounds.

Compound ID Modification Rationale Predicted Activity Reference Analogy
Lead-01 UnsubstitutedBaseline scaffold for comparison.Moderate[10]
Lead-02 4'-Methyl on ImidazoleIntroduction of a small alkyl group to probe for small hydrophobic pockets.Potentially Increased[8]
Lead-03 4'-Phenyl on ImidazoleA larger hydrophobic group to interact with larger pockets or the solvent-exposed region.Potentially Increased
Lead-04 4-Anilino on PyrimidineThe anilino group at the 4-position of the pyrimidine is a common feature in many potent kinase inhibitors, often forming key hydrogen bonds.Significantly Increased[3][11]
Lead-05 Replacement of 5-Bromo with 5-ChloroTo investigate the role of the halogen in binding. A smaller halogen may alter binding affinity.Variable[10]
Lead-06 4-Anilino on Pyrimidine & 4'-Methyl on ImidazoleCombination of favorable substitutions to maximize potency.Highest Predicted[8][11]
Experimental Protocols

The successful evaluation of SAR requires robust and reproducible experimental methods. Below are detailed protocols for the synthesis of the core scaffold and the subsequent biological evaluation.

This synthesis can be approached via a multi-step reaction starting from commercially available materials. A plausible synthetic route is outlined below, based on established methods for similar pyrimidine compounds.[10][12]

Synthesis_Workflow Start 2-Bromomalonaldehyde + Imidazole Amidine Step1 Step 1: Cyclization Protic Acid (e.g., HCl, Acetic Acid) Heat (70-105°C) Start->Step1 Product 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine Step1->Product

Caption: One-pot synthesis of the core scaffold.[12]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-bromomalonaldehyde in a protic acid solvent (e.g., acetic acid), add a solution of an appropriate amidine compound.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 70-105°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

To determine the potency of the synthesized compounds against specific kinases, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common and reliable method.[9][10]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer. Include a known inhibitor as a positive control and DMSO as a vehicle control.

  • Reaction Initiation: In a 96-well plate, add the diluted test compounds, the target kinase, and its specific substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-minute incubation at room temperature, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Evaluating the effect of the compounds on cancer cell viability is a crucial step. The MTT assay is a standard colorimetric method for this purpose.[10][13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the EC50 values.

Conclusion and Future Directions

The 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the established SAR of related pyrimidine and imidazole derivatives, strategic modifications at the 4- and 6-positions of the pyrimidine ring and the 4'- and 5'-positions of the imidazole ring are likely to yield compounds with enhanced potency and selectivity.[2] The bromine at the 5-position is a key feature that should be further explored for its role in target engagement.

Future work should focus on the synthesis of a focused library of derivatives based on the SAR principles outlined in this guide. Systematic evaluation of these compounds against a panel of cancer-relevant kinases will be crucial to identify the primary biological targets and to build a more detailed and quantitative SAR model. Subsequent optimization of the most promising hits for their pharmacokinetic properties will be essential for their advancement as potential therapeutic agents.

References

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Comparative

A Head-to-Head Comparison of Imidazole vs. Triazole Pyrimidine Derivatives in Biological Assays: A Guide for Researchers

In the landscape of medicinal chemistry, the fusion of pyrimidine with five-membered nitrogen-containing heterocycles has yielded a plethora of compounds with significant therapeutic potential. Among these, imidazole and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the fusion of pyrimidine with five-membered nitrogen-containing heterocycles has yielded a plethora of compounds with significant therapeutic potential. Among these, imidazole and triazole pyrimidine derivatives have emerged as particularly promising scaffolds, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, head-to-head comparison of these two classes of compounds, focusing on their performance in key anticancer and antimicrobial assays. Drawing upon experimental data from peer-reviewed literature, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and application of these valuable molecular frameworks.

Structural Nuances: The Foundation of Divergent Biological Activity

At the heart of their differing biological profiles lie the subtle yet significant structural distinctions between imidazole and triazole rings. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms, while triazole possesses three nitrogen atoms. This seemingly minor difference in their atomic composition profoundly influences their electronic distribution, hydrogen bonding capacity, and spatial arrangement. These physicochemical properties, in turn, dictate how these molecules interact with their biological targets, leading to variations in potency, selectivity, and overall pharmacological effect.

Comparative Analysis in Anticancer Assays

The anticancer potential of both imidazole and triazole pyrimidine derivatives has been extensively investigated. A primary mechanism of action for many of these compounds is the inhibition of key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3]

In Vitro Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the in vitro potency of a compound. The following table summarizes the IC50 values of representative imidazole and triazole pyrimidine derivatives against various cancer cell lines, as reported in the literature.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazole-Pyrimidine Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine (Compound 7n)FGFR1/2 overexpressing cells0.008 / 0.004[4]
Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide HybridMCF-7 (Breast)Not specified (Significant growth inhibition up to 95% at 10 µM)[5]
Imidazopyridine-quinoline hybrid (Compound 12)MDA-MB-231 (Breast)0.29[6]
Triazole-Pyrimidine Pyrimidine-Triazole Derivative (Compound 5c)MCF-7 (Breast)1.573[7]
Pyrimidine-Triazole Derivative (Compound 5g)MCF-7 (Breast)3.698[7]
1,2,3-Triazole-Pyrimidine Hybrid (Compound 17)EC-109 (Esophageal)1.42[8]

Analysis: Based on the available data, certain imidazole-pyrimidine derivatives, particularly those targeting specific kinases like FGFR, exhibit exceptionally low IC50 values in the nanomolar range.[4] While direct comparisons are limited by variations in experimental conditions across different studies, the data suggests that imidazole-pyrimidine scaffolds can be engineered to be highly potent anticancer agents. Triazole-pyrimidine derivatives also demonstrate significant cytotoxicity, with IC50 values in the low micromolar range against breast and esophageal cancer cell lines.[7][8]

Mechanism of Action: Targeting the EGFR Signaling Pathway

A significant number of imidazole-pyrimidine derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and metastasis.[3] Inhibition of EGFR blocks these oncogenic signals, leading to apoptosis and cell cycle arrest.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Metastasis Metastasis AKT->Metastasis Survival Survival mTOR->Survival Imidazole-Pyrimidine Derivative Imidazole-Pyrimidine Derivative Imidazole-Pyrimidine Derivative->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition by Imidazole-Pyrimidine Derivatives.

Comparative Analysis in Antimicrobial Assays

Both imidazole and triazole pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes.

In Vitro Antimicrobial Activity: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency. The table below presents MIC values for representative imidazole and triazole pyrimidine derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Imidazole-Pyrimidine Imidazole derivative (HL1)Staphylococcus aureus625[9]
Imidazole derivative (HL2)Staphylococcus aureus625[9]
Triazole-Pyrimidine 1,2,4-Triazolo[1,5-a]pyrimidine derivativeGram-positive & Gram-negative bacteria0.25 - 2.0[6]
Triazole-pyrimidine derivative (SCA 259)Escherichia coli NR698Potent inhibitor of SecA ATPase[10]
Furochromenotriazolopyrimidine (20a,b)Various bacteria and fungiExcellent antimicrobials[11]

Analysis: The available data indicates that triazole-pyrimidine derivatives exhibit potent antimicrobial activity, with some compounds showing MIC values in the low microgram per milliliter range against a broad spectrum of bacteria.[6] The imidazole-pyrimidine derivatives in the cited study showed more moderate activity.[9] It is important to note that the antimicrobial potential is highly dependent on the specific substitutions on the core scaffold.

Mechanism of Action: Targeting Bacterial Enzymes

A key mechanism for the antimicrobial activity of some triazole-pyrimidine derivatives is the inhibition of bacterial DNA gyrase and the SecA protein.[10][12] DNA gyrase is a type II topoisomerase essential for DNA replication, while SecA is a central component of the bacterial protein secretion system. Their inhibition disrupts critical cellular processes, leading to bacterial cell death.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication cluster_secretion Protein Secretion DNA_Gyrase DNA_Gyrase DNA_Replication_Process DNA_Replication_Process DNA_Gyrase->DNA_Replication_Process Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Process->Bacterial_Cell_Death SecA SecA Protein_Secretion_Process Protein_Secretion_Process SecA->Protein_Secretion_Process Protein_Secretion_Process->Bacterial_Cell_Death Triazole-Pyrimidine Derivative Triazole-Pyrimidine Derivative Triazole-Pyrimidine Derivative->DNA_Gyrase Inhibition Triazole-Pyrimidine Derivative->SecA Inhibition

Caption: Antimicrobial Mechanism of Triazole-Pyrimidine Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.[12]

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant EGFR enzyme, a suitable substrate (e.g., a tyrosine-containing peptide), and ATP.

  • Assay Plate Setup: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Kinase Reaction: Initiate the reaction by adding the EGFR enzyme and ATP/substrate mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate) or luminescence-based assays (measuring the amount of ADP produced).

  • Data Analysis: Calculate the percentage of EGFR inhibition relative to a control without the inhibitor and determine the IC50 value.

Bacterial DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and ATP in a suitable buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA supercoiling.

  • Reaction Termination and Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

  • Analysis: The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

Conclusion and Future Perspectives

This guide has provided a comprehensive head-to-head comparison of imidazole and triazole pyrimidine derivatives in key biological assays. Both scaffolds have demonstrated significant potential as anticancer and antimicrobial agents.

  • Imidazole-pyrimidine derivatives have shown remarkable potency as anticancer agents, particularly as kinase inhibitors targeting pathways like EGFR. The versatility of the imidazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[5]

  • Triazole-pyrimidine derivatives have emerged as powerful antimicrobial agents, with some compounds exhibiting broad-spectrum activity and novel mechanisms of action, such as the inhibition of DNA gyrase and SecA.[10][12]

Future research in this field should focus on:

  • Direct Comparative Studies: Designing and executing studies that directly compare the efficacy of optimized imidazole- and triazole-pyrimidine derivatives in the same biological assays.

  • Mechanism of Action Elucidation: Further investigation into the detailed molecular mechanisms and signaling pathways affected by these compounds to identify novel targets and potential combination therapies.

  • Pharmacokinetic and In Vivo Studies: Advancing the most promising lead compounds into preclinical and clinical development to assess their safety and efficacy in vivo.

By leveraging the insights provided in this guide, researchers can make more informed decisions in the design and development of next-generation therapeutics based on these privileged heterocyclic scaffolds.

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Validation

Validating the Mechanism of Action of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine: A Comparative Guide to Target Engagement Studies

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. 5-Bromo-2-(1H-im...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a compound of interest, belonging to the pyrimidine class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] However, its specific molecular targets and the pathways it modulates remain to be fully elucidated. This guide provides a comprehensive, technically-grounded workflow for validating the mechanism of action of novel compounds like 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, with a focus on robust target engagement studies.

We will explore a multi-pronged approach, moving from unbiased, proteome-wide target identification to specific, hypothesis-driven validation assays. This guide will compare and contrast key methodologies, providing the causal logic behind experimental choices and detailed protocols to ensure scientific integrity and reproducibility.

Section 1: The Strategic Workflow for Target Deconvolution

The initial step in validating a compound's mechanism of action is to identify its direct binding partners within the complex milieu of the cell. For a novel compound like 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, an unbiased approach is often the most revealing. The following diagram illustrates a logical workflow for target identification and validation.

Target_Validation_Workflow cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Validation & Engagement cluster_2 Phase 3: Comparative Analysis A Affinity Purification-Mass Spectrometry (AP-MS) D Putative Target(s) Identified A->D Identifies binding partners B Photoaffinity Labeling B->D Covalently captures targets C Thermal Proteome Profiling (TPP) C->D Detects thermal stabilization E Cellular Thermal Shift Assay (CETSA) D->E Confirms direct binding in cells F Kinome Profiling D->F Assesses kinase selectivity G Functional Cellular Assays (e.g., pathway analysis, biomarker modulation) E->G Links binding to cellular function F->G H Mechanism of Action Validated G->H I Comparison with structurally similar/dissimilar compounds H->I J Comparison with known inhibitors of the validated target H->J

Caption: A strategic workflow for target identification and validation of a novel compound.

Section 2: Unbiased Target Identification Methodologies

To cast a wide net for potential targets of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, we will compare three powerful, unbiased techniques. The choice of method will depend on the feasibility of synthesizing a suitable probe and the nature of the anticipated drug-target interaction.

Methodology Principle Advantages Disadvantages
Affinity Purification-Mass Spectrometry (AP-MS) A "bait" molecule (an immobilized derivative of the compound) is used to "fish" for interacting "prey" proteins from a cell lysate.[5]Does not require a photoreactive group. Can identify protein complexes.[6]May miss transient or weak interactions.[6] Risk of identifying non-specific binders.
Photoaffinity Labeling (PAL) A chemically modified version of the compound with a photoreactive group and a reporter tag is used to covalently crosslink to its target upon UV irradiation.[7][8][9]Covalent linkage provides a stable complex for identification. Can be performed in living cells.[7]Requires synthesis of a specialized probe.[7] Photoreactive group can alter compound activity.
Thermal Proteome Profiling (TPP) Based on the principle that ligand binding increases the thermal stability of a protein.[10] The proteome is heated to various temperatures, and the aggregated proteins are separated from the soluble fraction, which is then analyzed by mass spectrometry.Label-free method, no modification of the compound is needed.[10] Can be performed in intact cells or lysates.Technically demanding and requires specialized equipment. May not be suitable for all protein classes.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general procedure for identifying binding partners of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

1. Synthesis of an Affinity Probe:

  • Synthesize a derivative of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine with a linker arm terminating in a reactive group (e.g., a primary amine or carboxylic acid).

  • Couple the linker-modified compound to an immobilized support, such as NHS-activated sepharose beads.

2. Cell Lysis and Lysate Preparation:

  • Culture cells of interest (e.g., a cancer cell line where the compound shows a phenotype) to ~80-90% confluency.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

3. Affinity Pulldown:

  • Pre-clear the cell lysate by incubating with control beads (without the immobilized compound) to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate a separate aliquot of the lysate with control beads.

4. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins using a competitive elution with an excess of the free compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

5. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands and perform in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Identify the proteins by searching the MS/MS data against a protein database.

6. Data Analysis:

  • Compare the proteins identified from the compound-coupled beads with those from the control beads.

  • Proteins that are significantly enriched in the compound pulldown are considered putative targets.

Section 3: Focused Target Engagement and Validation

Once a list of putative targets is generated, the next crucial step is to validate these interactions in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures direct target engagement in intact cells or cell lysates without requiring any modification to the compound.[10][12][13][14][15][16]

Comparative Analysis of Target Engagement Assays
Assay Principle When to Use Key Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.[15]To confirm direct binding of the unmodified compound to a specific target in a cellular environment.[16]A shift in the melting temperature (Tm) of the target protein in the presence of the compound.[13]
Kinome Profiling Measures the ability of a compound to inhibit the activity of a large panel of purified kinases.[17][18][19][20]If the putative target is a kinase, or to assess the selectivity of the compound across the kinome.IC50 values against a panel of kinases, providing a selectivity profile.[21]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol details how to perform a CETSA experiment to validate the engagement of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine with a putative target.

1. Cell Treatment:

  • Plate cells in a multi-well format and allow them to adhere.

  • Treat the cells with various concentrations of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine or a vehicle control (e.g., DMSO) for a defined period.

2. Thermal Challenge:

  • Heat the plates in a PCR machine or a temperature-controlled oven to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes.

  • This step induces the denaturation and aggregation of unstable proteins.

3. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysate at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

4. Protein Detection and Quantification:

  • Analyze the soluble protein fraction by Western blotting using an antibody specific to the putative target protein.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

5. Data Analysis:

  • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[13]

CETSA_Principle cluster_0 Without Compound cluster_1 With 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine A Target Protein (Unbound) B Heat Application A->B C Denatured & Aggregated Protein B->C D Target Protein + Compound (Bound & Stabilized) E Heat Application D->E F Soluble Protein (Resists Denaturation) E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Section 4: Comparative Analysis with Alternative Compounds

To further solidify the mechanism of action, it is essential to compare the effects of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine with other relevant compounds.

  • Structurally Similar but Inactive Analogs: Synthesize or acquire analogs of the compound that are structurally similar but show no biological activity in phenotypic screens. These analogs should not engage the target in CETSA or other binding assays, demonstrating the specificity of the pharmacophore.

  • Known Inhibitors of the Validated Target: If the validated target has known inhibitors, compare their cellular and biochemical effects with those of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. Similar downstream effects on signaling pathways or cellular phenotypes would provide strong evidence for a shared mechanism of action.

Data Presentation: Hypothetical Kinome Profiling Results

The following table illustrates how data from a comparative kinome profiling study could be presented.

Kinase Target 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine IC50 (nM) Inactive Analog IC50 (nM) Known Inhibitor 'X' IC50 (nM)
Putative Target Kinase 50>10,00025
Off-Target Kinase 1 1,200>10,0005,000
Off-Target Kinase 2 >10,000>10,000>10,000
Off-Target Kinase 3 850>10,000900

This comparative data would strongly suggest that the compound's activity is mediated through the inhibition of the putative target kinase.

By following this structured and comparative approach, researchers can move with confidence from a novel bioactive compound to a well-validated mechanism of action, a critical step in the drug discovery and development pipeline.

References

  • Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PubMed Central. [Link]

  • Target identification and validation. Fiveable. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • Drug Target Identification and Validation. MtoZ Biolabs. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

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  • Target Validation. Sygnature Discovery. [Link]

  • Target identification and validation in research. WJBPHS. [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Geneva. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

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  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

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  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]

  • Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. National Institutes of Health. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthetic Accessibility of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine and Its Analogs

Introduction: The Strategic Importance of Imidazolylpyrimidines In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone of drug design, appearing in a vast number of FDA-approved pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazolylpyrimidines

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone of drug design, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its nitrogen-rich, electron-deficient nature provides a versatile platform for molecular interactions, particularly with protein kinases. When fused or substituted with other heterocyclic systems, such as imidazole, its therapeutic potential expands significantly.[2][3][4][5] The target molecule, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, and its analogs are key intermediates in the synthesis of inhibitors for various cellular pathways, making their efficient and scalable synthesis a critical challenge for researchers in drug development.

This guide provides a comparative analysis of the synthetic accessibility of this core scaffold. We will move beyond a simple recitation of procedures to dissect the underlying chemical principles, compare strategic alternatives, and provide validated experimental protocols. Our focus is on practicality, scalability, and the rational selection of synthetic routes based on starting material availability and desired analog structure.

Part 1: The Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted method for synthesizing 2-(imidazol-1-yl)pyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring's two nitrogen atoms withdraw electron density, rendering the carbon atoms at positions 2, 4, and 6 electrophilic and thus susceptible to nucleophilic attack.[6][7][8][9] This intrinsic reactivity makes the displacement of a leaving group, typically a halide, at the C2-position by a nucleophile like imidazole an efficient and predictable transformation.

Mechanistic Rationale: Why SNAr Works

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The favorability of this pathway for pyrimidines is rooted in the stability of the intermediate formed.

  • Nucleophilic Attack: The imidazole nitrogen attacks the electron-deficient C2 carbon of the pyrimidine ring. This step is typically rate-determining.

  • Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electronegative nitrogen atoms of the pyrimidine ring through resonance.[7][8]

  • Elimination & Aromatization: The leaving group (e.g., chloride) is expelled, and the aromaticity of the pyrimidine ring is restored to yield the final product.

SNAr_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Products R1 5-Bromo-2-chloropyrimidine I1 Meisenheimer Complex (Anionic, Stabilized) R1->I1 Nucleophilic Attack R2 Imidazole (Deprotonated) R2->I1 P1 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine I1->P1 Leaving Group Elimination P2 Chloride Ion I1->P2

Caption: The SNAr mechanism for the synthesis of the target scaffold.

Core Synthesis Protocol: 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

This protocol represents a robust and validated method for the benchmark synthesis. The choice of a chloro-substituent at the C2 position is strategic; 5-Bromo-2-chloropyrimidine is commercially available and offers a good balance of reactivity and stability.[10][11][12]

Experimental Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole (1.2 eq.) and anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol of pyrimidine).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H. This generates the imidazolide anion, a significantly more potent nucleophile than neutral imidazole, thereby accelerating the reaction.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction: Add a solution of 5-Bromo-2-chloropyrimidine (1.0 eq.) in anhydrous DMF dropwise to the imidazolide solution.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed (typically 4-6 hours).

  • Workup and Purification: Cool the mixture to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure title compound.[13]

Part 2: Comparative Analysis of Analog Synthesis

The true utility of a synthetic route lies in its adaptability. We will now assess the accessibility of analogs by modifying either the pyrimidine or the imidazole starting material.

Analogs with Pyrimidine Ring Modifications

The nature and position of substituents on the pyrimidine ring can influence reaction rates and necessitate modified conditions.

  • Varying the 5-Substituent: Replacing the 5-bromo group with other functionalities is a common strategy in structure-activity relationship (SAR) studies.

    • Electron-Withdrawing Groups (EWGs): Substituents like -CN or -NO₂ at the 5-position further activate the ring towards nucleophilic attack, potentially allowing for lower reaction temperatures or shorter reaction times.

    • Electron-Donating Groups (EDGs): Substituents like -CH₃ or -OCH₃ slightly deactivate the ring. While the reaction will still proceed, it may require more forcing conditions (higher temperature or longer duration).

  • Varying the C2-Leaving Group: While chloride is the most common leaving group, others can be used. Fluorine is a poorer leaving group than chlorine, requiring more stringent conditions. Iodide is an excellent leaving group but the starting materials are often less stable and more expensive.

Analogs with Imidazole Ring Modifications

The structure of the imidazole nucleophile also plays a critical role.

  • Steric Hindrance: Using substituted imidazoles, such as 2-methylimidazole, introduces steric bulk around the attacking nitrogen atom. This can significantly slow down the rate of nucleophilic attack, requiring higher temperatures and longer reaction times to achieve good conversion. In cases of severe steric hindrance, this route may become impractical.

  • Electronic Effects:

    • Electron-Donating Groups on the imidazole ring (e.g., 2-methyl) increase the nucleophilicity of the attacking nitrogen, which can help counteract steric effects to some extent.

    • Electron-Withdrawing Groups (e.g., 4-nitroimidazole) decrease the nucleophilicity of the imidazole, making the initial attack less favorable and requiring more forcing conditions.

Analog_Synthesis_Logic cluster_pyrimidine Pyrimidine Analogs cluster_imidazole Imidazole Analogs Core Core Synthesis: 5-Bromo-2-chloropyrimidine + Imidazole P_EWG 5-EWG Substituent (e.g., -CN, -NO2) -> Faster Reaction Core->P_EWG Modify Pyrimidine P_EDG 5-EDG Substituent (e.g., -CH3, -OCH3) -> Slower Reaction Core->P_EDG Modify Pyrimidine I_Steric Substituted Imidazole (e.g., 2-Methyl) -> Steric Hindrance Core->I_Steric Modify Imidazole I_Electronic EWG on Imidazole (e.g., 4-Nitro) -> Reduced Nucleophilicity Core->I_Electronic Modify Imidazole

Caption: Logical relationships in synthesizing analogs from the core reaction.

Part 3: Data-Driven Comparison and Accessibility

The theoretical elegance of a synthetic route must be weighed against its practical feasibility. Cost and availability of starting materials are paramount considerations in any drug development campaign.

Quantitative Comparison of Synthetic Routes

The following table summarizes typical experimental outcomes for the synthesis of the parent compound and selected analogs, highlighting the impact of substituents.

Target CompoundPyrimidine ReactantImidazole ReactantConditionsTypical Yield (%)Key Challenge
Parent Scaffold 5-Bromo-2-chloropyrimidineImidazoleNaH, DMF, 80 °C85-95%Standard
Analog 1 (Pyrimidine) 5-Cyano-2-chloropyrimidineImidazoleK₂CO₃, DMF, 60 °C>90%EWG accelerates reaction
Analog 2 (Pyrimidine) 5-Methyl-2-chloropyrimidineImidazoleNaH, DMF, 100 °C70-80%EDG requires more energy
Analog 3 (Imidazole) 5-Bromo-2-chloropyrimidine2-MethylimidazoleNaH, DMSO, 120 °C50-65%Steric hindrance
Analog 4 (Imidazole) 5-Bromo-2-chloropyrimidine4-NitroimidazoleCs₂CO₃, DMSO, 120 °C60-75%Reduced nucleophilicity
Starting Material Accessibility and Cost Analysis

Synthetic accessibility is directly tied to the commercial availability and cost of the necessary building blocks.

Starting MaterialCommercial AvailabilityRelative CostSuppliers
5-Bromo-2-chloropyrimidineReadily Available

Apollo Scientific, TCI, Biosynth[10][12]
ImidazoleReadily Available$Chem-Impex, Thermo Fisher, Carl ROTH[14][15][16][17]
5-Cyano-2-chloropyrimidineAvailable

$
Various
2-MethylimidazoleReadily Available$Various
4-NitroimidazoleAvailable

Various

Relative Cost: $ (Low) to


$ (Very High)

Conclusion and Future Perspectives

The synthesis of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine via nucleophilic aromatic substitution stands as a highly accessible, robust, and scalable method. The ready availability and moderate cost of the key precursors, 5-Bromo-2-chloropyrimidine and imidazole, make it an attractive entry point for research and development programs.[10][11][12][14][15][16][17]

The true strength of this synthetic strategy is its adaptability for creating a diverse library of analogs. By understanding the electronic and steric effects of substituents on both the pyrimidine and imidazole rings, researchers can rationally modify reaction conditions to optimize yields. While alternative, more complex methods for pyrimidine synthesis exist, such as multicomponent reactions or late-stage functionalization, the SNAr approach offers an unparalleled combination of simplicity, predictability, and efficiency for this particular class of compounds. This makes it the benchmark against which other routes should be measured for the rapid generation of novel imidazolylpyrimidine-based drug candidates.

References

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  • NotEvans. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

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  • Ross, D. L., & Smith, M. D. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 47(2), 578-590. [Link]

  • Gunanathan, C., & Milstein, D. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(48), 14333-14337. [Link]

  • Al-Mughaid, H., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Gorvin, J. H. (1981). Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. Google Patents.
  • Boyer, P. D., Lardy, H., & Myrbäck, K. (Eds.). (1959). Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. The Enzymes, 1, 511-588. [Link]

  • Amanote Research. (n.d.). Synthesis of 2-Substituted Pyrimidines via. Retrieved from [Link]

  • Chen, J-R., et al. (2013). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry, 15(7), 1794-1798. [Link]

  • NotEvans. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]

  • Carl ROTH. (n.d.). Imidazole, 1 kg, CAS No. 288-32-4. Retrieved from [Link]

  • Staab, H. A. (1965). Method of synthesis of 1-acyl imidazoles. Google Patents.
  • Slideshare. (n.d.). Pyrimidine. Retrieved from [Link]

  • Dherange, K. D., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12(11), 1056-1062. [Link]

  • Reisman, S. E., & Rogan, L. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry, 58(5), 578-584. [Link]

  • Li, Y., et al. (2021). p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction. RSC Advances, 11(26), 15931-15942. [Link]

  • ResearchGate. (n.d.). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. Retrieved from [Link]

  • Khan, I., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry, 2014, 852327. [Link]

  • Kamal, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(11), 2099-2129. [Link]

  • Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073. [Link]

  • Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]

  • International Journal of Research in Engineering and Science. (n.d.). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved from [Link]

  • Kumar, D., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4066-4071. [Link]

  • Fuxin Custchem Fine Chemical Co.,Ltd. (n.d.). Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

  • Low, J. N., et al. (2015). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 1014-1023. [Link]

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  • Dove Press. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes only with their proper...

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that concludes only with their proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, a halogenated heterocyclic compound common in synthetic chemistry and drug discovery. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting the principles of expertise, trustworthiness, and authoritative practice.

Part 1: Hazard Profile and Essential Safety Precautions

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This initial risk assessment dictates the necessary safety controls and personal protective equipment (PPE).

Chemical and Hazard Identification

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a solid organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, its structural components—a brominated pyrimidine and an imidazole ring—allow for a reliable hazard assessment based on analogous compounds. Halogenated organic compounds are often categorized as irritants and are subject to specific environmental disposal regulations.[1]

Based on data from similar brominated heterocyclic compounds, the primary hazards are identified as follows:

Hazard ClassificationGHS Hazard CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[3]

These classifications necessitate careful handling in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation or contact.

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine for disposal:

  • Eye Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[2][5]

  • Hand Protection : Use chemically resistant nitrile gloves. If contamination occurs, change gloves immediately.[6]

  • Body Protection : A long-sleeved laboratory coat is required to prevent skin contact.[6]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[2][7]

Part 2: Waste Characterization and Segregation Workflow

Proper disposal begins with correct waste characterization. As a halogenated organic compound, 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is classified as hazardous waste. It must be segregated from non-hazardous waste streams to ensure compliant disposal.

The following workflow provides a logical decision-making process for segregating waste contaminated with this compound.

G start Waste Generated is_contaminated Contaminated with 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine? start->is_contaminated non_haz Non-Hazardous Waste (e.g., regular trash, clean glassware) is_contaminated->non_haz No state_check What is the physical state? is_contaminated->state_check Yes solid_waste Solid Chemical Waste (Halogenated Organics) state_check->solid_waste Solid (e.g., contaminated gloves, weigh paper, unused reagent) liquid_waste Liquid Chemical Waste (Halogenated Organics) state_check->liquid_waste Liquid (e.g., reaction mixtures, contaminated solvents) sharps_waste Contaminated Sharps Waste state_check->sharps_waste Sharp (e.g., contaminated needles, Pasteur pipettes)

Caption: Waste segregation decision tree for materials contaminated with 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides step-by-step instructions for the collection and temporary storage of waste containing 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine prior to its removal by a licensed disposal service.

Step 1: Containerization and Labeling
  • Select Appropriate Containers : Use only designated, chemically compatible, and leak-proof containers for hazardous waste. These containers should be kept closed except when adding waste.[8][9]

  • Label Correctly : All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents. For mixtures, list all components. Ensure the label is securely attached and legible.

Step 2: Disposing of Unused or Expired Compound (Solid Waste)
  • Location : Conduct all handling within a certified chemical fume hood.

  • Containment : Ensure the original container is tightly sealed. If the container is compromised, carefully transfer the solid into a new, appropriate container.

  • Collection : Place the sealed container into the designated "Solid Chemical Waste (Halogenated Organics)" collection bin. Do not mix with other waste categories.

Step 3: Managing Contaminated Labware (Solid Waste)
  • Collection : Items such as contaminated gloves, weigh paper, and absorbent pads should be collected in a plastic bag within the fume hood.[6]

  • Disposal : Once the work is complete, seal the bag and place it in the "Solid Chemical Waste (Halogenated Organics)" container.

Step 4: Managing Contaminated Solutions (Liquid Waste)
  • Segregation : Collect all liquid waste containing 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, including reaction mother liquors and solvent rinses, in a dedicated "Liquid Chemical Waste (Halogenated Organics)" container.

  • Avoid Mixing : Do not mix halogenated waste with non-halogenated solvent waste, as this can significantly increase disposal costs and complexity.

  • pH Neutralization : If the waste stream is highly acidic or basic, it should be neutralized before being added to the waste container, provided this can be done safely without causing a reaction.

  • Secure Storage : Keep the liquid waste container tightly capped and stored in a secondary containment tray to prevent spills.

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup Protocol
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before addressing the spill, don the appropriate PPE as described in section 1.2.

  • Contain the Spill : For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent pads or other containment materials.

  • Clean Up : Carefully sweep up the solid material or absorb the liquid. Place all contaminated cleanup materials into a sealed plastic bag.[6]

  • Decontaminate : Clean the spill area thoroughly with a detergent solution, followed by water.[6]

  • Dispose : Dispose of the sealed bag containing cleanup waste in the "Solid Chemical Waste (Halogenated Organics)" container.

First Aid for Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][7]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Part 5: Regulatory Context and Final Disposal

The disposal of hazardous chemical waste is regulated by governmental bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations mandate that hazardous waste be managed in a way that protects human health and the environment.

The final step in the disposal process is the transfer of waste to a licensed and certified chemical waste disposal company.[8] These companies are equipped to transport and dispose of hazardous materials through methods such as high-temperature incineration, which is the preferred method for destroying halogenated organic compounds.[10] Never dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally harmful.[8][10]

References

  • 5-Bromo-1-methyl-1H-imidazole Hazard Data. PubChem, National Institutes of Health.[Link]

  • Chemical Process SOP Example. University of Wyoming.[Link]

  • 5-(2-bromo-1H-imidazol-1-yl)pyrimidine. PubChem, National Institutes of Health.[Link]

  • A safety and chemical disposal guideline for Minilab users. Helmholtz Centre for Environmental Research (UFZ).[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office.[Link]

  • Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. National Institutes of Health (NIH).[Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).[Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme.[Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar.[Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. The information herein is synthesized from safety data for structurally...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine. The information herein is synthesized from safety data for structurally analogous compounds to ensure a conservative and robust safety framework. This document is intended for researchers, scientists, and drug development professionals who require direct, procedural guidance for laboratory operations and disposal.

Hazard Assessment: A Proactive Stance on Safety

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, our safety recommendations are derived from the known hazard profiles of its core chemical moieties: brominated pyrimidines and imidazoles. Structurally similar compounds, such as 5-Bromopyrimidine, are classified as causing skin irritation (Category 2) and serious eye irritation (Category 2), and may cause respiratory irritation.[1] The imidazole group, while variable in toxicity, can also present hazards.[2] Therefore, we will operate under the assumption that this compound presents, at a minimum, these three hazards.

Assumed Hazard Profile:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Damage/Irritation: Poses a significant risk of irritation or damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.[1]

This proactive hazard assessment dictates a stringent personal protective equipment (PPE) protocol to mitigate risks of exposure through dermal contact, ocular contact, and inhalation.

Core PPE Protocol: Your Primary Defense

Handling 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine, which is a solid, requires a multi-layered PPE approach. The following equipment is mandatory for all personnel handling the compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting chemical safety goggles with side-shields that conform to European Standard EN 166 (EU) or OSHA regulations in 29 CFR 1910.133 (US).[2][3]

  • Causality: Goggles provide a seal around the eyes, offering superior protection from airborne solid particulates and accidental splashes compared to safety glasses. In procedures with a high risk of splashing, a face shield should be worn in addition to goggles.

Hand Protection

The risk of skin irritation necessitates the use of appropriate chemical-resistant gloves.

  • Recommended: Nitrile or neoprene gloves are preferred for handling heterocyclic compounds.[4] Avoid latex gloves, as they offer inferior chemical protection.

  • Protocol: Always inspect gloves for tears or punctures before use.[3] For prolonged operations or when handling larger quantities, consider double-gloving. Gloves must be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[5] After completing work, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.[1][3]

Skin and Body Protection

To prevent accidental skin contact from spills or dust, comprehensive body protection is required.

  • Mandatory: A chemical-resistant lab coat or overalls must be worn.[6] Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[6]

  • Rationale: This combination of body and foot protection minimizes the potential for dermal exposure and contamination of personal clothing.

Respiratory Protection

Given that the compound is a solid and may cause respiratory irritation, controlling inhalation exposure is critical.[1] The need for respiratory protection is dictated by the specific procedure being performed.

  • Baseline Operations (e.g., weighing in a ventilated enclosure): If handling small quantities within a certified chemical fume hood or a ventilated balance enclosure, respiratory protection may not be required.[4]

  • Risk of Aerosolization (e.g., weighing in an open bench, large-scale transfers): A NIOSH-approved respirator is necessary if exposure limits are likely to be exceeded or if irritation is experienced.[2] A full-face respirator may be used in cases of higher exposure potential.[3][7]

PPE Selection Matrix for Key Operations

This table provides at-a-glance guidance for selecting the appropriate PPE based on the specific laboratory task.

Laboratory Task Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport LowSafety glasses with side shieldsNitrile GlovesLab CoatNot typically required
Weighing (in fume hood) MediumChemical Safety GogglesNitrile GlovesLab CoatNot required if ventilation is adequate
Solution Preparation MediumChemical Safety GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Running Reaction Medium-HighChemical Safety Goggles & Face ShieldNitrile Gloves (consider double-gloving)Lab CoatUse in a certified chemical fume hood
Spill Cleanup HighChemical Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant Apron over Lab CoatNIOSH-approved respirator required

Procedural Workflow & Disposal

Step-by-Step Donning and Doffing Sequence

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on the lab coat and ensure it is fully buttoned.

    • Put on your respirator (if required by your risk assessment).

    • Put on chemical safety goggles and face shield (if needed).

    • Wash hands and dry them thoroughly.

    • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.[5]

  • Doffing (Taking Off):

    • Remove gloves using a peel-off method (glove-to-glove).

    • Remove the lab coat by rolling it inside-out, avoiding contact with the exterior.

    • Wash hands thoroughly.

    • Remove face shield and goggles.

    • Remove respirator (if used).

    • Wash hands and face thoroughly.

Disposal Plan

Contaminated PPE is considered hazardous waste.

  • Gloves, wipes, and other disposable items: Place in a dedicated, sealed, and clearly labeled hazardous waste container immediately after use.

  • Spilled Material: Absorb spills with an inert material (e.g., vermiculite or sand) and place the absorbent material into the hazardous waste container. Do not allow the chemical to enter drains.[3]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[1][2]

Visualization of Risk Assessment for Respiratory Protection

The following diagram outlines the decision-making process for determining the appropriate level of respiratory protection when handling 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine.

G cluster_0 start Start: Plan to handle 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine decision1 Is the procedure performed in a certified chemical fume hood or ventilated enclosure? start->decision1 decision2 Is there a risk of significant aerosolization (e.g., large quantity transfer, sonication)? decision1->decision2 Yes proc2 Mandatory: Use a NIOSH-approved respirator. decision1->proc2 No proc1 Proceed with operation. Continuously monitor for signs of irritation. decision2->proc1 No decision2->proc2 Yes end_node End of Assessment proc1->end_node proc2->end_node caption Risk Assessment for Respiratory Protection

Caption: Risk Assessment for Respiratory Protection

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

Sources

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